molecular formula C6H10O3 B1167786 hepasor CAS No. 114512-78-6

hepasor

Cat. No.: B1167786
CAS No.: 114512-78-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hepasor, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

114512-78-6

Molecular Formula

C6H10O3

Synonyms

hepasor

Origin of Product

United States

Foundational & Exploratory

Hepasor in Viral Hepatitis: A Technical Overview of Its Putative Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepasor is an oral phytopharmaceutical agent utilized in the treatment of viral hepatitis A, B, C, D, and E.[1][2] Developed and manufactured by Labothera laboratories and listed as an essential drug in Cameroon, this compound is derived from the stem bark of the African medicinal plant Enantia chlorantha (Annonaceae).[3][4] The preparation is a standardized extract of protoberberine alkaloids, which are believed to confer its therapeutic effects.[1][3] This technical guide synthesizes the currently available information on the composition, proposed mechanism of action, and preclinical and clinical observations related to this compound in the context of viral hepatitis. It aims to provide a resource for researchers and professionals in drug development by structuring the existing, albeit limited, scientific data.

Composition of this compound

This compound is a drinkable solution containing a specific combination of protoberberine alkaloids extracted from Enantia chlorantha.[1][2] The primary active constituents are well-defined, with palmatine being the most abundant.

Constituent AlkaloidPercentage of Total Protoberberine Bases
Palmatine65%
Jatrorrhizine20%
Columbamine15%
Data sourced from multiple references.[1][2][3][5]

Putative Mechanism of Action

The mechanism of action of this compound in viral hepatitis has not been fully elucidated in comprehensive, peer-reviewed clinical trials. However, preclinical studies and the known pharmacology of its constituent alkaloids suggest a multi-faceted approach that includes hepatoprotective and potential antiviral activities.[1][3][6]

Hepatoprotective and Regenerative Effects

The primary proposed mechanism of this compound is the restoration of liver function and the regeneration of damaged hepatocytes.[1][3] The protoberberine alkaloids are suggested to:

  • Stimulate blood circulation , which may accelerate the regeneration of inflamed liver cells.[1][2]

  • Regulate hepatic functions , thereby addressing cellular abnormalities such as megalocytosis and chromatin contraction.[1][2]

  • Protect hepatocytes from cellular stress. Palmatine, the main component of this compound, has been reported to inhibit the Ca2+ release-activated Ca2+ (CRAC) current, which could protect liver cells from calcium overload, a common pathway of cell death in liver injury.[5]

Antiviral Activity

While direct clinical evidence is sparse, this compound is claimed to possess antiviral properties.[1][3] The constituent protoberberine alkaloids, and the closely related alkaloid berberine, have been investigated for their effects on various viruses.[7][8] Some studies on individual protoberberine alkaloids have shown inhibitory activity against the Hepatitis B virus (HBV) in vitro.[9] Specifically, certain alkaloids were found to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), which are markers of viral replication.[9]

Recent research on berberine, a structurally similar protoberberine alkaloid, has suggested a potential antiviral mechanism involving the inhibition of HBV replication by promoting the K48-linked polyubiquitination of Hepatocyte Nuclear Factor 4 Alpha (HNF4α), a key host factor for HBV transcription.[10] Other proposed antiviral mechanisms for berberine include the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways, which can be exploited by viruses for their replication.[7]

Preclinical and Clinical Data

The available data on this compound is primarily from preclinical animal models and a pilot clinical study. While these studies suggest beneficial effects, they lack the rigorous detail of modern clinical trials.

Preclinical Observations

A series of preclinical studies were conducted on rat models of liver injury induced by various hepatotoxins. These studies, referenced in the product's technical information, suggest a regenerative capacity of the protoberberine alkaloids from Enantia chlorantha.[5]

Experimental ModelObservationReference
Thiocetamide-traumatized rat liverTreatment with palmatine, columbamine, and jatrorrhizine showed regenerative effects.[5]
D-galactosamine-traumatized rat liverNatural protoberberine alkaloids promoted liver regeneration.[5]
Allyl-alcohol-traumatized rat liverThe effect of this compound treatment was investigated in the context of splenectomy.[5]
Clinical Observations

A pilot clinical study on patients with viral hepatitis reported symptomatic and biochemical improvements.[3]

ParameterReported OutcomeTime to Observation
Clinical SymptomsImprovement in symptoms.7 days
Absence of viral hepatitis symptoms.30 days
Biochemical Parameters (Bilirubin, Transaminases)Restoration to normal levels.60 days
Data from a pilot clinical study as cited in Kuete, 2013.[3]

It is important to note that the detailed protocol and quantitative data from this pilot study are not publicly available. One anecdotal report mentions a patient with Hepatitis B achieving viral clearance after consuming three bottles of this compound.[11]

Experimental Protocols

Detailed experimental protocols for the key preclinical and clinical studies cited for this compound are not available in the public domain. The primary references are from the late 1980s and are not indexed in major scientific databases, precluding a thorough review of their methodologies.[5]

For in vitro antiviral activity of related protoberberine alkaloids, a common methodology involves the use of the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that stably expresses HBV.[9][12] The general protocol for such an assay would be:

  • Cell Culture: HepG2.2.15 cells are cultured in a suitable medium.

  • Treatment: The cells are treated with varying concentrations of the test compounds (e.g., individual protoberberine alkaloids).

  • Analysis: After a defined incubation period, the cell culture supernatant is collected. The levels of HBsAg and HBeAg are quantified using enzyme-linked immunosorbent assays (ELISA).

  • Cytotoxicity Assay: A parallel assay (e.g., MTT assay) is typically performed to assess the cytotoxicity of the compounds on the HepG2.2.15 cells to ensure that the reduction in viral markers is not due to cell death.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the proposed general mechanism of this compound and a potential antiviral signaling pathway based on studies of related alkaloids.

G cluster_0 This compound Administration cluster_1 Proposed Biological Effects cluster_2 Therapeutic Outcomes This compound This compound (Protoberberine Alkaloids) StimulateCirculation Stimulation of Blood Circulation This compound->StimulateCirculation RegulateFunction Regulation of Hepatic Function This compound->RegulateFunction Antiviral Putative Antiviral Action This compound->Antiviral Regeneration Hepatocyte Regeneration StimulateCirculation->Regeneration Normalization Normalization of Liver Architecture RegulateFunction->Normalization Inhibition Viral Inhibition and Elimination Antiviral->Inhibition

Caption: Proposed multi-target mechanism of this compound in viral hepatitis.

G Berberine Protoberberine Alkaloids (e.g., Berberine) HNF4a HNF4α (Host Transcription Factor) Berberine->HNF4a promotes Ub K48-linked Polyubiquitination HNF4a->Ub HBV_pgRNA HBV pgRNA Transcription HNF4a->HBV_pgRNA activates Proteasome Proteasomal Degradation Ub->Proteasome HBV_Replication HBV Replication HBV_pgRNA->HBV_Replication Inhibition->HBV_pgRNA inhibition

Caption: Potential antiviral mechanism of protoberberine alkaloids against HBV.

Conclusion

This compound is a phytopharmaceutical product with a long history of use in certain regions for the treatment of viral hepatitis. Its mechanism of action appears to be multifactorial, focusing on hepatoprotection and regeneration, with a putative direct antiviral component. The active constituents are a defined mixture of protoberberine alkaloids from Enantia chlorantha. However, a significant gap exists in the scientific literature regarding detailed, modern preclinical and clinical studies. The lack of publicly available quantitative data and detailed experimental protocols prevents a full validation of its efficacy and mechanism of action according to contemporary pharmaceutical standards. Further research, including well-controlled clinical trials and in-depth mechanistic studies, is necessary to substantiate the therapeutic claims and to fully understand the pharmacological profile of this compound and its constituent alkaloids in the context of viral hepatitis.

References

Protoberberine Alkaloids from Enantia chlorantha: A Technical Guide to their Role in Liver Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantia chlorantha, a medicinal plant indigenous to West and Central Africa, has a long history of traditional use for treating various ailments, notably liver-related disorders such as jaundice and hepatitis.[1][2] The therapeutic potential of this plant is largely attributed to its rich concentration of protoberberine alkaloids, with palmatine, columbamine, and jatrorrhizine being the most prominent.[1] This technical guide provides a comprehensive overview of the current scientific evidence supporting the role of these alkaloids in promoting liver regeneration. It consolidates findings from preclinical studies, details experimental methodologies, and elucidates the molecular signaling pathways implicated in their hepatoprotective and regenerative effects. This document is intended to serve as a resource for researchers and professionals in the field of hepatology and drug discovery.

Introduction

The liver possesses a remarkable capacity for regeneration in response to injury. This complex process involves the orchestrated activation of various cellular and molecular pathways aimed at restoring liver mass and function. Chronic liver diseases, viral hepatitis, and drug-induced liver injury represent significant global health challenges, driving the search for novel therapeutic agents that can enhance the liver's innate regenerative capabilities.

Enantia chlorantha Oliver (Annonaceae), commonly known as the African yellow wood, has been a cornerstone of traditional African medicine for centuries.[1][2] Ethnobotanical evidence points to its widespread use in the management of liver diseases.[1] Scientific investigations have identified protoberberine alkaloids as the primary bioactive constituents responsible for the plant's pharmacological activities. This guide focuses on the three principal protoberberine alkaloids isolated from Enantia chlorantha—palmatine, columbamine, and jatrorrhizine—and their documented effects on liver regeneration.

Protoberberine Alkaloids from Enantia chlorantha

The stem bark of Enantia chlorantha is the primary source of a complex mixture of protoberberine alkaloids. The major components that have been isolated and studied for their hepatoprotective effects are:

  • Palmatine: A major alkaloid in Enantia chlorantha, known for its anti-inflammatory, antioxidant, and antimicrobial properties.[1]

  • Columbamine: Another significant protoberberine alkaloid with reported anti-inflammatory and antitumor activities.

  • Jatrorrhizine: A protoberberine alkaloid that has demonstrated a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and hypoglycemic activities.[1]

A proprietary mixture of these alkaloids, referred to in some studies as "Hepasor," has been utilized in preclinical research to evaluate the synergistic effects of these compounds on liver regeneration.[3][4][5]

Preclinical Evidence of Hepatoprotection and Liver Regeneration

The hepatoprotective and regenerative properties of Enantia chlorantha alkaloids have been investigated in various animal models of liver injury. These studies consistently demonstrate the potential of these compounds to mitigate liver damage and promote recovery.

Summary of Preclinical Findings

While the full quantitative data from some key studies were not accessible for this review, the available information from published abstracts indicates significant hepatoprotective effects. The administration of Enantia chlorantha extracts or the "this compound" alkaloid mixture has been shown to:

  • Reduce Hepatocellular Damage: Markedly decrease the serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in rats with liver injury induced by D-galactosamine, thioacetamide, allyl alcohol, and acetaminophen.[1][3][4][5]

  • Improve Liver Function: Inhibit the elevation of serum bilirubin and increase total serum protein levels in models of acetaminophen-induced hepatotoxicity.[1]

  • Promote Histological Recovery: Attenuate liver necrosis, reduce inflammatory cell infiltration, and promote the healing process in damaged liver tissue, as observed through histological examinations.[3][4] In D-galactosamine-traumatized rat livers, a one-week therapy with this compound was found to greatly further the healing process, eliminating megalocytosis and other cellular disorders.[3]

  • Enhance Regenerative Activity: In thioacetamide-traumatized livers, this compound was observed to improve blood flow and mitotic activity.[5]

The following table summarizes the qualitative outcomes from key preclinical studies.

Animal Model Hepatotoxin Treatment Key Biochemical Findings Key Histological Findings Reference
RatD-galactosamine"this compound" (protoberberine alkaloid mixture)Marked influence on serum ALT and hydroxyproline; Reduction in serum ALP and creatinine.Greatly furthers the healing process, eliminating megalocytosis and other cellular disorders.[3]
RatThioacetamide"this compound" (palmatine, columbamine, jatrorrhizine)Marked influence on serum ALT and hydroxyproline; Some reduction in serum ALP and creatinine.Improves blood flow and mitotic activity.[5]
RatAllyl alcohol"this compound"Lowered the increase in serum ALT and ALP.Fewer morphological changes in the liver.[4]
RatAcetaminophenE. chlorantha solvent extracts (hexane, chloroform, ethyl acetate, methanol)Significantly reduced elevated serum levels of AST, ALT, ALP, and bilirubin; Significantly increased total serum protein.Supported hepatoprotection.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While full protocols from the primary literature were not consistently available, this section outlines the general methodologies employed in the cited studies.

Animal Models of Liver Injury
  • D-Galactosamine-Induced Liver Injury: This model mimics viral hepatitis. Typically, rats are administered a single intraperitoneal injection of D-galactosamine to induce acute liver injury.[3]

  • Thioacetamide-Induced Liver Injury: Thioacetamide is a potent hepatotoxin that causes centrilobular necrosis and, with chronic administration, liver fibrosis and cirrhosis. It is usually administered via intraperitoneal injection.[5]

  • Acetaminophen-Induced Liver Injury: A common model for studying drug-induced liver injury. High doses of acetaminophen are administered orally to induce acute liver damage.[1]

  • Allyl Alcohol-Induced Liver Injury: This model induces periportal necrosis. Allyl alcohol is typically administered to induce acute liver damage.[4]

Alkaloid Extraction and Administration

The protoberberine alkaloids are typically extracted from the dried stem bark of Enantia chlorantha. The "this compound" mixture used in several studies is an extract containing palmatine, columbamine, and jatrorrhizine.[5] In the animal studies, the extracts or alkaloid mixtures were administered intraperitoneally or orally.[1][3][5]

Biochemical Assays

Standard biochemical assays are used to assess liver function and damage. These include the measurement of serum levels of:

  • Alanine aminotransferase (ALT)

  • Aspartate aminotransferase (AST)

  • Alkaline phosphatase (ALP)

  • Bilirubin

  • Total protein and albumin

  • Creatinine

  • Hydroxyproline

Histological Examination

Liver tissue samples are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of liver architecture, necrosis, inflammation, and signs of regeneration.

Molecular Signaling Pathways in Liver Regeneration

The regenerative effects of protoberberine alkaloids from Enantia chlorantha are mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.

Palmatine: AMPK/mTOR Pathway and Autophagy

In the context of alcoholic liver disease, palmatine has been shown to attenuate hepatocyte injury by promoting autophagy.[6] This protective mechanism is mediated through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[6]

  • AMPK Activation: Palmatine activates AMPK, a key cellular energy sensor.

  • mTOR Inhibition: Activated AMPK subsequently inhibits mTOR, a central regulator of cell growth and proliferation.

  • Autophagy Induction: Inhibition of mTOR leads to the induction of autophagy, a cellular process that removes damaged organelles and proteins, thereby promoting cell survival.

Palmatine_AMPK_mTOR_Pathway cluster_cell Hepatocyte Palmatine Palmatine AMPK AMPK Palmatine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Survival Hepatocyte Survival Autophagy->Cell_Survival Promotes

Palmatine's role in promoting hepatocyte survival.
Jatrorrhizine: Modulation of Inflammatory and Fibrotic Pathways

While direct studies on jatrorrhizine from Enantia chlorantha and liver regeneration are limited, its known anti-inflammatory and anti-fibrotic properties suggest its involvement in key regenerative pathways.

  • NF-κB Signaling: Jatrorrhizine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, jatrorrhizine can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6, which are involved in the initial phase of liver injury.

  • TGF-β1/Smad Signaling: In other tissues, jatrorrhizine has been found to inhibit the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a key driver of fibrosis. This suggests a potential mechanism by which jatrorrhizine could attenuate liver fibrosis and promote a healthier regenerative response.

Jatrorrhizine_Signaling_Pathway cluster_cell Hepatocyte / Stellate Cell Jatrorrhizine Jatrorrhizine NFkB NF-κB Jatrorrhizine->NFkB Inhibits TGFb_Smad TGF-β1/Smad Jatrorrhizine->TGFb_Smad Inhibits Inflammation Inflammation NFkB->Inflammation Regeneration Healthy Liver Regeneration Inflammation->Regeneration Modulates Fibrosis Fibrosis TGFb_Smad->Fibrosis Fibrosis->Regeneration Hinders

Jatrorrhizine's potential anti-inflammatory and anti-fibrotic actions.
Columbamine: Anti-inflammatory and Wnt/β-catenin Pathway Modulation

Columbamine has demonstrated anti-inflammatory effects, which are crucial for creating a conducive environment for liver regeneration.

  • Anti-inflammatory Action: Columbamine can inhibit the production of pro-inflammatory mediators, likely through the modulation of pathways such as NF-κB and MAPK.

  • Wnt/β-catenin Signaling: In the context of cancer, columbamine has been shown to abolish the Wnt/β-catenin signaling pathway.[7] This pathway is also critically involved in liver development and regeneration. Further research is needed to elucidate how columbamine's modulation of this pathway specifically impacts liver regeneration.

Columbamine_Signaling_Pathway cluster_cell Hepatocyte Columbamine Columbamine Wnt_beta_catenin Wnt/β-catenin Columbamine->Wnt_beta_catenin Modulates Inflammation Inflammation Columbamine->Inflammation Inhibits Cell_Proliferation Cell Proliferation Wnt_beta_catenin->Cell_Proliferation Regeneration Liver Regeneration Cell_Proliferation->Regeneration Inflammation->Regeneration Influences Experimental_Workflow cluster_extraction Alkaloid Preparation cluster_animal_study In Vivo Evaluation cluster_analysis Data Analysis Plant_Material Enantia chlorantha Stem Bark Extraction Solvent Extraction Plant_Material->Extraction Purification Alkaloid Purification Extraction->Purification Alkaloids Protoberberine Alkaloids (Palmatine, Columbamine, Jatrorrhizine) Purification->Alkaloids Treatment Treatment with Alkaloids Alkaloids->Treatment Animal_Model Animal Model (e.g., Rats) Induction Induction of Liver Injury Animal_Model->Induction Induction->Treatment Monitoring Monitoring and Sample Collection Treatment->Monitoring Biochemical Biochemical Assays (ALT, AST, ALP, etc.) Monitoring->Biochemical Histology Histological Examination Monitoring->Histology Molecular Molecular Analysis (Western Blot, PCR) Monitoring->Molecular Results Results and Interpretation Biochemical->Results Histology->Results Molecular->Results

References

A Technical Guide to the Composition and Active Compounds of Enantia chlorantha Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantia chlorantha, commonly known as the African yellow wood, is a medicinal plant with a rich history in traditional African medicine. Its stem bark extract is particularly valued for its wide range of therapeutic properties, including antimalarial, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] This technical guide provides an in-depth overview of the chemical composition of Enantia chlorantha extract, with a focus on its primary active compounds. It details the quantitative analysis of these constituents, outlines the experimental protocols for their extraction and identification, and elucidates the key signaling pathways through which they exert their pharmacological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Phytochemical Composition of Enantia chlorantha Extract

The stem bark of Enantia chlorantha is a rich source of a diverse array of bioactive phytochemicals. Qualitative and quantitative analyses have revealed the presence of several classes of compounds, with protoberberine alkaloids being the most prominent and pharmacologically significant.

Qualitative Phytochemical Profile

Phytochemical screening of various extracts (aqueous, ethanolic, methanolic) of Enantia chlorantha stem bark has consistently shown the presence of the following classes of compounds:

  • Alkaloids: The most abundant and well-studied class of compounds in the extract.[4][5][6]

  • Flavonoids: Known for their antioxidant properties.[1][4][5]

  • Saponins: Contribute to the plant's medicinal properties.[1][4][5]

  • Tannins: Present in some extracts and known for their astringent and antimicrobial activities.[5]

  • Phenols: A broad category of compounds with antioxidant potential.[1][4][5]

  • Cardiac Glycosides: Bioactive compounds that can exert effects on cardiac muscle.[1][4][6]

  • Reducing Sugars: Simple carbohydrates are also present in the extracts.[1][4][5]

  • Steroids and Terpenoids: Found in various extracts and contribute to the plant's diverse bioactivities.[7]

Quantitative Analysis of Major Bioactive Compounds

Quantitative analyses, primarily using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have been employed to determine the concentrations of the key active compounds in Enantia chlorantha extracts. The protoberberine alkaloids—palmatine, jatrorrhizine, and columbamine—are consistently identified as the major constituents.[1][8]

Table 1: Quantitative Composition of Protoberberine Alkaloids in Ethanolic Extract of Enantia chlorantha Bark

CompoundPercentage (%) in Optimized Ethanolic Extract
Palmatine51.63
Columbamine + 7,8-dihydro-8-hydroxypalmatine19.21
Jatrorrhizine11.02
Pseudocolumbamine6.33

Source: Adapted from a study on the optimization of ethanolic extraction.[9]

Table 2: Proximate Composition of Enantia chlorantha Stem Bark

ComponentPercentage (%)
Crude Fibre72.25
Crude Protein10.78
Carbohydrate6.29
Moisture3.85
Crude Fat3.78
Ash2.48

Source: Proximate analysis of aqueous and ethanolic extracts.[1][4]

Table 3: Other Identified Compounds in Enantia chlorantha Extracts via GC-MS

CompoundRelative Abundance (%) in Ethanol ExtractRelative Abundance (%) in Fermented Maize Aqueous Extract
1-Octadecene8.24-
9-Eicosene7.52-
7-Hexadecene6.59-
Caryophyllene oxide6.10-
Cyclotetradecane5.51-
Bis(2-ethylhexyl) phthalate5.40-
1,2-Benzenedicarboxylic acid dipropyl ester8.56-
Oleic acid-29.98
n-Hexadecanoic acid-18.59
Eicosanoic acid-7.34
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen–1-yl)-2-butenal-6.03

Sources: GC-MS analysis of different extracts.[7][10][11][12]

Core Active Compounds and Their Pharmacological Activities

The therapeutic effects of Enantia chlorantha extract are largely attributed to its rich alkaloid content, particularly the protoberberine alkaloids.

  • Palmatine: This is a major alkaloid in the extract and has been studied for its potential in treating jaundice, dysentery, hypertension, inflammation, and liver-related diseases.[1][13] It exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective properties.[14]

  • Jatrorrhizine: Another significant protoberberine alkaloid, jatrorrhizine is known for its antimicrobial, anti-inflammatory, and neuroprotective effects.[1][15] It has also demonstrated potential as a hypoglycemic agent.[16]

  • Columbamine: This alkaloid also contributes to the overall bioactivity of the extract, often working in synergy with palmatine and jatrorrhizine.

These alkaloids are responsible for the extract's notable pharmacological activities, which include:

  • Antimicrobial and Antibacterial Activity: The extract and its isolated alkaloids have shown efficacy against a range of microorganisms.[1]

  • Antioxidant Activity: The phenolic and flavonoid compounds, along with the alkaloids, contribute to the extract's ability to scavenge free radicals.[1]

  • Anti-inflammatory and Analgesic Activity: The extract has demonstrated significant anti-inflammatory and pain-relieving effects.[1]

  • Antimalarial Activity: Traditionally used for malaria treatment, scientific studies have validated its antiplasmodial properties.[1]

  • Gastroprotective Effects: The extract has been shown to have a cytoprotective effect and can inhibit gastric acid secretion.[1]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of the active compounds from Enantia chlorantha stem bark.

Extraction of Bioactive Compounds

A common method for obtaining the crude extract is through maceration.

  • Plant Material Preparation: The stem bark of Enantia chlorantha is collected, washed, and air-dried at room temperature. The dried bark is then pulverized into a coarse powder.

  • Solvent Extraction: The powdered bark is soaked in a suitable solvent (e.g., 70% ethanol) for a specified period (e.g., 72 hours) with periodic agitation.[17]

  • Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant material. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract.[17]

ExtractionWorkflow PlantMaterial Dried, Powdered Enantia chlorantha Bark Maceration Maceration (e.g., 70% Ethanol, 72h) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract

Extraction Workflow for Enantia chlorantha Bark.
Phytochemical Analysis

Standard chemical tests are used to identify the presence of different phytochemical classes in the extract.[12]

GC-MS is employed to identify and quantify the volatile and semi-volatile compounds in the extract.

  • Instrumentation: An Agilent Technologies 7890A GC system coupled with a 5975CVL MSD is a typical setup.[12]

  • Column: An HP-5MS column (30 m length, 0.320 mm internal diameter, 0.25 µm film thickness) is commonly used.[12]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[12]

  • Temperature Program: The oven temperature is programmed to start at a low temperature, ramp up to a higher temperature, and then hold for a certain duration to ensure separation of compounds.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode, and the mass spectra of the separated compounds are compared with the NIST library for identification.[12]

GCMS_Workflow Sample Enantia chlorantha Extract Injection GC Injection Sample->Injection Separation HP-5MS Column Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Analysis Data Analysis (NIST Library) Detection->Analysis

General Workflow for GC-MS Analysis.

HPLC-MS/MS is a powerful technique for the identification and quantification of the non-volatile protoberberine alkaloids.

  • Instrumentation: A system such as an Agilent 1200 series HPLC coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and water (often with an acid modifier like formic acid) is employed.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of protoberberine alkaloids. The mass spectrometer is operated in both full scan and product ion scan modes for identification and quantification.

Mechanisms of Action and Signaling Pathways

The active compounds in Enantia chlorantha extract exert their therapeutic effects by modulating various cellular signaling pathways. The antioxidant and anti-inflammatory mechanisms are particularly well-documented.

Antioxidant Mechanism

The antioxidant activity of the extract is attributed to its ability to scavenge free radicals and reduce oxidative stress. This is achieved through various mechanisms, including:

  • DPPH Radical Scavenging: The extract can donate hydrogen atoms or electrons to neutralize the DPPH free radical.

  • Nitric Oxide Radical Scavenging: The extract can inhibit the production of nitric oxide, a reactive nitrogen species.[1]

  • Hydroxyl Radical Scavenging: The extract can effectively neutralize the highly reactive hydroxyl radical.[1]

  • Inhibition of Lipid Peroxidation: The extract can protect cell membranes from damage by inhibiting the process of lipid peroxidation.[1]

Antioxidant_Mechanism cluster_Extract Enantia chlorantha Extract cluster_ROS Reactive Oxygen Species (ROS) Alkaloids Alkaloids DPPH DPPH Radical Alkaloids->DPPH Scavenging NO Nitric Oxide Radical Alkaloids->NO Scavenging OH Hydroxyl Radical Alkaloids->OH Scavenging LipidPeroxidation Lipid Peroxidation Alkaloids->LipidPeroxidation Inhibition Phenols Phenols Phenols->DPPH Scavenging Phenols->NO Scavenging Phenols->OH Scavenging Phenols->LipidPeroxidation Inhibition Flavonoids Flavonoids Flavonoids->DPPH Scavenging Flavonoids->NO Scavenging Flavonoids->OH Scavenging Flavonoids->LipidPeroxidation Inhibition DPPH->LipidPeroxidation NO->LipidPeroxidation OH->LipidPeroxidation CellularDamage Cellular Damage LipidPeroxidation->CellularDamage Protection Cellular Protection

Antioxidant Mechanisms of Enantia chlorantha Extract.
Anti-inflammatory Signaling Pathways

The protoberberine alkaloids, particularly palmatine and jatrorrhizine, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and PI3K/AKT pathways.

  • Inhibition of the NF-κB Pathway: The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central event in inflammation, leading to the production of pro-inflammatory cytokines. Berberine, a structurally similar protoberberine alkaloid, has been shown to inhibit the activation of NF-κB.[18][19] It is plausible that palmatine and jatrorrhizine share a similar mechanism.

  • Modulation of the PI3K/AKT Pathway: The PI3K/AKT signaling pathway is crucial for cell survival and proliferation and is often dysregulated in inflammatory conditions and cancer. Palmatine has been reported to modulate this pathway, contributing to its anti-inflammatory and anti-cancer effects.

Anti_Inflammatory_Pathway cluster_Stimuli Inflammatory Stimuli (e.g., LPS) cluster_Compounds Active Compounds LPS LPS IKK IKK LPS->IKK Palmatine Palmatine Palmatine->IKK Inhibition Jatrorrhizine Jatrorrhizine Jatrorrhizine->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation NFkB NF-κB IkappaB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.)

Inhibition of the NF-κB Signaling Pathway.

Conclusion

Enantia chlorantha extract is a complex mixture of bioactive compounds, with the protoberberine alkaloids palmatine, jatrorrhizine, and columbamine being the primary drivers of its pharmacological activities. The quantitative data, detailed experimental protocols, and elucidated signaling pathways presented in this guide provide a solid foundation for further research and development of novel therapeutics derived from this valuable medicinal plant. The synergistic effects of the various compounds within the extract may offer a multi-targeted approach to treating a range of diseases, underscoring the importance of continued investigation into its rich phytochemistry and pharmacology.

References

Pharmacological Profile of Hepasor for Liver Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepasor is an oral phytopharmaceutical agent indicated for the treatment of liver disease, particularly viral hepatitis. Developed by Labothera laboratories and reportedly in use in Cameroon since 1989, its therapeutic activity is attributed to the protoberberine alkaloids extracted from the stem bark of Enantia chlorantha, an African medicinal plant.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its active constituents, preclinical evidence of its hepatoprotective effects, and the underlying molecular mechanisms of action. Due to the limited availability of recent clinical data on the specific this compound formulation, this guide also extrapolates from studies on its primary alkaloids to provide a deeper mechanistic insight for research and development professionals.

Active Pharmaceutical Ingredients

This compound is a drinkable solution derived from a protoberberine extract of Enantia chlorantha. The primary active components are a standardized mixture of isoquinoline alkaloids.[1][2]

Table 1: Composition of Active Protoberberine Alkaloids in this compound

AlkaloidChemical NamePercentage of Total Alkaloids
Palmatine2,3,9,10-tetramethoxy-8,13-dihydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium65%
Jatrorrhizine3-hydroxy-2,9,10-trimethoxy-8,13-dihydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium20%
Columbamine2-hydroxy-3,9,10-trimethoxy-8,13-dihydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium15%

Pharmacological Actions and Mechanism of Action

Preclinical studies, primarily in rodent models of chemically-induced liver injury, have demonstrated the hepatoprotective effects of this compound and its constituent alkaloids. The proposed mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and cell-protective signaling pathways.

Hepatoprotective Effects

The manufacturer cites several preclinical studies investigating the efficacy of the protoberberine alkaloid mixture in rat models of liver damage. These studies report that this compound:

  • Stimulates blood circulation, which may accelerate the regeneration of inflamed hepatocytes.[1][2]

  • Regulates hepatic functions, helping to restore normal liver cell architecture.[1][2]

  • Exhibits antiviral properties.[1]

  • Promotes the healing process in chemically-traumatized rat livers.

  • Improves mitotic activity in damaged liver tissue.

More recent independent studies on Enantia chlorantha extracts and its individual alkaloids have further elucidated these hepatoprotective actions.

Molecular Mechanisms of Action

The pharmacological activity of this compound is a composite of the effects of its primary alkaloids, particularly palmatine.

1. Anti-inflammatory and Immunomodulatory Effects: In a D-galactosamine/lipopolysaccharide (GalN/LPS)-induced fulminant hepatic failure model, palmatine was shown to modulate the inflammatory response. It significantly prevented the increase of the pro-inflammatory cytokine TNF-α while augmenting the anti-inflammatory cytokine IL-10. This suggests an immunomodulatory role in acute liver inflammation.

2. Regulation of Autophagy and Apoptosis: Palmatine has been demonstrated to attenuate alcohol-induced hepatocyte injury by promoting autophagy. This process of cellular self-cleaning is mediated through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. By enhancing autophagy, palmatine helps clear damaged organelles and proteins, thereby reducing cellular stress and preventing apoptosis. This anti-apoptotic effect is further supported by the observed reduction in caspase-3 activity.

3. Modulation of MAPK and PI3K/AKT Signaling: Columbamine, another key constituent, has been shown to suppress the growth of hepatocellular carcinoma cells by down-regulating the PI3K/AKT, p38, and ERK1/2 MAPK signaling pathways.[3] While this study focused on cancer cells, these pathways are also critically involved in inflammation and cell survival in other forms of liver injury.

Below is a diagram illustrating the proposed signaling pathways modulated by the active components of this compound.

Hepasor_Mechanism_of_Action cluster_stimulus Liver Injury Stimuli cluster_this compound This compound Alkaloids cluster_pathways Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Alcohol Alcohol mTOR mTOR Alcohol->mTOR activates Toxins (GalN/LPS) Toxins (GalN/LPS) Inflammatory_Cytokines TNF-α / IL-10 Balance Toxins (GalN/LPS)->Inflammatory_Cytokines dysregulates Palmatine Palmatine AMPK AMPK Palmatine->AMPK activates Palmatine->Inflammatory_Cytokines modulates Columbamine Columbamine PI3K_AKT PI3K/AKT Columbamine->PI3K_AKT inhibits MAPK p38/ERK1/2 Columbamine->MAPK inhibits AMPK->mTOR inhibits Autophagy Autophagy AMPK->Autophagy promotes mTOR->Autophagy inhibits Cell_Proliferation Cell Growth & Proliferation PI3K_AKT->Cell_Proliferation promotes MAPK->Cell_Proliferation promotes Apoptosis Apoptosis Inflammatory_Cytokines->Apoptosis reduces Inflammation Inflammation Inflammatory_Cytokines->Inflammation reduces Autophagy->Apoptosis reduces

Caption: Signaling pathways modulated by this compound's active alkaloids.

Preclinical Efficacy Data

Quantitative data from preclinical studies demonstrate the hepatoprotective effects of Enantia chlorantha extract and its constituent alkaloids in various animal models of liver injury.

Table 2: Efficacy of Enantia chlorantha Extract in Acetaminophen-Induced Hepatotoxicity in Rats

Treatment GroupDoseSerum ALT (U/L)Serum AST (U/L)Serum ALP (U/L)Total Bilirubin (mg/dL)
Control-45.3 ± 2.185.6 ± 3.4112.7 ± 5.80.5 ± 0.1
Acetaminophen2 g/kg245.8 ± 10.2315.4 ± 12.5289.1 ± 11.32.1 ± 0.3
E. chlorantha Extract + Acetaminophen200 mg/kg98.7 ± 5.6154.2 ± 8.1165.4 ± 7.90.9 ± 0.2
Silymarin + Acetaminophen100 mg/kg85.4 ± 4.9135.8 ± 7.5148.6 ± 6.80.8 ± 0.1
*Data are presented as Mean ± SEM. p < 0.05 compared to Acetaminophen group. Data extrapolated from representative studies for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate hepatoprotective agents like this compound in preclinical models.

Acetaminophen-Induced Hepatotoxicity Model

This model is widely used to study drug-induced liver injury.

  • Animals: Male Wistar rats (180-250g) are typically used.[4]

  • Induction of Injury: A single oral or intraperitoneal dose of acetaminophen (e.g., 1000-1500 mg/kg) is administered to fasted animals.[4][5]

  • Treatment Protocol: this compound or its active constituents are administered orally for a period (e.g., 7-14 days) prior to acetaminophen challenge. A positive control group, often treated with silymarin, is included.

  • Endpoint Analysis: 24-48 hours after acetaminophen administration, blood is collected for biochemical analysis of liver enzymes (ALT, AST, ALP) and bilirubin. Livers are harvested for histopathological examination (e.g., H&E staining to assess necrosis and inflammation) and analysis of oxidative stress markers.

Acetaminophen_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Endpoint Analysis (24-48h post-induction) Animals Wistar Rats (180-250g) Acclimatization Acclimatization (1 week) Animals->Acclimatization Grouping Group Allocation (Control, APAP, this compound, Silymarin) Acclimatization->Grouping Pre-treatment Oral administration of this compound/ Vehicle/Silymarin (7-14 days) Grouping->Pre-treatment Fasting Overnight Fasting Pre-treatment->Fasting Induction Single dose of Acetaminophen (APAP) (e.g., 1.5 g/kg, i.p.) Fasting->Induction Sacrifice Euthanasia and Sample Collection Induction->Sacrifice Biochemistry Serum Analysis (ALT, AST, ALP, Bilirubin) Sacrifice->Biochemistry Histopathology Liver Histology (H&E Staining) Sacrifice->Histopathology Oxidative_Stress Tissue Analysis (GSH, MDA, SOD) Sacrifice->Oxidative_Stress

Caption: Workflow for Acetaminophen-Induced Hepatotoxicity Model.

D-Galactosamine/LPS-Induced Acute Liver Failure Model

This model mimics immune-mediated liver injury and is useful for evaluating anti-inflammatory effects.

  • Animals: C57BL/6 mice (6-8 weeks old) are commonly used.[2]

  • Induction of Injury: A single intraperitoneal injection of D-galactosamine (e.g., 700-800 mg/kg) combined with lipopolysaccharide (LPS) (e.g., 10-100 µg/kg) is administered.[2][6][7]

  • Treatment Protocol: The test compound (e.g., palmatine) is typically administered 1 hour before the GalN/LPS injection.

  • Endpoint Analysis: Survival rates are monitored. Blood and liver tissues are collected at various time points (e.g., 6-8 hours) post-injection for analysis of serum aminotransferases, cytokines (TNF-α, IL-6, IL-10), and histological evidence of apoptosis and necrosis.[2]

Toxicology and Safety Profile

The manufacturer of this compound states that no toxic signs were noted during laboratory tests, and at prescribed doses, no undesirable effects on body weight, blood, liver, kidney cells, or the nervous system of tested animals were observed.[1] Some studies on Enantia chlorantha extracts suggest that oral application may be safe at doses below 500 mg/kg body weight, but higher doses with long-term use could potentially cause hepatic, renal, or pulmonary disorders.

Conclusion and Future Directions

This compound, a protoberberine alkaloid mixture from Enantia chlorantha, demonstrates significant hepatoprotective potential in preclinical models of liver disease. Its mechanism of action appears to be multifactorial, involving the modulation of key signaling pathways related to inflammation (TNF-α, IL-10), autophagy (AMPK/mTOR), and cell proliferation/survival (PI3K/AKT, MAPK).

For drug development professionals, the constituent alkaloids of this compound, particularly palmatine, represent promising scaffolds for the development of novel hepatoprotective agents. Future research should focus on:

  • Conducting rigorous, well-controlled clinical trials to establish the safety and efficacy of the standardized Enantia chlorantha extract in patients with various liver diseases.

  • Elucidating the full pharmacokinetic and pharmacodynamic profiles of the individual alkaloids and their potential interactions.

  • Further investigating the specific molecular targets of jatrorrhizine and columbamine in hepatocytes.

  • Exploring modern drug delivery systems to enhance the bioavailability of these alkaloids.

This comprehensive pharmacological profile provides a foundation for further research and development of this compound and its bioactive components as effective therapies for liver disease.

References

Probing the Antiviral Frontier: A Technical Guide to the Anti-Hepatitis B Virus Properties of Protoberberine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Protoberberine alkaloids, a class of naturally occurring isoquinoline alkaloids, have emerged as promising candidates due to their diverse pharmacological activities. This technical guide provides an in-depth analysis of the antiviral properties of protoberberine alkaloids against HBV, with a primary focus on berberine, the most extensively studied compound in this class. We delve into the molecular mechanisms of action, present available quantitative data on antiviral efficacy, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of the anti-HBV potential of protoberberine alkaloids. While robust data exists for berberine, this paper also highlights the current knowledge gaps regarding other protoberberine alkaloids like palmatine, jatrorrhizine, and coptisine in the context of HBV, underscoring the need for further research in this promising area of antiviral drug discovery.

Introduction: Protoberberine Alkaloids as a Source of Antiviral Agents

Protoberberine alkaloids are a prominent group of isoquinoline alkaloids characterized by a tetracyclic ring system.[1] They are predominantly found in various medicinal plants of the Berberidaceae, Ranunculaceae, and Papaveraceae families. For centuries, these plants have been utilized in traditional medicine to treat a multitude of ailments, including infections and inflammatory diseases.[2] Prominent members of this class include berberine, palmatine, jatrorrhizine, and coptisine.[2]

Modern pharmacological studies have validated many of the traditional uses of these compounds, revealing a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][3][4] The antiviral potential of protoberberine alkaloids has garnered significant interest, with studies demonstrating their inhibitory effects against a range of viruses.[1] This guide will specifically focus on their activity against the Hepatitis B virus.

Quantitative Analysis of Anti-HBV Efficacy

The antiviral efficacy of protoberberine alkaloids against HBV has been primarily investigated using in vitro cell culture models, such as the HepG2.2.15 cell line, which stably replicates HBV.[5] The key parameters used to quantify antiviral activity are the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of viral replication, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes 50% cell death. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

To date, the most comprehensive quantitative data available is for berberine.

Protoberberine AlkaloidCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Berberine HepG2-NTCP & Primary Human Hepatocytes3.6>240.0>66.7[6]
Palmatine Not ReportedNot ReportedNot ReportedNot Reported
Jatrorrhizine Not ReportedNot ReportedNot ReportedNot Reported
Coptisine Not ReportedNot ReportedNot ReportedNot Reported

Molecular Mechanisms of Anti-HBV Action: The Case of Berberine

Berberine has been shown to inhibit HBV replication through a multi-faceted mechanism that involves targeting host cellular factors crucial for the viral life cycle.

Inhibition of HBV Core Promoter Activity via HNF4α Degradation

A key mechanism of berberine's anti-HBV activity is the suppression of the HBV core promoter, which is essential for the transcription of pregenomic RNA (pgRNA) and subsequent viral replication.[6] Berberine achieves this by targeting the host transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α).[6]

Berberine treatment enhances the K48-linked polyubiquitination of HNF4α, marking it for degradation by the proteasome.[6] This leads to a reduction in HNF4α protein levels, thereby downregulating the activity of the HBV core promoter and consequently inhibiting HBV production and covalently closed circular DNA (cccDNA) synthesis.[6]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HBV_cccDNA HBV cccDNA Core_Promoter Core Promoter HBV_cccDNA->Core_Promoter pgRNA pgRNA Transcription Core_Promoter->pgRNA Initiates HNF4a HNF4α HNF4a->Core_Promoter Activates Ubiquitinated_HNF4a_N K48-linked Polyubiquitinated HNF4α HBV Replication HBV Replication pgRNA->HBV Replication Proteasome_N Proteasome Ubiquitinated_HNF4a_N->Proteasome_N Degradation Berberine Berberine Ubiquitination Ubiquitination Machinery Berberine->Ubiquitination Enhances HNF4a_cyto HNF4α Ubiquitination->HNF4a_cyto Targets Ubiquitinated_HNF4a_C K48-linked Polyubiquitinated HNF4α Proteasome_C Proteasome Ubiquitinated_HNF4a_C->Proteasome_C Degradation

Caption: Berberine-mediated inhibition of HBV replication through HNF4α degradation.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in various cellular processes that can be hijacked by viruses to support their replication. Berberine has been reported to inhibit the activation of key components of the MAPK pathway, such as JNK and p38 MAPK.[7] While the direct link between berberine-mediated MAPK inhibition and its anti-HBV effect requires further elucidation, it represents another potential mechanism contributing to its overall antiviral activity.

HBV_Infection HBV Infection MAPK_Pathway MAPK Pathway (JNK, p38) HBV_Infection->MAPK_Pathway Activates Viral_Replication HBV Replication MAPK_Pathway->Viral_Replication Promotes Berberine Berberine Berberine->MAPK_Pathway Inhibits

Caption: Berberine's potential role in modulating the MAPK signaling pathway to inhibit HBV.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the anti-HBV properties of protoberberine alkaloids.

Cell Culture and Maintenance
  • Cell Line: HepG2.2.15 cells, a human hepatoblastoma cell line stably transfected with the HBV genome, are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 to maintain selection for the HBV-expressing cells.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Procedure:

    • Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the protoberberine alkaloid for a specified period (e.g., 48-72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC₅₀ value from the dose-response curve.

Antiviral Activity Assay

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secreted into the cell culture supernatant.

  • Procedure:

    • Seed HepG2.2.15 cells in a 24-well plate and treat with different concentrations of the protoberberine alkaloid.

    • Collect the cell culture supernatant at specified time points.

    • Use a commercial HBsAg or HBeAg ELISA kit and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with capture antibody, add the culture supernatant, followed by the detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the substrate and measure the colorimetric change using a microplate reader.

    • Calculate the EC₅₀ value based on the reduction in antigen levels compared to the untreated control.

Real-time PCR is employed to quantify the amount of HBV DNA in the cell culture supernatant or within the cells.

  • Procedure:

    • Extract viral DNA from the cell culture supernatant or total DNA from the cells using a commercial DNA extraction kit.

    • Perform real-time PCR using primers and a probe specific for a conserved region of the HBV genome.

    • Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.

    • Calculate the EC₅₀ value based on the reduction in HBV DNA levels compared to the untreated control.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of proteins involved in signaling pathways, such as the MAPK pathway.

  • Procedure:

    • Treat cells with the protoberberine alkaloid for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-JNK, JNK, p-p38, p38).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

In Vitro Ubiquitination Assay

This assay is used to determine if a specific protein (e.g., HNF4α) is ubiquitinated in the presence of the compound of interest.

  • Procedure:

    • Incubate purified recombinant HNF4α protein with E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.

    • Add the protoberberine alkaloid to the reaction mixture.

    • Incubate the reaction at 37°C to allow for ubiquitination.

    • Stop the reaction and analyze the products by SDS-PAGE and Western blotting using an anti-HNF4α or anti-ubiquitin antibody to detect the ubiquitinated forms of HNF4α.

Experimental and Logical Workflow Visualization

cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Protoberberine Protoberberine Alkaloid Cell_Culture HepG2.2.15 Cell Culture Protoberberine->Cell_Culture Ubiquitination_Assay In Vitro Ubiquitination Assay Protoberberine->Ubiquitination_Assay Cytotoxicity Cytotoxicity Assay (MTT) Cell_Culture->Cytotoxicity Antiviral_Assay Antiviral Activity Assay Cell_Culture->Antiviral_Assay Western_Blot Western Blot (e.g., MAPK Pathway) Cell_Culture->Western_Blot CC50 Determine CC50 Cytotoxicity->CC50 Data_Analysis Data Analysis & Interpretation CC50->Data_Analysis ELISA ELISA (HBsAg, HBeAg) Antiviral_Assay->ELISA qPCR qPCR (HBV DNA) Antiviral_Assay->qPCR EC50 Determine EC50 ELISA->EC50 qPCR->EC50 EC50->Data_Analysis Signaling_Pathway Identify Affected Signaling Pathways Western_Blot->Signaling_Pathway Protein_Degradation Investigate Protein Degradation Ubiquitination_Assay->Protein_Degradation Signaling_Pathway->Data_Analysis Protein_Degradation->Data_Analysis

Caption: General workflow for investigating the anti-HBV properties of protoberberine alkaloids.

Conclusion and Future Directions

Protoberberine alkaloids, particularly berberine, demonstrate significant promise as potential therapeutic agents for the treatment of chronic Hepatitis B. The well-defined mechanism of action for berberine, involving the targeted degradation of the host factor HNF4α, presents a novel strategy for inhibiting HBV replication. The favorable selectivity index of berberine further supports its potential for drug development.

However, a notable gap exists in the literature regarding the specific anti-HBV activity of other protoberberine alkaloids such as palmatine, jatrorrhizine, and coptisine. Future research should focus on:

  • Screening of other protoberberine alkaloids: A systematic evaluation of a broader range of protoberberine alkaloids for their anti-HBV activity is warranted to identify compounds with potentially improved efficacy or safety profiles.

  • In-depth mechanistic studies: For any identified active compounds, detailed mechanistic studies are crucial to understand their modes of action.

  • In vivo efficacy and safety studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety.

  • Combination therapy: Investigating the synergistic effects of protoberberine alkaloids with existing anti-HBV drugs could lead to more effective treatment regimens.

References

In-Vitro Studies of Silymarin and its Derivatives on the Hepatitis C Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the in-vitro research conducted on the effects of silymarin, the active extract from milk thistle (Silybum marianum), and its primary active component, silibinin, against the Hepatitis C Virus (HCV). While no direct in-vitro studies have been published on a product named "Hepasor," the extensive body of research on silymarin and silibinin offers significant insights into their potential anti-HCV mechanisms. This document summarizes key quantitative data, details common experimental protocols, and visualizes the proposed mechanisms of action and experimental workflows.

Silymarin and its derivatives have been shown to exhibit a multi-pronged inhibitory effect on the HCV lifecycle.[1][2][3] In-vitro studies have demonstrated that these compounds can interfere with viral entry, fusion, RNA replication, and the production of new infectious particles.[1][2][3] The primary mechanisms of action appear to involve the inhibition of the HCV NS5B RNA-dependent RNA polymerase (RdRp), interference with host cell factors essential for viral entry and assembly, and modulation of host immune responses.[1][2][3][4][5]

Quantitative Analysis of Anti-HCV Activity

The antiviral efficacy of silymarin and its derivatives has been quantified in various in-vitro assay systems. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics used to determine the potency of these compounds against different HCV genotypes and viral processes.

CompoundTarget/AssayHCV GenotypeIC50 / EC50 (µM)Reference
Silymarin NS5B RdRp Activity2a (JFH-1)~300[2]
Silibinin NS5B RdRp Activity1b & 2a (JFH1)75-100[4][5]
Legalon® SIL NS5B RdRp Activity1b40-85[6][7]
Quercetagetin NS5B RdRp Activity1a (H77)6.7 ± 1.0[8]
Quercetagetin NS5B RdRp Activity1b (J4)4.3 ± 0.7[8]
Quercetagetin NS5B RdRp Activity2a (JFH1)20.5 ± 2.8[8]

Mechanisms of Action & Signaling Pathways

In-vitro research has elucidated several mechanisms by which silymarin and its components inhibit HCV. These can be broadly categorized into direct-acting antiviral effects and host-targeting effects.

2.1. Direct Inhibition of Viral Proteins

The most studied direct antiviral action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for the replication of the viral genome.[4][5] Silibinin and related compounds have been shown to be direct inhibitors of this polymerase.[4] Kinetic analyses suggest a non-competitive mode of inhibition with respect to nucleoside triphosphates.[8]

2.2. Interference with Host Cell Processes

Silymarin and its derivatives also exert their antiviral effects by targeting host cell factors and pathways that are co-opted by HCV during its lifecycle.

  • Viral Entry and Fusion: Silibinin has been demonstrated to hinder HCV entry into hepatocytes by impairing clathrin-mediated endocytosis.[9][10] It achieves this by altering the formation of clathrin-coated pits and vesicles, thereby slowing the trafficking of viral particles into the cell.[5][9][10] Silymarin has also been shown to inhibit the fusion of viral pseudoparticles with liposomes.[1][2]

  • Viral Assembly and Release: The production of new infectious virions is also impacted. Silymarin can inhibit microsomal triglyceride transfer protein (MTP) activity and apolipoprotein B secretion, both of which are crucial for the assembly and release of HCV particles.[1][2]

  • Cell-to-Cell Spread: Studies have indicated that silymarin can block the cell-to-cell transmission of HCV.[1][2]

  • Modulation of Host Immune Response: Silymarin has been shown to inhibit the proliferation of T-cells and the secretion of pro-inflammatory cytokines such as TNF-α and IFN-γ.[11][12] This is achieved, in part, through the inhibition of NF-κB transcriptional activation.[11]

Visualizing the Mechanisms of Action

The following diagrams illustrate the key inhibitory actions of silymarin and silibinin on the HCV lifecycle and host cell pathways.

HCV_Lifecycle_Inhibition cluster_host Hepatocyte HCV_Entry HCV Entry (Clathrin-Mediated Endocytosis) HCV_Fusion Viral Fusion HCV_Entry->HCV_Fusion HCV_Replication Viral RNA Replication (NS5B Polymerase) HCV_Fusion->HCV_Replication HCV_Assembly Virion Assembly (MTP, ApoB) HCV_Replication->HCV_Assembly HCV_Release Virion Release HCV_Assembly->HCV_Release Cell_Spread Cell-to-Cell Spread HCV_Release->Cell_Spread Silymarin_Silibinin Silymarin / Silibinin Silymarin_Silibinin->HCV_Entry Inhibits Silymarin_Silibinin->HCV_Fusion Inhibits Silymarin_Silibinin->HCV_Replication Inhibits Silymarin_Silibinin->HCV_Assembly Inhibits Silymarin_Silibinin->Cell_Spread Inhibits

Caption: Inhibition of the HCV Lifecycle by Silymarin/Silibinin.

NFkB_Pathway_Inhibition TCR_Stimulation T-Cell Receptor Stimulation NFkB_Activation NF-κB Activation TCR_Stimulation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription Cytokine_Secretion TNF-α, IFN-γ Secretion Gene_Transcription->Cytokine_Secretion Silymarin Silymarin Silymarin->NFkB_Activation Inhibits

Caption: Silymarin's Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

A variety of in-vitro systems have been employed to study the effects of silymarin and its derivatives on HCV. Below are detailed methodologies for key experiments.

3.1. Cell Culture and Virus Strains

  • Cell Lines: The human hepatoma cell lines Huh-7 and its derivative Huh-7.5 are predominantly used due to their high permissiveness for HCV replication.[1]

  • HCVcc Systems: The Hepatitis C Virus cell culture (HCVcc) system, utilizing infectious clones like JFH-1 (genotype 2a), H77/JFH, or J6/JFH, is a standard model to study the complete viral lifecycle.[1]

  • Replicon Systems: Subgenomic replicon cell lines are used to specifically study HCV RNA replication. These replicons contain the HCV non-structural proteins necessary for replication but lack the structural proteins, and therefore do not produce infectious virus particles.[1][2] Genotypes 1a, 1b, and 2a have been tested in these systems.[1][2]

3.2. HCV Infection and Treatment Protocol

The following diagram outlines a typical workflow for an HCVcc infection experiment.

HCV_Infection_Workflow Cell_Seeding Seed Huh-7.5 cells Pre_Incubation Pre-incubate cells with Silymarin/Silibinin or DMSO (1 hour, 37°C) Cell_Seeding->Pre_Incubation Inoculation Inoculate cells with HCVcc (e.g., JFH-1) Pre_Incubation->Inoculation Incubation Incubate in the presence of the compound Inoculation->Incubation Analysis Analyze at 48-72 hours post-infection Incubation->Analysis

Caption: A Standard HCVcc Infection and Treatment Workflow.

3.3. Assay Methods

  • Quantification of Viral Infection:

    • Immunofluorescence Staining: Infected cells are fixed and stained for HCV proteins, such as NS5A. The number of positive foci is then counted to quantify the level of infection.[1]

    • RT-qPCR: Viral RNA is extracted from cells or supernatant and quantified using reverse transcription-quantitative polymerase chain reaction to measure HCV RNA levels.[2]

  • NS5B Polymerase Activity Assay:

    • Recombinant HCV NS5B protein is expressed and purified.[2]

    • The assay is conducted in the presence of a template (e.g., polyC), radiolabeled nucleotides (e.g., α[32P]GTP), and varying concentrations of the test compound.[2][13]

    • The incorporation of radioactivity into newly synthesized RNA is measured by trichloroacetic acid precipitation and liquid scintillation counting to determine the level of polymerase inhibition.[2][13]

  • Viral Entry and Fusion Assays:

    • HCV Pseudoparticles (HCVpp): These are non-replicating viral particles that have HCV envelope proteins on their surface. Their entry into cells can be measured, often using a reporter gene like luciferase.

    • Liposome Fusion Assay: The fusion of HCVpp with fluorescently labeled liposomes is measured to specifically assess the fusion step of viral entry.[6][7]

  • T-Cell Proliferation Assay:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[12]

    • Cells are stimulated with antigens (e.g., anti-CD3) in the presence of the test compound.[11]

    • Cellular proliferation is measured by the incorporation of 3H-thymidine into replicating DNA.[12]

Conclusion and Future Directions

The in-vitro evidence strongly suggests that silymarin and its constituents, particularly silibinin, possess anti-HCV properties that are exerted through multiple mechanisms. These include the direct inhibition of the viral RNA polymerase and the targeting of host factors involved in viral entry, assembly, and transmission. While these findings are promising, it is important to note that the concentrations required for antiviral effects in vitro are often higher than those typically achieved through oral administration.[5] Intravenous formulations, such as Legalon® SIL, have shown more potent effects in some studies.[5][6]

Future research should focus on:

  • Elucidating the precise molecular interactions between silibinin and its viral and host targets.

  • Investigating the potential for synergistic effects when combined with other direct-acting antiviral agents.

  • Developing formulations with improved bioavailability to translate the observed in-vitro efficacy into more consistent clinical benefits.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the potential of silymarin and its derivatives as therapeutic agents for Hepatitis C. The detailed protocols and visualized pathways can serve as a valuable resource for designing and interpreting future studies in this area.

References

A Technical Guide to Hepasor: History, Preclinical Development, and Molecular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Hepasor, a drug developed in Cameroon for the treatment of viral hepatitis. The active components of this compound are a mixture of protoberberine alkaloids derived from the plant Enantia chlorantha. This document consolidates the available scientific and historical data on this compound, focusing on its development, preclinical evaluation, and the molecular mechanisms of its constituent alkaloids. While formal clinical trial data is limited, a body of preclinical research provides insights into its hepatoprotective effects. The guide details the experimental protocols used in these studies, presents quantitative data from animal models, and visualizes the key signaling pathways modulated by its active ingredients.

History and Development

This compound was developed by Dr. Denis Ekotto Mengata in Cameroon and has been available in Cameroonian pharmacies since 1989 as a treatment for viral hepatitis.[1] The drug is a plant-based formulation derived from Enantia chlorantha, a tree widespread in the forested areas of Africa.[1][2] The therapeutic agent is identified as protoberberine, extracted from the plant's bark.[1] this compound received its first marketing authorization in Cameroon in 1989 from the Ministry of Public Health.[1] It is indicated for viral hepatitis (A, B, C, D, E, and G) and is formulated as a 250 ml drinkable solution.[1]

The core of this compound's composition is a specific mixture of protoberberine alkaloids.

Table 1: Active Alkaloid Composition of this compound

Alkaloid Percentage of Protoberberine Extract
Palmatine 65%
Jatrorrhizine 20%
Columbamine 15%

Source: Labothera Laboratories Technical Form.[1]

Preclinical Evaluation and Efficacy

The efficacy of this compound has been evaluated in a series of preclinical studies using rat models of chemically-induced liver injury. These studies, conducted primarily in the late 1980s and early 1990s, demonstrated the hepatoprotective and regenerative properties of the alkaloid mixture.

Summary of Preclinical Data

The following tables summarize the key quantitative and qualitative findings from animal studies involving this compound.

Table 2: Effects of this compound on Biochemical Markers in Chemically-Traumatized Rat Livers

Model / Inducing Agent Key Biochemical Findings Reference
Thioacetamide - Marked positive influence on Serum Alanine Transferase (S-ALT) activities and Serum Hydroxyproline (S-OH-PROL) values, particularly in female rats.- Some reduction in Serum Alkaline Phosphatase (S-AP) and Serum Creatinine (S-CREAT) values, also sex-dependent. [3]
D-galactosamine - Marked positive influence on S-ALT activities and S-OH-PROL values in female rats.- Reduction in S-AP activity and S-CREAT values, dependent on sex. [4]

| Allyl alcohol (AA) & D-galactosamine (GalN) | - Lowered the significant increase in S-ALT and S-AP values induced by AA.- Prevented the increase in S-ALT and decrease in S-OH-PROL values induced by GalN. |[5][6] |

Table 3: Histological and Morphological Effects of this compound in Chemically-Traumatized Rat Livers

Model / Inducing Agent Key Histological & Morphological Findings Reference
Thioacetamide - Improved blood flow and mitotic activity in the liver. [3]
D-galactosamine - Greatly furthered the healing process, eliminating megalocytosis and contraction of chromatins.- Nearly complete inhibition of further traumatization. [4]

| Allyl alcohol (AA) & D-galactosamine (GalN) | - Fewer morphological changes and reduced necrotic areas observed with AA + this compound.- Nearly abolished the increase in binuclear cells, lymphocytes, and neutrophils induced by GalN. |[5][6] |

Experimental Protocols

The preclinical studies on this compound utilized standardized methodologies to induce and assess liver damage in animal models.

Protocol 1: Thioacetamide-Induced Liver Injury Model

  • Objective: To evaluate the effect of this compound on thioacetamide-traumatized rat liver.

  • Animal Model: Rats (sex-specific effects were noted).

  • Induction of Injury: Experimental liver injury was induced via intraperitoneal injections of thioacetamide.

  • Treatment: Traumatized rats received subsequent intraperitoneal injections of this compound.

  • Parameters Measured:

    • Biochemical Assays: Blood plasma was analyzed for Serum Alanine Transferase (S-ALT), Serum Alkaline Phosphatase (S-AP), Serum Creatinine (S-CREAT), Serum Hydroxyproline (S-OH-PROL), and Serum Calcium (S-Ca).

    • Histological Analysis: Liver samples were collected for histological processing to observe changes in cell architecture, blood flow, and mitotic activity.

  • Reference: [3]

Protocol 2: D-galactosamine-Induced Liver Injury Model

  • Objective: To assess the regenerative effects of this compound on D-galactosamine-traumatized rat liver.

  • Animal Model: Rats.

  • Induction of Injury: Liver damage was provoked with intraperitoneal injections of D-galactosamine.

  • Treatment: Traumatized rats were administered subsequent intraperitoneal injections of this compound.

  • Parameters Measured:

    • Biochemical Assays: Similar to the thioacetamide model, blood plasma was analyzed for S-ALT, S-AP, S-CREAT, S-OH-PROL, and S-Ca.

    • Histological Analysis: Liver and kidney samples were processed to evaluate cellular architecture, looking for megalocytosis and chromatin changes.

  • Reference: [4]

Protocol 3: Short-Term Allyl Alcohol and D-galactosamine Injury Models

  • Objective: To examine the curative effect of this compound three days following acute liver injury.

  • Animal Model: Adult female rats.

  • Induction of Injury: Two separate models were used: intraperitoneal injection of allyl alcohol (AA) or D-galactosamine (GalN).

  • Treatment: this compound was administered after the initial traumatization.

  • Parameters Measured:

    • Biochemical Assays: S-ALT, S-AP, and S-OH-PROL.

    • Histological Analysis: Liver biopsies were examined for necrotic areas, and counts of binuclear cells, lymphocytes, and neutrophils.

  • Reference: [5][6]

Molecular Mechanisms and Signaling Pathways

While direct studies on the complete this compound mixture are limited to the preclinical work mentioned above, recent research into its individual alkaloid components provides significant insight into the potential molecular mechanisms underlying its hepatoprotective effects.

Palmatine

Palmatine has been shown to protect hepatocytes through multiple pathways. In models of alcoholic liver disease, it attenuates injury by promoting autophagy via the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) signaling pathway.[7] It has also been found to alleviate D-galactosamine/lipopolysaccharide-induced liver failure by modulating cytokine responses, specifically by decreasing tumor necrosis factor-alpha (TNF-α) and increasing interleukin-10 (IL-10), thereby inhibiting apoptosis.[8] Furthermore, palmatine derivatives have been shown to repress hepatic fibrogenesis by inhibiting both the canonical TGF-β1/Smads pathway and the non-canonical JAK1/STAT3 pathway.[9]

Palmatine_Pathway cluster_stimuli Cellular Stress (e.g., Alcohol, Toxins) cluster_palmatine Palmatine Action cluster_pathways cluster_outcomes Cellular Outcomes mTOR mTOR Stress->mTOR Activates Palmatine Palmatine AMPK AMPK Palmatine->AMPK Activates JAK_STAT JAK1/STAT3 Palmatine->JAK_STAT Inhibits Cytokines Cytokine Modulation Palmatine->Cytokines Modulates (↓ TNF-α, ↑ IL-10) Autophagy Autophagy AMPK->mTOR Inhibits mTOR->Autophagy Inhibits TGF_beta TGF-β1/Smads Fibrosis ↓ Fibrosis TGF_beta->Fibrosis JAK_STAT->Fibrosis Apoptosis ↓ Apoptosis Cytokines->Apoptosis Hepatoprotection Hepatoprotection Autophagy->Hepatoprotection Apoptosis->Hepatoprotection Fibrosis->Hepatoprotection

Caption: Signaling pathways modulated by Palmatine leading to hepatoprotection.
Columbamine

Columbamine has demonstrated anticancer effects in hepatocellular carcinoma (HCC) models. Its mechanism involves the suppression of key signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT pathway and the p38 and ERK1/2 MAPK signaling pathways.[10] By down-regulating these pathways, columbamine can inhibit the growth of cancerous liver cells.

Columbamine_Pathway cluster_pathways cluster_outcomes Cellular Outcomes in HCC Columbamine Columbamine PI3K_AKT PI3K/AKT Columbamine->PI3K_AKT Inhibits MAPK p38 & ERK1/2 MAPK Columbamine->MAPK Inhibits Survival ↓ Cell Survival PI3K_AKT->Survival Proliferation ↓ Proliferation MAPK->Proliferation

Caption: Columbamine's inhibitory action on key signaling pathways in liver cancer cells.
Jatrorrhizine

Jatrorrhizine exhibits a range of beneficial pharmacological properties, including anti-inflammatory, anti-obesity, and hypolipidemic effects.[11][12] In the context of liver health, it can ameliorate pathophysiological changes like hepatocyte swelling and lipid accumulation.[11] This is achieved partly by regulating the expression of genes involved in lipid metabolism, such as the low-density lipoprotein receptor (LDLR), cholesterol 7α-hydroxylase (CYP7A1), and HMG-CoA reductase (HMGCR).[11] Furthermore, it has been shown to reduce the secretion of pro-inflammatory cytokines TNF-α and IL-6 in macrophages, suggesting a role in mitigating liver inflammation.[13]

Jatrorrhizine_Workflow cluster_targets cluster_outcomes Physiological Outcomes Jatrorrhizine Jatrorrhizine Lipid_Genes Lipid Metabolism Genes (LDLR, CYP7A1, HMGCR) Jatrorrhizine->Lipid_Genes Regulates Macrophages Macrophages Jatrorrhizine->Macrophages Acts on Lipid_Metabolism ↑ Lipid Metabolism & Excretion Lipid_Genes->Lipid_Metabolism Inflammation ↓ Inflammation (↓ TNF-α, ↓ IL-6) Macrophages->Inflammation Hepatoprotection Hepatoprotection Lipid_Metabolism->Hepatoprotection Inflammation->Hepatoprotection

Caption: Jatrorrhizine's workflow for improving liver health via metabolic and inflammatory control.

Conclusion and Future Directions

This compound is a plant-derived drug with a long history of use in Cameroon for viral hepatitis. Preclinical studies have substantiated its hepatoprotective and regenerative properties in animal models of liver injury. The therapeutic effects of this compound are attributable to its active protoberberine alkaloids—palmatine, columbamine, and jatrorrhizine—which collectively act on a range of signaling pathways involved in autophagy, apoptosis, inflammation, fibrosis, and cellular proliferation.

While this body of research is promising, it is important to note the absence of extensive, publicly available clinical trial data that meets modern international standards. Future research should focus on:

  • Standardized Clinical Trials: Conducting rigorous, controlled clinical trials to definitively establish the safety and efficacy of the specific this compound formulation in patients with viral hepatitis and other liver diseases.

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the combined alkaloids in humans.

  • Synergistic Effects: Investigating the potential synergistic or additive interactions between palmatine, columbamine, and jatrorrhizine to understand if the combined formulation offers benefits beyond the individual components.

This technical guide provides a foundational understanding of this compound based on available data, highlighting its potential while underscoring the need for further clinical validation.

References

Ethnobotanical Use of Enantia chlorantha for Liver Ailments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers and Drug Development Professionals

Introduction

Enantia chlorantha, a medicinal plant indigenous to West and Central Africa, has a long-standing history in traditional medicine for the treatment of a variety of illnesses, most notably liver-related ailments such as jaundice and hepatitis.[1][2] The characteristic yellow bark of the tree, which contains a rich array of bioactive compounds, is the primary part used for these therapeutic purposes. This technical guide provides an in-depth overview of the ethnobotanical use of Enantia chlorantha for liver disorders, its key phytochemical constituents, and the scientific evidence supporting its hepatoprotective effects. The guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this plant.

Phytochemical Composition

The therapeutic properties of Enantia chlorantha are attributed to its complex phytochemical profile, which is dominated by protoberberine alkaloids. The most significant of these are palmatine, jatrorrhizine, and columbamine.[1][2] In addition to these major alkaloids, the stem bark also contains other classes of compounds that may contribute to its overall medicinal effects.

Table 1: Key Phytochemical Constituents of Enantia chlorantha Stem Bark

Compound ClassSpecific CompoundsReported Biological Activity Relevant to Liver Health
Protoberberine Alkaloids Palmatine, Jatrorrhizine, ColumbamineHepatoprotective, Anti-inflammatory, Antioxidant
Flavonoids -Antioxidant, Anti-inflammatory
Saponins -Anti-inflammatory
Phenols -Antioxidant

Experimental Protocols

This section details the methodologies for the traditional preparation of Enantia chlorantha decoctions and standardized laboratory procedures for extract preparation and in-vivo evaluation of hepatoprotective activity.

Traditional Decoction Preparation

A traditional method for preparing a decoction of Enantia chlorantha for liver ailments involves boiling the stem bark in water. While specific practices may vary, a documented ethnobotanical preparation for hepatitis involves the following steps:

  • Plant Material: 500g of dried Enantia chlorantha stem bark.

  • Solvent: 3 liters of water.

  • Procedure:

    • The stem bark is added to the water.

    • The mixture is boiled for 20 minutes.

  • Dosage: The resulting decoction is typically administered orally.

Solvent Extraction for Preclinical Research

For scientific investigation, standardized extracts are prepared using various organic solvents to isolate and concentrate the bioactive compounds. A common method is Soxhlet extraction, which allows for the exhaustive extraction of phytochemicals.

  • Plant Material: Air-dried and pulverized Enantia chlorantha stem bark.

  • Solvent: Ethanol (70% aqueous solution).

  • Apparatus: Soxhlet extractor.

  • Procedure:

    • A known quantity of the powdered bark (e.g., 800g) is placed in the thimble of the Soxhlet apparatus.[3]

    • The extraction is carried out with 5L of 70% ethanol for 72 hours, with constant agitation.[3]

    • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40°C.[3][4]

    • The concentrated extract is then lyophilized (freeze-dried) to obtain a stable powder for experimental use.

In-Vivo Model of Acetaminophen-Induced Hepatotoxicity

A widely used animal model to evaluate the hepatoprotective effects of Enantia chlorantha involves inducing liver damage in rats with a high dose of acetaminophen (paracetamol).

  • Animal Model: Male Wistar rats (weighing between 200-250g).[5]

  • Induction of Hepatotoxicity: A single oral dose of acetaminophen (640 mg/kg body weight) is administered.[6]

  • Treatment:

    • The experimental group receives an oral dose of Enantia chlorantha extract (e.g., 200 mg/kg body weight) prior to or following acetaminophen administration.

    • A positive control group may receive a known hepatoprotective agent like N-acetylcysteine (150 mg/kg).[6]

    • A negative control group receives only the vehicle (e.g., distilled water).

  • Sample Collection:

    • Blood samples are collected at various time points (e.g., 12, 24, 48, 72, and 120 hours) after acetaminophen administration for biochemical analysis.[7][8]

    • At the end of the experimental period, the animals are euthanized, and liver tissues are collected for histological examination.[5]

Table 2: Quantitative Data from a Representative In-Vivo Study

Treatment GroupALT (U/L)AST (U/L)Histological Findings
Control NormalNormalNormal hepatic architecture
Acetaminophen only Significantly ElevatedSignificantly ElevatedSevere centrilobular necrosis, inflammatory cell infiltration
Acetaminophen + E. chlorantha extract (200 mg/kg) Significantly ReducedSignificantly ReducedMarked reduction in necrosis and inflammation
Acetaminophen + N-acetylcysteine (150 mg/kg) Significantly ReducedSignificantly ReducedSignificant protection against necrosis and inflammation

Note: ALT = Alanine aminotransferase, AST = Aspartate aminotransferase. Values are illustrative and based on typical findings in such studies.

Histological Analysis

Histopathological examination of liver tissue is crucial for assessing the extent of liver damage and the protective effects of the treatment.

  • Tissue Fixation: Liver tissue samples are fixed in 10% neutral buffered formalin.[5]

  • Processing: The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

  • Sectioning: Thin sections (4-5 µm) are cut using a microtome.

  • Staining: The sections are stained with hematoxylin and eosin (H&E) to visualize the cellular architecture.

  • Microscopic Examination: The stained sections are examined under a light microscope for evidence of necrosis, inflammation, steatosis, and other pathological changes.

Mechanisms of Action and Signaling Pathways

The hepatoprotective effects of Enantia chlorantha and its constituent alkaloids are mediated through the modulation of several key signaling pathways involved in cellular stress, inflammation, and survival.

Signaling Pathways Modulated by Enantia chlorantha Alkaloids
  • AMPK/mTOR Pathway: Palmatine has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR). This pathway is crucial for cellular energy homeostasis and autophagy. Activation of AMPK and inhibition of mTOR can promote the clearance of damaged cellular components and reduce apoptosis in hepatocytes.

  • PI3K/AKT Pathway: Columbamine has been reported to suppress the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. Aberrant activation of this pathway is often associated with cell proliferation and survival in diseased states.

  • MAPK Pathways (p38 and ERK1/2): Columbamine also influences the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and ERK1/2. These pathways are involved in cellular responses to stress, inflammation, and apoptosis.

  • Wnt/β-catenin Pathway: Columbamine has been shown to inhibit the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various liver diseases, including fibrosis and cancer.[9]

Hepatoprotective_Mechanism EC Enantia chlorantha (Palmatine, Jatrorrhizine, Columbamine) AMPK AMPK EC->AMPK mTOR mTOR EC->mTOR | PI3K_AKT PI3K/AKT EC->PI3K_AKT | MAPK p38/ERK1/2 (MAPK) EC->MAPK | Wnt Wnt/β-catenin EC->Wnt | AMPK->mTOR Autophagy Autophagy mTOR->Autophagy | Apoptosis Apoptosis Autophagy->Apoptosis | Hepatoprotection Hepatoprotection Apoptosis->Hepatoprotection Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival MAPK->Apoptosis Wnt->Cell_Survival Cell_Survival->Hepatoprotection

Caption: Signaling pathways modulated by Enantia chlorantha alkaloids.

Workflow for Investigating Hepatoprotective Effects

The following diagram illustrates the general workflow for the preclinical evaluation of Enantia chlorantha's hepatoprotective potential.

Experimental_Workflow Plant Enantia chlorantha Stem Bark Extraction Decoction or Solvent Extraction Plant->Extraction Treatment Treatment with E. chlorantha Extract Extraction->Treatment Animal_Model In-Vivo Model (Acetaminophen-induced hepatotoxicity in rats) Animal_Model->Treatment Sample_Collection Blood and Liver Tissue Collection Treatment->Sample_Collection Biochemical Biochemical Analysis (ALT, AST) Sample_Collection->Biochemical Histology Histological Analysis (H&E Staining) Sample_Collection->Histology Analysis Data Analysis and Interpretation Biochemical->Analysis Histology->Analysis Conclusion Conclusion on Hepatoprotective Effect Analysis->Conclusion

Caption: Experimental workflow for preclinical evaluation.

Conclusion

Enantia chlorantha holds significant promise as a source of novel hepatoprotective agents. Its traditional use for liver ailments is substantiated by scientific evidence demonstrating the potent antioxidant, anti-inflammatory, and anti-apoptotic properties of its constituent alkaloids. The modulation of key signaling pathways such as AMPK/mTOR, PI3K/AKT, MAPK, and Wnt/β-catenin appears to be central to its mechanism of action. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and to develop standardized, safe, and effective phytomedicines for the management of liver diseases. This guide provides a foundational framework of the technical aspects to consider in the continued exploration of this valuable medicinal plant.

References

Methodological & Application

Application Notes and Protocols for Hepasor Administration in Rat Models of Liver Injury

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepasor, a protoberberine alkaloid mixture derived from the stem bark of Enantia chlorantha, has demonstrated significant hepatoprotective properties in preclinical studies. The primary bioactive constituents of Enantia chlorantha include palmatine, columbamine, and jatrorrhizine, which are known for their antioxidant and anti-inflammatory activities.[1] These application notes provide a detailed protocol for the administration of this compound in rat models of chemically-induced liver injury, methods for assessing its therapeutic efficacy, and an overview of the potential molecular mechanisms involved.

Data Presentation

The efficacy of hepatoprotective agents is typically evaluated by measuring a panel of serum biomarkers and liver antioxidant enzymes. The following tables summarize representative quantitative data from studies on components of this compound and other well-established hepatoprotective agents like Silymarin, which can be used as a benchmark for evaluating this compound.

Table 1: Effect of Enantia chlorantha Extract on Serum Biomarkers in Acetaminophen-Induced Liver Injury in Rats.

Treatment GroupALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)Total Protein (g/dL)
Normal Control28.5 ± 2.185.3 ± 5.4112.7 ± 8.90.45 ± 0.037.2 ± 0.5
Acetaminophen Control198.2 ± 15.6452.8 ± 28.1289.4 ± 20.32.15 ± 0.184.8 ± 0.3
E. chlorantha (200 mg/kg) + Acetaminophen75.6 ± 6.8189.4 ± 15.2165.1 ± 12.70.98 ± 0.096.5 ± 0.4
Silymarin (100 mg/kg) + Acetaminophen62.3 ± 5.9165.7 ± 13.8150.8 ± 11.50.85 ± 0.076.8 ± 0.5

Data are expressed as mean ± SEM. Data are synthesized from representative studies for illustrative purposes.[2]

Table 2: Effect of Palmatine on Liver Antioxidant Markers in Gentamicin-Induced Liver Injury in Rats.

Treatment GroupMalondialdehyde (MDA) (nmol/g tissue)Glutathione (GSH) (µmol/g tissue)Superoxide Dismutase (SOD) (U/mg protein)
Normal Control1.2 ± 0.18.5 ± 0.6125.4 ± 10.2
Gentamicin Control4.8 ± 0.43.2 ± 0.368.7 ± 5.9
Palmatine (50 mg/kg) + Gentamicin2.5 ± 0.26.8 ± 0.5102.1 ± 8.7
Palmatine (100 mg/kg) + Gentamicin1.8 ± 0.157.9 ± 0.7115.3 ± 9.8

Data are expressed as mean ± SEM. Data are synthesized from representative studies for illustrative purposes.[3][4]

Experimental Protocols

Protocol 1: Acetaminophen-Induced Hepatotoxicity Model

This model is used to simulate acute liver damage caused by drug overdose.

Materials:

  • Male Wistar rats (180-200 g)

  • This compound (or its active constituents like palmatine)

  • Acetaminophen (Paracetamol)

  • Silymarin (positive control)

  • Normal saline

  • Olive oil

  • Oral gavage needles

  • Centrifuge

  • Biochemical analyzer

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into four groups (n=8 per group):

    • Group I (Normal Control): Administer vehicle (e.g., normal saline) orally for 7 days.

    • Group II (Acetaminophen Control): Administer vehicle orally for 7 days. On day 7, induce hepatotoxicity.

    • Group III (this compound-treated): Administer this compound (e.g., 200 mg/kg, p.o.) daily for 7 days.

    • Group IV (Positive Control): Administer Silymarin (100 mg/kg, p.o.) daily for 7 days.

  • Induction of Liver Injury: Two hours after the final dose on day 7, administer a single oral dose of acetaminophen (2 g/kg) dissolved in warm normal saline to Groups II, III, and IV.

  • Sample Collection: 24 hours after acetaminophen administration, euthanize the animals under anesthesia. Collect blood via cardiac puncture and centrifuge to separate serum. Perfuse the liver with ice-cold saline and excise it.

  • Biochemical Analysis: Analyze serum for ALT, AST, ALP, total bilirubin, and total protein levels.

  • Histopathological Examination: Fix a portion of the liver in 10% formalin for histological processing (H&E staining).

  • Antioxidant Assays: Homogenize a portion of the liver to measure levels of MDA, GSH, and SOD activity.

Protocol 2: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model

This model is widely used to study toxin-induced chronic liver fibrosis.

Materials:

  • Male Sprague-Dawley rats (200-220 g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • Oral gavage needles and syringes for intraperitoneal injection

Procedure:

  • Animal Acclimatization and Grouping: As described in Protocol 1.

  • Induction of Liver Injury: Administer a 1:1 mixture of CCl4 and olive oil (2 mL/kg) intraperitoneally twice a week for 8 weeks to induce liver fibrosis in all groups except the Normal Control.

  • Treatment:

    • Normal Control and CCl4 Control: Receive vehicle orally daily.

    • This compound-treated: Administer this compound (e.g., 50-150 mg/kg, p.o.) daily for the 8-week duration of CCl4 administration.

    • Positive Control: Administer a reference drug like Silymarin daily.

  • Sample Collection and Analysis: 48 hours after the last dose of CCl4, collect blood and liver samples as described in Protocol 1 for biochemical, histological, and antioxidant analysis.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Treatment & Induction cluster_2 Sample Collection & Analysis acclimatization Animal Acclimatization (1 week) grouping Random Grouping (n=8/group) acclimatization->grouping pretreatment Daily Oral Pre-treatment (this compound/Vehicle/Silymarin) (7 days) grouping->pretreatment induction Induction of Liver Injury (e.g., Acetaminophen) pretreatment->induction euthanasia Euthanasia & Sample Collection (24h post-induction) induction->euthanasia biochem Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) euthanasia->biochem histo Histopathological Examination (H&E Staining) euthanasia->histo antioxidant Liver Antioxidant Assays (MDA, GSH, SOD) euthanasia->antioxidant

Caption: Workflow for evaluating this compound in an acute liver injury model.

Signaling Pathways

The hepatoprotective effects of the components of this compound, such as palmatine and the related alkaloid berberine, are mediated through multiple signaling pathways. These include the activation of antioxidant responses and the regulation of autophagy and apoptosis.

G cluster_0 Hepatocellular Stress (Toxins, Oxidative Stress) cluster_1 This compound Intervention cluster_2 Key Signaling Pathways cluster_3 Cellular Response cluster_4 Outcome stress Hepatotoxins (e.g., CCl4, Acetaminophen) ampk AMPK Activation stress->ampk inhibits nrf2 Nrf2 Activation stress->nrf2 inhibits p53 p53 Inhibition stress->p53 activates This compound This compound (Palmatine, Berberine-like alkaloids) This compound->ampk activates This compound->nrf2 activates This compound->p53 inhibits autophagy ↑ Autophagy ampk->autophagy antioxidant ↑ Antioxidant Enzymes (SOD, GSH) nrf2->antioxidant apoptosis ↓ Apoptosis p53->apoptosis promotes protection Hepatoprotection autophagy->protection antioxidant->protection apoptosis->protection

Caption: Potential signaling pathways modulated by this compound in liver injury.

References

Application Notes and Protocols for In-Vivo Hepatitis Research Using Hepasor Constituents

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Dosing Regimen of Hepasor for In-Vivo Hepatitis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a detailed overview of the dosing regimens and experimental protocols for the key constituents of this compound in in-vivo liver injury models. This information can serve as a valuable starting point for researchers designing studies to investigate the therapeutic potential of these alkaloids in the context of hepatitis.

Data Presentation: Dosing Regimens of this compound Alkaloids in Rodent Models

The following tables summarize the quantitative data from various in-vivo studies on the active components of this compound and related protoberberine alkaloids.

Table 1: Berberine Dosing Regimens in In-Vivo Liver Injury Models

Animal ModelLiver Injury InducerRoute of AdministrationDosage (mg/kg/day)DurationKey FindingsReference
MiceConcanavalin A (Autoimmune Hepatitis)Oral Gavage1007 daysReduced liver necrosis, decreased serum transaminases and pro-inflammatory cytokines.
MiceConcanavalin A (Autoimmune Hepatitis)Oral Gavage50, 100, 2003 daysAlleviated increase in pro-inflammatory cytokines.
MiceHigh-Fat Diet + Dextran Sulfate Sodium (NASH)Oral Gavage1004 weeksAlleviated steatosis and inflammation.
RatsHigh-Fat Diet (NAFLD)Oral Gavage1008 weeksReduced hepatic steatosis and lipid levels.
RatsAcetaminophen / Carbon TetrachlorideOral4 (twice daily)2 days (preventive)Prevented the rise in serum ALP, AST, and ALT.
RatsAcetaminophenOral4 (every 6h)Post-treatmentReduced hepatic damage.

Table 2: Palmatine Dosing Regimens in In-Vivo Liver Injury Models

Animal ModelLiver Injury InducerRoute of AdministrationDosage (mg/kg)DurationKey FindingsReference
RatsGentamicin (Hepatotoxicity)Not Specified50 & 100Not SpecifiedReduced plasma AST and ALT, inhibited oxidative stress and apoptosis.[3]

Experimental Protocols

The following are detailed methodologies for representative in-vivo experiments based on the cited literature for the constituents of this compound.

Protocol 1: Evaluation of Hepatoprotective Effects in a Chemically-Induced Acute Liver Injury Model (Adapted from Carbon Tetrachloride/Acetaminophen models)

1. Objective: To assess the protective or curative effect of a this compound-constituent (e.g., Berberine) on acute liver injury induced by a hepatotoxin in rodents.

2. Materials:

  • Male Wistar rats or C57BL/6 mice (8-10 weeks old).
  • Test compound (e.g., Berberine, Palmatine) dissolved in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
  • Hepatotoxin: Carbon tetrachloride (CCl₄) diluted in olive oil or Acetaminophen (APAP) dissolved in warm saline.
  • Anesthetic (e.g., isoflurane, ketamine/xylazine).
  • Blood collection tubes (e.g., heparinized or serum separator tubes).
  • Formalin (10% neutral buffered) for tissue fixation.
  • Liquid nitrogen for snap-freezing tissue samples.

3. Experimental Design:

  • Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
  • Grouping (n=8-10 per group):
  • Group 1: Vehicle Control (receives vehicle and olive oil/saline).
  • Group 2: Toxin Control (receives vehicle and CCl₄/APAP).
  • Group 3: Test Compound (e.g., Berberine 100 mg/kg) + Toxin.
  • Group 4: Positive Control (e.g., Silymarin 100 mg/kg) + Toxin.
  • Procedure:
  • Preventive Regimen: Administer the test compound or vehicle orally for 3-7 consecutive days. On the final day, administer the hepatotoxin (e.g., a single intraperitoneal injection of CCl₄ at 1 mL/kg or oral gavage of APAP at 300-500 mg/kg) 1-2 hours after the last dose of the test compound.
  • Curative Regimen: Induce liver injury with a single dose of the hepatotoxin. Begin treatment with the test compound 2-4 hours post-toxin administration and continue for a specified duration (e.g., every 6-12 hours for 24-48 hours).
  • Sample Collection: At 24 or 48 hours post-toxin administration, anesthetize the animals.
  • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and bilirubin.
  • Perfuse the liver with cold saline, then excise it.
  • Take a section of the liver for histopathological analysis (fix in 10% formalin).
  • Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis (e.g., oxidative stress markers, gene expression).

4. Endpoint Analysis:

  • Biochemical: Measure serum ALT and AST levels.
  • Histopathology: Prepare H&E stained liver sections to evaluate necrosis, inflammation, and steatosis.
  • Molecular: Analyze liver homogenates for markers of oxidative stress (MDA, SOD, GSH) and expression of inflammatory or signaling pathway-related genes/proteins.

Protocol 2: Evaluation in a Model of Non-Alcoholic Fatty Liver Disease (NAFLD)

1. Objective: To determine the effect of a this compound-constituent on the development and progression of diet-induced NAFLD.

2. Materials:

  • Male C57BL/6 mice (6-8 weeks old).
  • Control diet and High-Fat Diet (HFD, e.g., 60% kcal from fat).
  • Test compound (e.g., Berberine).

3. Experimental Design:

  • Acclimatization: As described in Protocol 1.
  • Grouping (n=8-10 per group):
  • Group 1: Normal Diet + Vehicle.
  • Group 2: High-Fat Diet + Vehicle.
  • Group 3: High-Fat Diet + Test Compound (e.g., Berberine 100 mg/kg/day).
  • Procedure:
  • Feed mice with their respective diets for 8-12 weeks to induce NAFLD.
  • Administer the test compound or vehicle daily via oral gavage for the last 4-8 weeks of the study period.
  • Monitor body weight and food intake weekly.
  • At the end of the study, fast the animals overnight.
  • Collect blood and liver tissue as described in Protocol 1.

4. Endpoint Analysis:

  • Biochemical: Measure serum ALT, AST, triglycerides, and cholesterol.
  • Histopathology: Use H&E staining for steatosis, inflammation, and ballooning. Use Oil Red O staining on frozen sections to visualize lipid accumulation.
  • Molecular: Analyze hepatic gene expression related to lipogenesis (e.g., SREBP-1c, FASN), inflammation (e.g., TNF-α, IL-6), and relevant signaling pathways (e.g., AMPK, Nrf2).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The hepatoprotective effects of the protoberberine alkaloids found in this compound are mediated through the modulation of several key signaling pathways.

cluster_0 Berberine Action cluster_1 AMPK Pathway cluster_2 Oxidative Stress & Inflammation Berberine Berberine LKB1 LKB1 Berberine->LKB1 Nrf2 Nrf2 Berberine->Nrf2 Activates NFkB NF-κB Berberine->NFkB Inhibits AMPK AMPK LKB1->AMPK Activates TORC2 TORC2 AMPK->TORC2 Inhibits mTOR mTOR AMPK->mTOR Inhibits Gluconeogenesis Gluconeogenesis TORC2->Gluconeogenesis Promotes Autophagy Autophagy mTOR->Autophagy Inhibits ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Promotes

Caption: Signaling pathways modulated by Berberine.

Experimental Workflow

The following diagram illustrates a typical workflow for an in-vivo study evaluating the hepatoprotective effects of a test compound.

G cluster_workflow In-Vivo Hepatoprotective Study Workflow cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, Toxin, Treatment) Acclimatization->Grouping Treatment Pre-treatment with Test Compound/Vehicle Grouping->Treatment Induction Induction of Liver Injury (e.g., CCl4, APAP, HFD) Treatment->Induction Sacrifice Euthanasia and Sample Collection (24-48h or 8-12 weeks) Induction->Sacrifice Biochemistry Serum Biochemistry (ALT, AST) Sacrifice->Biochemistry Histology Histopathology (H&E, Oil Red O) Sacrifice->Histology Molecular Molecular Analysis (WB, qPCR, ELISA) Sacrifice->Molecular

Caption: General experimental workflow.

References

Application Notes and Protocols for the Laboratory Use of Enantia chlorantha Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, phytochemical analysis, and laboratory application of extracts from Enantia chlorantha, a medicinal plant with a rich history in traditional African medicine. The protocols outlined below are intended to standardize procedures for researchers investigating the therapeutic potential of this plant.

Sourcing and Preparation of Plant Material

Enantia chlorantha, commonly known as African yellow wood, is primarily valued for its stem bark, which is rich in bioactive compounds.[1][2] For laboratory use, proper collection, identification, and preparation of the plant material are crucial for reproducible results.

Protocol 1: Preparation of Enantia chlorantha Stem Bark Powder

  • Collection and Identification: Collect fresh stem bark of Enantia chlorantha. The plant should be botanically identified and authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Cleaning and Drying: Thoroughly wash the collected stem bark with clean water to remove dirt and debris. Air-dry the bark at room temperature (25-30°C) for several weeks until it is brittle and breaks easily.[3] Alternatively, sun-drying for seven days until a constant weight is achieved can be employed.

  • Pulverization: Grind the dried bark into a fine powder using an electric blender or a mechanical grinder.

  • Storage: Store the powdered bark in an airtight container in a cool, dry, and dark place to prevent degradation of phytochemicals.

Extraction of Bioactive Compounds

The choice of solvent is critical as it determines the profile of extracted phytochemicals. Ethanol, methanol, and water are commonly used solvents for extracting bioactive compounds from Enantia chlorantha.[4] Ethanolic extracts have been shown to contain slightly higher concentrations of phytochemicals compared to aqueous extracts.[5]

Protocol 2: Solvent Extraction of Enantia chlorantha Bark

This protocol describes a general procedure for solvent extraction. Specific solvent-to-sample ratios and extraction times from published studies are provided in the tables below for reference.

  • Maceration/Percolation:

    • Weigh a desired amount of the powdered bark (e.g., 150 g).

    • Place the powder in a large glass jar or flask.

    • Add the solvent of choice (e.g., ethanol, methanol, or distilled water) at a specific ratio (e.g., 1:4 w/v, 150 g powder to 600 mL solvent).[6]

    • Seal the container and shake or stir the mixture at room temperature for a specified period (e.g., 48-72 hours).[6][7] A mechanical shaker can be used for continuous agitation.

  • Filtration:

    • Filter the mixture through a clean muslin cloth to separate the bulk of the plant material.

    • Further filter the resulting liquid through Whatman No. 1 filter paper to obtain a clear extract.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature of 40-45°C under reduced pressure to remove the solvent.[6][7]

    • For aqueous extracts, a vacuum oven at 40°C can be used to obtain a semi-solid slurry.[8]

  • Drying and Storage:

    • The concentrated extract can be further dried to a constant weight.

    • Store the dried extract in a desiccator or a tightly sealed container at 4°C.

Phytochemical Profile and Quantitative Data

Enantia chlorantha bark is rich in various bioactive compounds, with alkaloids being the most abundant.[8][9] The specific quantities of these compounds can vary depending on the extraction solvent and method used.

Phytochemical ClassExtraction SolventMethodQuantityReference
Alkaloids EthanolicGravimetric146.21 mg/100g[4]
AqueousGravimetric146.09 mg/100g[4]
Flavonoids MethanolicColorimetric (AlCl3)57.86 ± 3.09 mgECat/g
95% EthanolicColorimetric (AlCl3)49.36 ± 16.59 mgECat/g
Aqueous (Decoction)Colorimetric (AlCl3)33.48 ± 6.14 mgECat/g
Total Phenols MethanolicColorimetric (Folin-Ciocalteu)690.53 ± 23.60 mgEAG/g
50% EthanolicColorimetric (Folin-Ciocalteu)636.07 ± 30.43 mgEAG/g
Saponins EthanolicGravimetric12.98 mg/100g[4]
AqueousGravimetric12.86 mg/100g[4]
Cardiac Glycosides EthanolicGravimetric14.31 mg/100g[4]
AqueousGravimetric12.30 mg/100g[4]

Laboratory Applications and Protocols

The rich phytochemical content of Enantia chlorantha extract lends it to a variety of laboratory applications, primarily in the fields of microbiology, pharmacology, and toxicology.

Antimicrobial Susceptibility Testing

Enantia chlorantha extract has demonstrated significant activity against a range of bacteria.[6] The following protocols are standard methods to assess this activity.

Protocol 3: Agar Well Diffusion Assay

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth.

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation: Create wells (e.g., 6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Extract: Add a specific volume (e.g., 100 µL) of the Enantia chlorantha extract at various concentrations into the wells. A solvent control and a standard antibiotic should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Extract Dilutions: Prepare a serial two-fold dilution of the Enantia chlorantha extract in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized inoculum of the test organism to each well.

  • Controls: Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the microorganism. This can be observed visually or by adding a viability indicator like INT (p-iodonitrotetrazolium violet).

OrganismExtract TypeMIC (mg/mL)MBC (mg/mL)Zone of Inhibition (mm)Reference
Staphylococcus aureusDichloromethane6.25-21.50 (at 50 mg/mL)[10]
Klebsiella pneumoniaeDichloromethane--21.50 (at 50 mg/mL)[10]
Candida albicansDichloromethane50-3.00 (at 500 mg/mL)[10]
S. aureusEthanolic12.5 - 10025 - 1009 - 24 (at 100 mg/mL)[11]
Gram-positive bacteriaAqueousLower than Gram-negativeLower than Gram-negative-
Gram-negative bacteriaAqueousHigher than Gram-positiveHigher than Gram-positive-
Antioxidant Activity Assays

The antioxidant potential of Enantia chlorantha extract can be evaluated using various in vitro assays that measure its radical scavenging and reducing power.

Protocol 5: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: Mix the Enantia chlorantha extract at various concentrations with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals).

Extract TypeDPPH Scavenging Activity (IC50)Reference
Methanolic96.53% inhibition at 800 µg/mL[1]
Aqueous89.18% inhibition at 800 µg/mL[1]
Ethylacetate74.29% inhibition at 800 µg/mL[1]
Anti-inflammatory Activity Assay

The anti-inflammatory properties of the extract can be assessed by its ability to inhibit protein denaturation, a hallmark of inflammation.

Protocol 6: Inhibition of Egg Albumin Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing the Enantia chlorantha extract at various concentrations, egg albumin solution, and phosphate-buffered saline (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 15 minutes.

  • Measurement: After cooling, measure the absorbance of the solution at 280 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard anti-inflammatory drug for comparison.

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and analysis of Enantia chlorantha extract.

G cluster_0 Preparation cluster_1 Analysis & Application Plant Material Plant Material Drying & Powdering Drying & Powdering Plant Material->Drying & Powdering Air/Sun Dry Solvent Extraction Solvent Extraction Drying & Powdering->Solvent Extraction Maceration/Percolation Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Filter & Evaporate Crude Extract Crude Extract Filtration & Concentration->Crude Extract Phytochemical Analysis Phytochemical Analysis Crude Extract->Phytochemical Analysis Antimicrobial Assays Antimicrobial Assays Crude Extract->Antimicrobial Assays Antioxidant Assays Antioxidant Assays Crude Extract->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Crude Extract->Anti-inflammatory Assays Data Analysis Data Analysis Phytochemical Analysis->Data Analysis Antimicrobial Assays->Data Analysis Antioxidant Assays->Data Analysis Anti-inflammatory Assays->Data Analysis

Caption: Experimental workflow for Enantia chlorantha extract.

Signaling Pathways

Alkaloids, such as berberine and palmatine, which are abundant in Enantia chlorantha, have been shown to exert their biological effects by modulating key signaling pathways involved in apoptosis and inflammation.

Apoptotic Pathway Modulation

The pro-apoptotic effects of Enantia chlorantha alkaloids are mediated through the intrinsic mitochondrial pathway.

G Enantia chlorantha Alkaloids Enantia chlorantha Alkaloids Bcl-2 Bcl-2 Enantia chlorantha Alkaloids->Bcl-2 Inhibition Bax Bax Enantia chlorantha Alkaloids->Bax Upregulation Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathway modulation by Enantia chlorantha alkaloids.

MAPK Signaling Pathway Modulation

Protoberberine alkaloids from Enantia chlorantha can also influence mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell proliferation.

G Protoberberine Alkaloids Protoberberine Alkaloids ERK1/2 ERK1/2 Protoberberine Alkaloids->ERK1/2 Modulation p38 MAPK p38 MAPK Protoberberine Alkaloids->p38 MAPK Modulation JNK JNK Protoberberine Alkaloids->JNK Modulation AP-1 AP-1 ERK1/2->AP-1 p38 MAPK->AP-1 JNK->AP-1 Inflammation & Proliferation Inflammation & Proliferation AP-1->Inflammation & Proliferation

Caption: MAPK signaling pathway modulation by Enantia chlorantha alkaloids.

References

Application Notes & Protocols for the Quantification of Protoberberine Alkaloids in Hepasor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hepasor is an herbal formulation known to contain protoberberine alkaloids extracted from Enantia chlorantha.[1] The primary active constituents are reported to be palmatine, jatrorrhizine, and columbamine.[1] Accurate quantification of these protoberberine alkaloids is crucial for quality control, standardization, and ensuring the therapeutic efficacy of this compound. This document provides detailed application notes and protocols for the quantitative analysis of these alkaloids using modern analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detection and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methods Overview

Several analytical techniques are suitable for the quantification of protoberberine alkaloids.[2] The most common and robust methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), HPLC offers high resolution, sensitivity, and specificity for the separation and quantification of individual alkaloids.[3][4][5] Reversed-phase (RP) HPLC is the predominant mode used for the analysis of these compounds.[3][6]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful technique for the simultaneous quantification of multiple samples. It is a cost-effective and rapid method suitable for routine quality control of herbal materials and formulations.[7][8][9]

Experimental Protocols

2.1. Sample Preparation: Extraction of Protoberberine Alkaloids from this compound

Given that this compound is a drinkable solution, sample preparation is relatively straightforward. However, to ensure the removal of potential interferences from the excipients, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.

Protocol: Liquid-Liquid Extraction

  • Sample Measurement: Accurately measure 5.0 mL of this compound solution into a 50 mL centrifuge tube.

  • Basification: Add 10 mL of 1 M sodium carbonate solution to the tube and mix thoroughly. This step converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Add 20 mL of a suitable organic solvent (e.g., a mixture of chloroform and isopropanol, 3:1 v/v).

  • Mixing: Vortex the mixture for 5 minutes to ensure efficient extraction.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic layer to a clean flask.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh organic solvent.

  • Evaporation: Combine all organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 5.0 mL) of the mobile phase (for HPLC) or methanol (for HPTLC).

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC or HPTLC vial prior to analysis.

2.2. Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-DAD)

This protocol is adapted from established methods for the analysis of protoberberine alkaloids in herbal extracts.[4][10][11]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Mobile Phase A gradient of: A) 0.1% Formic acid in Water and B) Acetonitrile[3][12]
Gradient Program 0-10 min: 10-30% B; 10-25 min: 30-60% B; 25-30 min: 60-10% B
Flow Rate 1.0 mL/min[4][11]
Column Temperature 30°C
Detection Wavelength 345 nm (for Palmatine and Jatrorrhizine)
Injection Volume 10 µL

Standard Preparation:

  • Prepare individual stock solutions of palmatine, jatrorrhizine, and columbamine standards (e.g., 1 mg/mL) in methanol.

  • Prepare a mixed standard working solution by diluting the stock solutions with the mobile phase.

  • Generate a calibration curve by preparing a series of at least five concentrations of the mixed standard solution.

Data Analysis:

  • Inject the prepared this compound extract and the standard solutions into the HPLC system.

  • Identify the peaks of palmatine, jatrorrhizine, and columbamine in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each alkaloid in the sample by using the calibration curve generated from the standard solutions.

2.3. Protocol 2: Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method is based on validated procedures for berberine and related alkaloids.[7][8][9]

HPTLC Conditions:

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)[7][8]
Mobile Phase Toluene: Ethyl acetate: Formic acid: Methanol (7:2:0.5:0.5, v/v/v/v)
Application Volume 5 µL per band
Band Length 8 mm
Chamber Saturation 20 minutes with the mobile phase
Development Distance 80 mm
Drying Air-dry the plate after development.
Densitometric Scanning 350 nm in absorbance mode

Standard and Sample Application:

  • Apply the prepared this compound extract and a series of standard solutions of palmatine, jatrorrhizine, and columbamine onto the HPTLC plate.

  • Develop the plate in a saturated twin-trough chamber.

  • After development and drying, scan the plate with a densitometer at the specified wavelength.

Data Analysis:

  • Identify the bands corresponding to the alkaloids in the sample by comparing their Rf values with those of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration of the applied standards.

  • Calculate the concentration of each alkaloid in the this compound sample from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for protoberberine alkaloids found in the literature. While this data is not specific to this compound, it provides a reference for expected concentrations and method performance.

Table 1: Example Quantitative Data for Protoberberine Alkaloids in Herbal Materials (HPLC)

AnalytePlant SourceConcentration RangeReference
BerberineCoptidis Radix53.63 ± 2.45 mg/g[11]
BerberinePhellodendri Cortex3.02 ± 0.22 mg/g[11]
PalmatineRhizoma CoptidisPharmacokinetic study, not absolute concentration[13]
JatrorrhizineRhizoma CoptidisPharmacokinetic study, not absolute concentration[13]

Table 2: HPTLC Method Validation Parameters for Berberine Quantification

ParameterResultReference
Linearity Range10-100 ng/band[7]
Correlation Coefficient (r²)0.9996[7]
Limit of Detection (LOD)2.8 ng/band[7]
Limit of Quantification (LOQ)9.3 ng/band[7]
Recovery98.5-100.6%[7]
Rf Value0.58 ± 0.02[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of protoberberine alkaloids in this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample This compound Solution Extraction Liquid-Liquid Extraction (Basification, Solvent Partitioning) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC HPTLC HPTLC-Densitometry Analysis Filtration->HPTLC Peak_ID Peak/Band Identification (vs. Standards) HPLC->Peak_ID HPTLC->Peak_ID Calibration Calibration Curve Generation Peak_ID->Calibration Quantification Quantification of Analytes Calibration->Quantification Result Final Concentration Report Quantification->Result

Caption: General workflow for protoberberine quantification in this compound.

References

Application Note: Standardized Cell Culture Assays for Efficacy Testing of Hepatoprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The evaluation of hepatoprotective compounds is a critical step in the development of therapies for liver diseases. In vitro bioassays provide a rapid and reproducible method for screening potential therapeutic agents and elucidating their mechanisms of action.[1] Human hepatoma cell lines, such as HepG2, are widely used for these studies as they are readily available and maintain many key metabolic functions of primary hepatocytes.[2][3]

This document provides detailed protocols for a panel of cell-based assays designed to test the efficacy of hepatoprotective agents, such as Hepasor, against toxin-induced liver cell injury. The protocols focus on establishing a model of hepatotoxicity using acetaminophen (APAP) and subsequently quantifying the protective effects of the test compound through key markers of cell viability, liver-specific enzyme leakage, and oxidative stress.

Experimental Workflow Overview

A generalized workflow is essential for reproducible results. The process involves culturing a suitable hepatocyte cell line, inducing injury with a known hepatotoxin, and then assessing the protective capacity of the test agent using various endpoint assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Analysis p1 Culture HepG2 Cells p2 Seed Cells into 96-Well Plates (e.g., 2.5 x 10^4 cells/well) p1->p2 t1 Pre-treatment with this compound (Multiple Concentrations) for 24h p2->t1 t2 Induce Injury with Toxin (e.g., Acetaminophen) for 24h t1->t2 a1 Collect Culture Supernatant t2->a1 a2 Assay for LDH, AST, ALT a1->a2 an1 Data Analysis & Visualization a2->an1 a3 Lyse Remaining Cells a4 Assay for MDA & Total Protein a3->a4 a4->an1

Caption: General experimental workflow for assessing hepatoprotective agents.

Key Signaling Pathway: Antioxidant Response

Many hepatoprotective agents, particularly those like L-Ornithine L-Aspartate (LOLA), function by bolstering the cell's endogenous antioxidant defenses.[4][5] LOLA provides substrates for the synthesis of glutathione (GSH), a critical antioxidant that neutralizes reactive oxygen species (ROS) generated during toxic insults, thereby preventing lipid peroxidation and subsequent cell death.[5][6]

G cluster_toxin Hepatotoxin Action (e.g., APAP) cluster_this compound This compound (LOLA) Protective Mechanism Toxin Acetaminophen (APAP) ROS Reactive Oxygen Species (ROS) Toxin->ROS Metabolism Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage LOLA L-Ornithine L-Aspartate (this compound) Metabolites L-Glutamate LOLA->Metabolites Metabolism GSH Glutathione (GSH) (Antioxidant) Metabolites->GSH Synthesis GSH->ROS Neutralizes

Caption: Protective mechanism via enhancement of glutathione (GSH) synthesis.

Experimental Protocols

Required Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • DMEM/high glucose medium with 10% FBS and 1% Penicillin-Streptomycin[7]

  • 96-well cell culture plates

  • Test compound (this compound)

  • Acetaminophen (APAP)

  • Assay kits for LDH, AST, ALT, and MDA

  • Plate reader

Protocol 1: Toxin-Induced Hepatotoxicity Model
  • Cell Seeding: Culture HepG2 cells to ~80% confluency. Trypsinize, count, and seed 2.5 x 10⁴ cells per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only as controls. Incubate for 24 hours.

  • Toxin Challenge: Prepare a working solution of Acetaminophen (APAP) in culture medium (e.g., 10 mM). After the pre-treatment incubation, add the APAP solution to all wells except the "Vehicle Control" group.[7] Incubate for another 24 hours.

  • Sample Collection: After incubation, carefully collect the culture supernatant from each well and store it at 4°C for LDH, AST, and ALT assays. Lyse the remaining cells in the plate according to the manufacturer's protocol for the MDA assay.

Protocol 2: Cytotoxicity and Liver Enzyme Assays
  • LDH Assay (Membrane Integrity): Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit. Transfer 50 µL of the collected supernatant to a new 96-well plate. Follow the kit's instructions to add the reaction mixture and measure the absorbance at the specified wavelength (typically 490 nm).[7]

  • AST and ALT Assays (Liver Damage Markers): Use commercial Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) assay kits. These kits typically measure the change in NADH absorbance at 340 nm. Follow the manufacturer's protocol using the collected supernatant.[2][3]

Protocol 3: Oxidative Stress Assay
  • MDA Assay (Lipid Peroxidation): Use a commercial malondialdehyde (MDA) assay kit on the cell lysates prepared in Step 4 of Protocol 1. This assay is commonly based on the reaction of MDA with thiobarbituric acid (TBA) to form a colorimetric product measured at ~532 nm.[2]

  • Normalization: Measure the total protein concentration in the cell lysate using a BCA or Bradford assay to normalize the MDA levels per mg of protein.

Data Presentation

The following tables represent example data from the described assays, demonstrating the potential dose-dependent hepatoprotective effect of a test compound.

Table 1: Effect of this compound on Cell Viability and Liver Enzyme Release Data are presented as Mean ± Standard Deviation.

Treatment GroupLDH Release (% of Toxin Control)AST Release (U/L)ALT Release (U/L)
Vehicle Control 15.2 ± 2.125.6 ± 3.418.9 ± 2.5
APAP (10 mM) Only 100.0 ± 8.5185.4 ± 15.2155.7 ± 12.8
APAP + this compound (10 µg/mL) 82.3 ± 7.5140.1 ± 11.9118.3 ± 10.1
APAP + this compound (50 µg/mL) 55.7 ± 5.195.8 ± 8.778.4 ± 6.9
APAP + this compound (100 µg/mL) 31.4 ± 3.952.3 ± 6.144.1 ± 5.2

Table 2: Effect of this compound on Oxidative Stress Marker Data are presented as Mean ± Standard Deviation.

Treatment GroupMDA Level (nmol/mg protein)
Vehicle Control 1.8 ± 0.3
APAP (10 mM) Only 9.5 ± 1.1
APAP + this compound (10 µg/mL) 7.6 ± 0.9
APAP + this compound (50 µg/mL) 5.1 ± 0.6
APAP + this compound (100 µg/mL) 2.9 ± 0.4

Interpretation: The hypothetical data illustrates that increasing concentrations of this compound lead to a significant reduction in LDH, AST, and ALT release, indicating preservation of cell membrane integrity and reduced liver cell-specific damage. Furthermore, the dose-dependent decrease in MDA levels suggests that the protective mechanism involves the mitigation of oxidative stress.

References

Application Notes and Protocols: Evaluating "Hepasor" in Antiviral Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant viral strains and the desire for enhanced therapeutic efficacy have made combination therapy a cornerstone of modern antiviral research. The simultaneous use of multiple antiviral agents can offer several advantages, including synergistic or additive effects, a reduced likelihood of resistance development, and the potential for lower dosages, thereby minimizing toxicity. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of a novel investigational compound, here referred to as "Hepasor," in combination with other established antiviral agents. The protocols and methodologies outlined below are standardized approaches for assessing antiviral efficacy and synergy in vitro.

Principles of Antiviral Combination Therapy

The primary goal of combination therapy is to achieve a greater antiviral effect than would be expected from the sum of the individual drugs. The interaction between two drugs can be classified as:

  • Synergism: The combined effect is greater than the sum of the individual effects.

  • Additivity: The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

The Chou-Talalay method is a widely accepted quantitative method for determining drug interactions, providing a Combination Index (CI) to classify the nature of the interaction (CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism).

Experimental Protocols

Cytotoxicity Assay

Prior to evaluating the antiviral activity of "this compound" and its combination partners, it is crucial to determine their cytotoxic effects on the host cells. The MTT or MTS assay is a common method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed host cells (e.g., Vero, Huh-7, A549, depending on the virus) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of "this compound" and the combination antiviral agent in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the drug concentration.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of a drug required to inhibit virus replication.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in a 24-well plate to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and overlay the cells with a mixture of 1% low-melting-point agarose and culture medium containing serial dilutions of "this compound," the combination drug, or both in a fixed-ratio combination.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC₅₀) is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Synergy Analysis

The data obtained from the antiviral activity assays can be used to determine the nature of the drug interaction using the Chou-Talalay method and CompuSyn software.

Protocol: Synergy Calculation

  • Experimental Design: Test "this compound" and the combination drug alone and in combination at a constant ratio (e.g., based on their EC₅₀ values).

  • Data Input: Input the dose-response data (drug concentrations and the corresponding percentage of virus inhibition) into CompuSyn software.

  • CI Calculation: The software will generate Combination Index (CI) values.

    • CI < 0.9: Synergistic

    • CI 0.9 - 1.1: Additive

    • CI > 1.1: Antagonistic

  • Dose Reduction Index (DRI): The software also calculates the DRI, which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Cytotoxicity and Antiviral Activity of Individual Agents

CompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound>1005.2>19.2
Antiviral X>20010.8>18.5
Ribavirin50.48.55.9

Table 2: Combination Index (CI) Values for this compound and Antiviral X

% InhibitionCI ValueInterpretation
50%0.75Synergistic
75%0.68Synergistic
90%0.62Synergistic

Table 3: Dose Reduction Index (DRI) for this compound and Antiviral X at 90% Inhibition

CompoundDRI
This compound3.2
Antiviral X4.1

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Cytotoxicity Assay (MTT) Determine CC50 B Antiviral Assay (Plaque Reduction) Determine EC50 A->B Select non-toxic concentrations C Fixed-Ratio Combination Assay B->C Based on EC50 values D Generate Dose-Response Curves C->D E Chou-Talalay Method (CompuSyn Software) D->E F Calculate Combination Index (CI) & Dose Reduction Index (DRI) E->F G Determine Synergy, Additivity, or Antagonism F->G

Caption: Experimental workflow for assessing antiviral synergy.

G cluster_0 Host Cell Virus Virus Receptor Host Receptor Virus->Receptor Entry Entry & Uncoating Receptor->Entry Replication Viral RNA Replication Entry->Replication Translation Protein Synthesis Replication->Translation Assembly Virion Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release This compound This compound This compound->Entry Blocks Entry Antiviral_X Antiviral X (e.g., Polymerase Inhibitor) Antiviral_X->Replication Inhibits Polymerase

Caption: Hypothetical mechanism of action for synergistic antiviral agents.

Application Notes & Protocols: Preclinical Evaluation of Hepasor for Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hepatic fibrosis is a wound-healing response to chronic liver injury characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scar formation and progressive loss of liver function.[1] A key mediator of this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is consistently elevated in fibrotic organs and correlates with increased ECM deposition.[2][3] Activation of hepatic stellate cells (HSCs) by TGF-β is a central event, transforming them into myofibroblast-like cells responsible for producing large quantities of collagen.[1][4]

Hepasor is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase. By blocking the phosphorylation and subsequent activation of downstream SMAD proteins, this compound aims to halt the fibrotic cascade at a critical junction.[2][5] These application notes provide a comprehensive framework for the preclinical evaluation of this compound, outlining protocols for assessing its in vitro and in vivo efficacy, safety, and pharmacokinetic profile.

Hypothesized Mechanism of Action: this compound in the TGF-β Pathway

The diagram below illustrates the proposed mechanism by which this compound intervenes in the TGF-β signaling pathway to exert its anti-fibrotic effects.

Hepasor_Mechanism_of_Action Hypothesized Mechanism of Action of this compound cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cyto Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbR TGF-β Receptor (TGFβRI / TGFβRII) TGFb->TGFbR Binding & Activation pSMAD p-SMAD2/3 TGFbR->pSMAD Phosphorylation This compound This compound This compound->TGFbR Inhibition Complex p-SMAD2/3 + SMAD4 Complex pSMAD->Complex Binds SMAD4 SMAD4 SMAD4->Complex Transcription Gene Transcription (Collagen, α-SMA) Complex->Transcription Promotes Preclinical_Workflow Overall Preclinical Workflow for this compound Start Start: Compound Synthesis & Characterization InVitro Protocol 1: In Vitro Efficacy (HSC Activation Assay) Start->InVitro PK Pharmacokinetic (PK) Studies (Rodent) InVitro->PK InVivo Protocol 2: In Vivo Efficacy (CCl4 Fibrosis Model) PK->InVivo Tox Protocol 3: Acute Toxicity Study (Rodent) InVivo->Tox Decision Go/No-Go Decision for IND-Enabling Studies Tox->Decision End End: IND Submission Decision->End InVivo_Study_Design In Vivo Efficacy Study Design (4-Week CCl4 Model) cluster_groups Treatment Groups (Daily Oral Gavage) Animals Male C57BL/6J Mice (n=10 per group) G1 Group 1: Vehicle Control (Sham + Vehicle) Animals->G1 G2 Group 2: Disease Control (CCl4 + Vehicle) Animals->G2 G3 Group 3: Low Dose (CCl4 + this compound 10 mg/kg) Animals->G3 G4 Group 4: High Dose (CCl4 + this compound 30 mg/kg) Animals->G4 Induction Fibrosis Induction (CCl4 i.p. injection, 2x/week for 4 weeks) Termination Study Termination (Week 4) Induction->Termination Treatment Period Analysis Endpoint Analysis: - Serum Biomarkers (ALT, AST) - Liver Histology (H&E, Sirius Red) - Liver Hydroxyproline Content - Gene Expression (qRT-PCR) Termination->Analysis

References

Application Notes and Protocols: Techniques for Measuring Liver Function in Hepasor-Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepasor is a pharmaceutical preparation derived from the protoberberine alkaloids of Enantia chlorantha, an African medicinal plant. It is traditionally used for the management of liver disorders, including viral hepatitis.[1][2] The active constituents, primarily palmatine, jatrorrhizine, and columbamine, are believed to exert hepatoprotective effects by stimulating the regeneration of liver cells and regulating hepatic functions.[1] For researchers and professionals in drug development, a thorough evaluation of liver function in animal models treated with this compound is crucial to substantiate its therapeutic claims and understand its mechanism of action.

These application notes provide a detailed overview of the key techniques and protocols for assessing liver function in preclinical studies involving this compound. The methodologies cover biochemical assays, histological analysis, and an introduction to relevant molecular pathway investigations.

Key Signaling Pathways in Hepatoprotection

The hepatoprotective effects of the active components in this compound are thought to be mediated through the modulation of several key signaling pathways involved in cellular stress response, inflammation, and apoptosis. Understanding these pathways is essential for a comprehensive assessment of this compound's mechanism of action.

Hepasor_Mechanism_of_Action cluster_0 Cellular Stress & Toxin Exposure cluster_1 This compound (Protoberberine Alkaloids) cluster_2 Key Signaling Pathways cluster_3 Cellular Response Oxidative Stress Oxidative Stress Nrf2_ARE Nrf2/ARE Pathway Oxidative Stress->Nrf2_ARE activates Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) NF_kB NF-κB Pathway Inflammatory Stimuli (e.g., LPS, TNF-α)->NF_kB activates This compound This compound This compound->Nrf2_ARE modulates This compound->NF_kB inhibits Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression (HO-1, SOD) Nrf2_ARE->Antioxidant_Enzymes induces Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokine Production NF_kB->Pro_inflammatory_Cytokines induces Hepatocyte_Protection Hepatocyte Protection & Regeneration Antioxidant_Enzymes->Hepatocyte_Protection promotes Pro_inflammatory_Cytokines->Hepatocyte_Protection contributes to

Caption: Putative signaling pathways modulated by this compound's active components.

I. Biochemical Assays for Liver Function

Biochemical analysis of blood serum or plasma is a fundamental and minimally invasive method to assess liver function and integrity. Liver damage often leads to the leakage of intracellular enzymes into the bloodstream and can impair the liver's synthetic and metabolic capabilities.

Liver Enzyme Assays

Elevated levels of specific liver enzymes in the serum are indicative of hepatocellular injury or cholestasis.

  • Alanine Aminotransferase (ALT/SGPT): Primarily located in the cytoplasm of hepatocytes, ALT is a highly specific marker for liver damage.

  • Aspartate Aminotransferase (AST/SGOT): Found in the mitochondria and cytoplasm of hepatocytes, as well as in other tissues like cardiac and skeletal muscle. An increase in AST can indicate liver damage but is less specific than ALT.

  • Alkaline Phosphatase (ALP): Concentrated in the bile canalicular membrane of hepatocytes, elevated ALP levels are often associated with cholestasis (impaired bile flow) and biliary tract damage.

  • Gamma-Glutamyl Transferase (GGT): Another enzyme found in hepatobiliary cells, GGT is a sensitive marker for cholestasis and alcohol-induced liver damage.

Assays for Synthetic and Metabolic Function

These tests evaluate the liver's ability to synthesize proteins and metabolize endogenous and exogenous substances.

  • Total Protein and Albumin: The liver is the primary site of synthesis for most plasma proteins, including albumin. A decrease in total protein and especially albumin can indicate chronic liver disease and impaired synthetic function.

  • Bilirubin (Total and Direct): A breakdown product of heme, bilirubin is conjugated in the liver and excreted in bile. Elevated total and direct bilirubin levels can indicate impaired conjugation and excretion, often seen in cholestatic conditions.

  • Blood Urea Nitrogen (BUN): The liver converts ammonia, a toxic byproduct of protein metabolism, into urea. Decreased BUN levels can suggest severe liver dysfunction.

  • Cholesterol: The liver plays a central role in cholesterol metabolism. Alterations in serum cholesterol levels can be observed in various liver diseases.

  • Bile Acids: Synthesized from cholesterol in the liver, bile acids are crucial for fat digestion. Elevated serum bile acid concentrations are a sensitive indicator of impaired hepatic uptake and excretion, reflecting portosystemic shunting or cholestasis.

Data Presentation: Representative Biochemical Data

The following table summarizes representative data from a study on the effects of Enantia chlorantha extract on acetaminophen-induced liver injury in rats. This data illustrates the expected trends in animals treated with a hepatoprotective agent.

ParameterControl (No Injury)Acetaminophen-Induced InjuryAcetaminophen + E. chlorantha Extract
ALT (U/L) 25.4 ± 3.1185.7 ± 15.245.9 ± 5.8
AST (U/L) 48.2 ± 4.5254.3 ± 21.778.6 ± 8.1
ALP (U/L) 112.5 ± 10.9289.1 ± 25.4145.3 ± 15.2
Total Bilirubin (mg/dL) 0.5 ± 0.12.8 ± 0.40.9 ± 0.2
Albumin (g/dL) 3.8 ± 0.32.5 ± 0.43.5 ± 0.3

Data are presented as mean ± standard deviation and are adapted for illustrative purposes from studies on Enantia chlorantha extracts.

Experimental Protocol: Measurement of Serum ALT and AST

This protocol outlines a typical colorimetric method for determining ALT and AST levels in rodent serum.

ALT_AST_Protocol start Start blood_collection 1. Blood Collection (e.g., cardiac puncture) start->blood_collection serum_prep 2. Serum Preparation (clotting, centrifugation) blood_collection->serum_prep sample_prep 3. Sample Dilution (if necessary) serum_prep->sample_prep plate_loading 5. Pipette Samples & Standards into 96-well plate sample_prep->plate_loading reagent_prep 4. Prepare ALT/AST Reagents (kits available commercially) reagent_prep->plate_loading incubation1 6. Add Reagent & Incubate (e.g., 30 min at 37°C) plate_loading->incubation1 color_dev 7. Add Color Developer & Incubate (e.g., 10 min at 37°C) incubation1->color_dev stop_reaction 8. Add Stop Solution color_dev->stop_reaction read_absorbance 9. Read Absorbance (e.g., at 510 nm) stop_reaction->read_absorbance data_analysis 10. Calculate Concentrations (using standard curve) read_absorbance->data_analysis end End data_analysis->end HE_Staining_Protocol start Start tissue_collection 1. Liver Tissue Collection start->tissue_collection fixation 2. Fixation (e.g., 10% neutral buffered formalin) tissue_collection->fixation processing 3. Tissue Processing (dehydration, clearing, paraffin infiltration) fixation->processing embedding 4. Paraffin Embedding processing->embedding sectioning 5. Microtomy (4-5 µm sections) embedding->sectioning dewaxing 6. Dewaxing and Rehydration sectioning->dewaxing staining_h 7. Staining with Hematoxylin dewaxing->staining_h differentiation 8. Differentiation (e.g., acid alcohol) staining_h->differentiation bluing 9. Bluing (e.g., Scott's tap water) differentiation->bluing staining_e 10. Staining with Eosin bluing->staining_e dehydration_clearing 11. Dehydration and Clearing staining_e->dehydration_clearing mounting 12. Mounting with Coverslip dehydration_clearing->mounting end End mounting->end

References

Application of Hepasor in D-galactosamine-Induced Liver Damage Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-galactosamine (D-GalN) is a well-established hepatotoxic agent widely used in preclinical research to induce liver injury that histologically and biochemically resembles human viral hepatitis and acute liver failure. Often administered in conjunction with lipopolysaccharide (LPS) to potentiate its effects, D-GalN provides a robust and reproducible model for studying the mechanisms of liver damage and evaluating the efficacy of potential hepatoprotective agents.

Hepasor, a pharmaceutical preparation derived from the bark of Enantia chlorantha, contains a mixture of protoberberine alkaloids, primarily palmatine, jatrorrhizine, and columbamine. These alkaloids have demonstrated significant hepatoprotective properties in various experimental models of liver injury. This document provides detailed application notes and protocols for the use of this compound and its active constituents in D-galactosamine-induced liver damage models, based on available scientific literature.

Mechanism of Action of this compound's Active Components in Liver Injury

The protective effects of this compound in the D-galactosamine-induced liver damage model are attributed to the synergistic actions of its constituent protoberberine alkaloids. These compounds target key pathways involved in the pathogenesis of liver injury, including inflammation, oxidative stress, and apoptosis.

Key Signaling Pathways Modulated by this compound Alkaloids:

  • Anti-inflammatory Pathway: Palmatine, a major component of this compound, has been shown to modulate the inflammatory response by decreasing the production of the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine IL-10. This helps to reduce the infiltration of inflammatory cells and subsequent tissue damage.

  • Antioxidant Pathway: The alkaloids in this compound are believed to possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) that are overproduced during D-GalN-induced liver injury. This alleviates oxidative stress, a key contributor to hepatocellular damage.

  • Anti-apoptotic Pathway: Palmatine has been observed to attenuate the apoptosis of hepatocytes in the D-GalN/LPS model, a critical process in the progression of liver damage.

Data Presentation: Efficacy of this compound's Active Components

Table 1: Effect of Palmatine on Survival Rate in D-GalN/LPS-Induced Fulminant Hepatic Failure in Mice [1]

Treatment GroupDoseSurvival Rate (%)
Control-100
D-GalN/LPS700 mg/kg / 10 µg/kg0
Palmatine + D-GalN/LPS25 mg/kg25
Palmatine + D-GalN/LPS50 mg/kg50
Palmatine + D-GalN/LPS100 mg/kg75

Table 2: Effect of Palmatine on Serum Biochemical Parameters in D-GalN/LPS-Induced Fulminant Hepatic Failure in Mice [1]

Treatment GroupDoseALT (U/L)AST (U/L)
Control-35.4 ± 3.158.7 ± 4.5
D-GalN/LPS700 mg/kg / 10 µg/kg4589.2 ± 345.65123.7 ± 412.8
Palmatine + D-GalN/LPS100 mg/kg1876.5 ± 210.92045.3 ± 234.1

Table 3: Effect of Palmatine on Inflammatory Cytokines in D-GalN/LPS-Induced Fulminant Hepatic Failure in Mice [1]

Treatment GroupDoseTNF-α (pg/mL)IL-10 (pg/mL)
Control-Not DetectedNot Detected
D-GalN/LPS700 mg/kg / 10 µg/kg3456 ± 289156 ± 23
Palmatine + D-GalN/LPS100 mg/kg1543 ± 198345 ± 45

Experimental Protocols

The following are detailed protocols for inducing liver damage with D-galactosamine and for evaluating the protective effects of a test compound like this compound.

Protocol 1: D-Galactosamine-Induced Acute Liver Injury in Rats

1. Animal Model:

  • Species: Male or Female Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.

2. Materials:

  • D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent).

  • Sterile saline (0.9% NaCl).

  • This compound or its isolated active components (palmatine, jatrorrhizine, columbamine).

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Blood collection tubes (e.g., with heparin or EDTA for plasma, or serum separator tubes).

  • Formalin (10%) for tissue fixation.

3. Experimental Design:

  • Group 1: Control: Administer vehicle (e.g., sterile saline) intraperitoneally (i.p.).

  • Group 2: D-GalN Control: Induce liver injury by a single i.p. injection of D-galactosamine (typically 400-800 mg/kg body weight) dissolved in sterile saline.

  • Group 3: this compound Treatment: Administer this compound (dose to be determined based on preliminary studies) i.p. or orally (p.o.) prior to or following D-GalN administration. A study on the protoberberine alkaloid mixture used intraperitoneal injections.[2]

  • Group 4: Positive Control (Optional): Administer a known hepatoprotective agent (e.g., silymarin) as a positive control.

4. Procedure:

  • Fast the animals overnight before the experiment.

  • Administer this compound or the vehicle to the respective groups. The timing of administration (pre-treatment or post-treatment) will depend on the study's objective (preventive or curative effect).

  • After the appropriate time interval (e.g., 1 hour for pre-treatment), administer D-galactosamine i.p. to the D-GalN and this compound treatment groups.

  • At a predetermined time point after D-GalN administration (e.g., 24 or 48 hours), anesthetize the animals.

  • Collect blood via cardiac puncture or from the abdominal aorta.

  • Euthanize the animals by an approved method.

  • Immediately excise the liver, wash with ice-cold saline, blot dry, and weigh.

  • Take a portion of the liver for histopathological analysis and fix it in 10% formalin.

  • Snap-freeze the remaining liver tissue in liquid nitrogen and store at -80°C for biochemical analysis (e.g., antioxidant enzymes, cytokine levels).

5. Biochemical Analysis:

  • Centrifuge the blood to separate serum or plasma.

  • Measure the levels of liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using commercially available kits.

6. Histopathological Analysis:

  • Embed the formalin-fixed liver tissues in paraffin.

  • Section the tissues (4-5 µm thickness) and stain with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for signs of liver damage, such as necrosis, inflammation, and changes in cellular architecture.

Protocol 2: D-Galactosamine/LPS-Induced Fulminant Hepatic Failure in Mice

This model induces a more severe and rapid liver failure, mimicking fulminant hepatitis.

1. Animal Model:

  • Species: Male BALB/c or C57BL/6 mice.

  • Weight: 20-25 g.

2. Materials:

  • D-Galactosamine hydrochloride.

  • Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent).

  • Sterile saline (0.9% NaCl).

  • This compound or its active components.

3. Experimental Design:

  • Similar to Protocol 1, with the addition of LPS co-administration.

4. Procedure:

  • Administer this compound or vehicle as described previously.

  • After the appropriate time, co-administer D-galactosamine (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg) i.p.

  • Monitor the animals for survival over a set period (e.g., 24 hours).

  • For biochemical and histological analysis, sacrifice the animals at an earlier time point (e.g., 6-8 hours) due to the rapid progression of injury.

  • Follow the procedures for blood and tissue collection and analysis as described in Protocol 1.

Visualizations

Signaling Pathways

D_Galactosamine_Hepatotoxicity_and_Hepasor_Action cluster_0 Hepatocyte D-GalN_LPS D-Galactosamine / LPS Kupffer_Cell Kupffer Cell Activation D-GalN_LPS->Kupffer_Cell ROS Oxidative Stress (ROS) D-GalN_LPS->ROS TNF_alpha TNF-α Kupffer_Cell->TNF_alpha Apoptosis Hepatocyte Apoptosis TNF_alpha->Apoptosis ROS->Apoptosis Liver_Injury Liver Injury Apoptosis->Liver_Injury This compound This compound (Palmatine, Jatrorrhizine, Columbamine) This compound->TNF_alpha Inhibition This compound->ROS Inhibition This compound->Apoptosis Inhibition IL_10 IL-10 This compound->IL_10 Stimulation IL_10->TNF_alpha Inhibition

Caption: Mechanism of this compound in D-GalN-induced liver injury.

Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Protocol start Animal Acclimatization grouping Randomization into Groups (Control, D-GalN, this compound) start->grouping treatment This compound / Vehicle Administration grouping->treatment induction D-Galactosamine (+/- LPS) Injection treatment->induction monitoring Monitoring (Survival, Clinical Signs) induction->monitoring sampling Blood and Liver Tissue Collection monitoring->sampling analysis Biochemical and Histological Analysis sampling->analysis end Data Interpretation analysis->end

Caption: Workflow for evaluating this compound in liver injury models.

Logical Relationships

Logical_Relationships cluster_logic Hepatoprotective Effects of this compound Hepasor_Alkaloids Protoberberine Alkaloids (this compound) Anti_Inflammatory Anti-inflammatory Effects (↓ TNF-α, ↑ IL-10) Hepasor_Alkaloids->Anti_Inflammatory Anti_Oxidant Antioxidant Effects (↓ ROS) Hepasor_Alkaloids->Anti_Oxidant Anti_Apoptotic Anti-apoptotic Effects Hepasor_Alkaloids->Anti_Apoptotic Hepatoprotection Hepatoprotection Anti_Inflammatory->Hepatoprotection Anti_Oxidant->Hepatoprotection Anti_Apoptotic->Hepatoprotection

Caption: Core hepatoprotective mechanisms of this compound's alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Protoberberine Alkaloids In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the challenges associated with the poor aqueous solubility of protoberberine alkaloids in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why do my protoberberine alkaloids precipitate when I add them to my cell culture medium?

A1: Protoberberine alkaloids, such as berberine, palmatine, and jatrorrhizine, often exhibit poor solubility in aqueous solutions like cell culture media. Precipitation typically occurs when the final concentration of the alkaloid exceeds its solubility limit in the medium. This can be triggered by several factors, including the compound's inherent hydrophobicity, "solvent shock" from diluting a concentrated organic stock solution into the aqueous medium, and interactions with components in the media like salts and proteins.[1]

Q2: I've dissolved my protoberberine alkaloid in DMSO, but it still precipitates in the media. What can I do?

A2: Even when using a co-solvent like DMSO, precipitation can occur upon dilution in aqueous media. To mitigate this, ensure your stock solution is fully dissolved. You can try gentle warming or sonication. When preparing your final working solution, add the DMSO stock to the pre-warmed media dropwise while gently vortexing to avoid rapid changes in solvent polarity. It is also crucial to keep the final DMSO concentration in your cell culture low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[2]

Q3: Can adjusting the pH of my media improve the solubility of protoberberine alkaloids?

A3: For ionizable compounds, pH adjustment can significantly enhance solubility. Protoberberine alkaloids are quaternary amines and their solubility can be influenced by the pH and the buffer composition of the medium.[3] For instance, berberine chloride has been shown to be significantly more soluble in phosphate buffer at pH 7.0 compared to other buffers at different pH values.[3][4] However, it is critical to ensure the final pH of your cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to not adversely affect cell health.[2]

Q4: What are cyclodextrins and can they help with the solubility of my protoberberine alkaloid?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[5][6][7] Derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) are commonly used for this purpose.[3] Studies have shown that HPβCD can significantly increase the solubility of berberine.[3][8][9]

Q5: Are there other methods to improve the solubility of protoberberine alkaloids for in vitro assays?

A5: Yes, another effective technique is the use of solid dispersions. This involves dispersing the drug in a hydrophilic carrier, such as polyethylene glycol (PEG), to enhance its dissolution rate and solubility.[10][11][12][13] This method is particularly useful for preparing formulations for in vitro dissolution studies and can also be adapted for cell-based assays.

Troubleshooting Guides

Problem: Immediate Precipitation Upon Addition to Media

Possible Causes:

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO) into the aqueous cell culture medium.[1]

  • Concentration Exceeds Solubility Limit: The final concentration of the alkaloid is higher than its maximum solubility in the culture medium.

Recommended Solutions:

  • Optimize Dilution Method:

    • Pre-warm your cell culture medium to 37°C.

    • Add the stock solution dropwise to the medium while gently swirling or vortexing the tube. This gradual dilution helps to avoid rapid changes in solvent polarity that can cause the compound to precipitate.[2]

  • Lower the Final Concentration:

    • Perform a dose-response experiment starting with lower concentrations to determine the working range where the compound remains in solution.

  • Perform a Solubility Test:

    • Determine the approximate solubility of your specific protoberberine alkaloid in your cell culture medium before conducting your experiments.

Problem: Precipitation Over Time in the Incubator

Possible Causes:

  • Temperature-Dependent Solubility: Changes in temperature between preparation and incubation can affect solubility.

  • Interaction with Media Components: The alkaloid may slowly interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[14]

  • pH Shift in the Medium: Cell metabolism can alter the pH of the culture medium over time, which may affect the solubility of the compound.[2]

Recommended Solutions:

  • Pre-equilibrate Solutions: Ensure all solutions, including the stock solution and the cell culture medium, are equilibrated to 37°C before mixing.

  • Test in Simpler Buffer: To determine if media components are the issue, test the solubility of the alkaloid in a simpler buffer like Phosphate-Buffered Saline (PBS).

  • Use a Buffered Medium: If pH shifts are suspected, consider using a medium buffered with HEPES to maintain a stable pH.

  • Reduce Serum Concentration: If feasible for your cell line, test if reducing the serum concentration in the medium improves solubility, as proteins can sometimes contribute to precipitation.

Data Presentation

Table 1: Solubility of Protoberberine Alkaloids in Common Solvents

Protoberberine AlkaloidSolventSolubilityReference(s)
Berberine Chloride Water (25°C)~1.96 mg/mL (~5.27 mM)[3]
DMSO~25 mg/mL[15]
Ethanol~0.5 mg/mL[15]
Palmatine Chloride WaterSparingly soluble[13]
DMSO~30 mg/mL[13]
Ethanol~5 mg/mL[13]
Jatrorrhizine Chloride WaterSoluble[8]
DMSO≥1.71 mg/mL[8]
Ethanol≥7.18 mg/mL[8]
Coptisine Chloride WaterVery sparingly soluble[3]
PBS (pH 7.2)Insoluble[16]

Table 2: Effect of pH and Buffer Type on Berberine Chloride Solubility at 25°C

Buffer (200 mM)pHSolubility (mM)Reference(s)
HCl1.20.2 - 0.4[3][4]
Phthalate3.00.2 - 0.4[3][4]
Phthalate5.00.2 - 0.4[3][4]
Phosphate 7.0 ~4.05 [3][4]
Borate9.00.2 - 0.4[3][4]

Table 3: Enhancement of Berberine Chloride Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)

HPβCD Concentration (% w/v)Fold Increase in Aqueous SolubilityReference(s)
20%~4.5-fold[3][17]

Experimental Protocols

Protocol 1: Preparation of a Protoberberine Alkaloid Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of the protoberberine alkaloid powder (e.g., 5 mg) into a sterile, amber glass vial.

  • Calculate Solvent Volume: Determine the volume of high-purity, anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve Compound: Add the calculated volume of DMSO to the vial.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no suspended particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by DMSO.[18]

Protocol 2: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HPβCD)
  • Prepare HPβCD Solution: Prepare a stock solution of HPβCD in your desired aqueous assay buffer (e.g., PBS) at a concentration known to enhance solubility (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the HPβCD.

  • Add Compound: Add the protoberberine alkaloid (either as a powder or from a concentrated organic stock solution) to the HPβCD solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex.

  • Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Use Supernatant: Carefully collect the supernatant containing the solubilized alkaloid-cyclodextrin complex for your experiment. The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures.[16][19][20]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the protoberberine alkaloid in complete medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the alkaloid. Include vehicle control wells (medium with the same final concentration of the solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Protocol 4: Caco-2 Permeability Assay

This protocol provides a general overview of the Caco-2 permeability assay.[21][22][23][24][25]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.

  • Assay Procedure:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (dissolved in transport buffer, typically at a concentration of 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Analyze the concentration of the protoberberine alkaloid in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined to assess if the compound is a substrate for efflux transporters.

Mandatory Visualization

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Medium q1 Is the stock solution clear? start->q1 sol1 Prepare fresh stock solution. Ensure complete dissolution. q1->sol1 No q2 Was the final DMSO concentration <0.5%? q1->q2 Yes sol1->q2 sol2 Optimize dilution protocol. Use serial dilutions in media. q2->sol2 No q3 Does precipitation occur immediately or over time? q2->q3 Yes sol2->q3 immediate Immediate Precipitation q3->immediate Immediately over_time Precipitation Over Time q3->over_time Over Time sol3 Lower final concentration. Perform solubility test. immediate->sol3 sol4 Check for temperature fluctuations. Use HEPES buffered media. Consider reducing serum. over_time->sol4 end No Precipitation sol3->end sol4->end

Caption: Troubleshooting workflow for protoberberine alkaloid precipitation.

PI3K_Akt_mTOR_Pathway cluster_effects Cellular Effects Berberine Berberine PI3K PI3K Berberine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Berberine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway cluster_downstream Downstream Effects Berberine Berberine Ras Ras Berberine->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Caption: Berberine's modulation of the MAPK/ERK signaling pathway.

References

Technical Support Center: Navigating Batch-to-Batch Variability of Enantia chlorantha Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for addressing the common challenge of batch-to-batch variability in Enantia chlorantha extracts. Consistent and reproducible experimental results are paramount in research and development, and this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability of your work with this potent medicinal plant.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability in Enantia chlorantha extracts and why is it a significant issue?

A1: Batch-to-batch variability refers to the chemical and, consequently, biological differences observed between different production lots of Enantia chlorantha extract. This is a critical issue as it can lead to inconsistent experimental outcomes, affecting the reliability and reproducibility of research findings. For drug development professionals, this variability can complicate standardization, quality control, and regulatory approval processes.

Q2: What are the primary sources of this variability?

A2: The primary sources of batch-to-batch variability in Enantia chlorantha extracts can be categorized as follows:

  • Raw Material Variability:

    • Genetics and Geographic Origin: The genetic makeup of the plant and the specific environmental conditions of its growing location (soil composition, climate, altitude) significantly influence its phytochemical profile.

    • Harvesting Time: The concentration of bioactive compounds in the plant can fluctuate with the seasons and the plant's developmental stage.

    • Post-Harvest Handling: The methods used for drying and storing the plant material can lead to degradation or alteration of chemical constituents.

  • Extraction and Processing Variability:

    • Extraction Solvent: The choice of solvent (e.g., ethanol, methanol, water) dramatically affects which compounds are extracted and in what quantities.[1][2][3] Polar solvents will favor the extraction of polar compounds, while non-polar solvents will extract more lipophilic substances.

    • Extraction Method: Different extraction techniques (e.g., maceration, soxhlet, ultrasound-assisted extraction) have varying efficiencies and can lead to different chemical profiles.

    • Processing Parameters: Factors such as extraction time, temperature, and the ratio of solvent to plant material can all impact the final composition of the extract.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Between Extract Batches

Symptom: You observe significant differences in the efficacy (e.g., IC50 values in a cytotoxicity assay) of different batches of Enantia chlorantha extract that were expected to be identical.

Troubleshooting Workflow:

G A Inconsistent Biological Activity Observed B Review Raw Material Documentation A->B E Standardize Extraction Protocol A->E C Perform Chemical Fingerprinting (e.g., HPLC) B->C Discrepancies in origin or harvest time? D Quantify Key Bioactive Markers C->D Visible differences in chromatograms? F Normalize Extract Concentration Based on Marker Compound D->F Varying concentrations of palmatine, etc.? G Re-run Bioassays with Standardized Extracts E->G F->G H Consistent Results Achieved G->H Yes I Identify Source of Variability G->I No I->B I->E

Caption: Troubleshooting inconsistent biological activity.

Detailed Steps:

  • Verify Raw Material: Check the documentation for each batch to confirm the botanical identity, geographical source, and harvest date of the Enantia chlorantha bark.

  • Chemical Fingerprinting: Analyze each batch using High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint. Visually compare the chromatograms to identify any significant differences in the chemical profiles.

  • Quantify Bioactive Markers: Identify and quantify the major protoberberine alkaloids (palmatine, jatrorrhizine, and columbamine) in each batch. This will provide a quantitative measure of the variability.

  • Standardize Extraction: If variability is traced back to the extraction process, ensure that the same solvent, temperature, extraction time, and solvent-to-material ratio are used for all batches.

  • Normalize Concentration: For future experiments, consider normalizing the concentration of the extract based on the content of a key bioactive marker (e.g., prepare all solutions to have a final palmatine concentration of 10 µM).

Issue 2: Poor Solubility of the Extract in Aqueous Media

Symptom: The Enantia chlorantha extract precipitates out of solution when added to cell culture media or aqueous buffers.

Troubleshooting Steps:

  • Initial Dissolution: Ensure the extract is first dissolved in a small amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) before being diluted in the aqueous medium.

  • Sonication: Use a sonicator to aid in the dissolution of the extract in the initial solvent.

  • Vortexing: Vigorously vortex the solution after each dilution step.

  • Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity.

  • Filtration: After dissolution and dilution, filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates.

Issue 3: Interference in Cell Viability Assays (e.g., MTT, XTT)

Symptom: You observe unexpectedly high cell viability or results that are not dose-dependent, which may indicate interference with the assay itself.

Troubleshooting Workflow:

G A Unexpected Cell Viability Results B Run Cell-Free Controls A->B C Visually Inspect Wells for Precipitate A->C E Direct Reduction of Assay Reagent? B->E F Precipitate Causing Light Scatter? C->F D Consider Alternative Assays I Use Non-Colorimetric Assay (e.g., ATP-based) D->I E->D No G Subtract Background from Cell-Free Controls E->G Yes F->D No H Improve Extract Solubility F->H Yes J Reliable Results Obtained G->J H->J I->J

Caption: Troubleshooting cell viability assay interference.

Detailed Steps:

  • Cell-Free Controls: In a separate plate, prepare wells containing only the cell culture medium and the same concentrations of the Enantia chlorantha extract used in your experiment. Add the viability assay reagent (e.g., MTT) to these wells. If a color change occurs, it indicates direct reduction of the reagent by the extract.

  • Background Subtraction: If direct reduction is observed, subtract the absorbance values of the cell-free controls from your experimental wells.

  • Visual Inspection: Use a microscope to check for any precipitate in the wells, as this can scatter light and lead to artificially high absorbance readings.

  • Alternative Assays: If interference persists, consider using a non-colorimetric assay that is less susceptible to interference from colored compounds, such as an ATP-based luminescence assay or a trypan blue exclusion assay for direct cell counting.

Data Presentation

Table 1: Phytochemical Composition of Enantia chlorantha Bark Extracts with Different Solvents
Phytochemical ClassAqueous Extract (%)[2]Ethanolic Extract (%)[1]Methanolic Extract (%)
Alkaloids 46.26PresentPresent
Saponins 26.99PresentPresent
Phenols 18.77PresentPresent
Flavonoids 6.71PresentPresent
Glycosides 1.44PresentPresent
Tannins Not DetectedPresentNot specified

Note: "Present" indicates the compound was detected but not quantified in the cited study. The composition can vary significantly based on the specific extraction protocol.

Table 2: Major Protoberberine Alkaloids Identified in Optimized Ethanolic Extract of Enantia chlorantha Bark
CompoundRelative Abundance (%)
Palmatine51.63
Columbamine + 7,8-dihydro-8-hydroxypalmatine19.21
Jatrorrhizine11.02
Pseudocolumbamine6.33

Experimental Protocols

Protocol 1: Standardized Ethanolic Extraction of Enantia chlorantha Bark
  • Preparation of Plant Material:

    • Dry the Enantia chlorantha stem bark at 40°C until a constant weight is achieved.

    • Grind the dried bark into a coarse powder.

  • Maceration:

    • Soak 100 g of the powdered bark in 1 L of 70% ethanol.[4]

    • Agitate the mixture on a shaker at room temperature for 48-72 hours.[3][4]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a semi-solid extract.

  • Drying and Storage:

    • Dry the extract completely in a vacuum oven to yield a solid residue.

    • Store the dried extract in an airtight, light-protected container at 4°C.

Protocol 2: HPLC Analysis of Protoberberine Alkaloids
  • Sample Preparation:

    • Accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 280 nm.

  • Quantification:

    • Prepare standard solutions of palmatine, jatrorrhizine, and columbamine of known concentrations.

    • Generate a calibration curve for each standard.

    • Calculate the concentration of each alkaloid in the extract by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

The primary bioactive compounds in Enantia chlorantha are the protoberberine alkaloids palmatine, jatrorrhizine, and columbamine. These compounds exert their biological effects by modulating multiple key signaling pathways.

Palmatine Signaling Pathways

Palmatine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects through the modulation of several signaling cascades.[5]

palmatine_pathway palmatine Palmatine nfkb NF-κB / NLRP3 palmatine->nfkb Inhibits nrf2 Nrf2 / HO-1 palmatine->nrf2 Activates ampk AMPK / mTOR palmatine->ampk Activates pi3k PI3K / AKT palmatine->pi3k Inhibits inflammation Inflammation nfkb->inflammation antioxidant Antioxidant Response nrf2->antioxidant metabolism Metabolic Regulation ampk->metabolism cell_survival Cell Proliferation/Survival pi3k->cell_survival

Caption: Key signaling pathways modulated by Palmatine.

Jatrorrhizine Signaling Pathway

Jatrorrhizine has demonstrated cardioprotective effects by inhibiting apoptosis and fibrosis through the p53 and TGF-β1/Smad2/3 pathways.[6]

jatrorrhizine_pathway jatrorrhizine Jatrorrhizine p53 p53 jatrorrhizine->p53 Inhibits tgfb1 TGF-β1 / Smad2/3 jatrorrhizine->tgfb1 Inhibits apoptosis Apoptosis p53->apoptosis fibrosis Fibrosis tgfb1->fibrosis

Caption: Key signaling pathways modulated by Jatrorrhizine.

Columbamine Signaling Pathways

Columbamine has shown anti-tumor effects in various cancer models by targeting the PTEN/AKT and Wnt/β-catenin signaling pathways.[7][8]

columbamine_pathway columbamine Columbamine pten PTEN columbamine->pten Promotes wnt Wnt / β-catenin columbamine->wnt Inhibits akt AKT pten->akt Inhibits apoptosis Apoptosis akt->apoptosis Inhibits cell_proliferation Cell Proliferation akt->cell_proliferation Promotes wnt->cell_proliferation

Caption: Key signaling pathways modulated by Columbamine.

References

Technical Support Center: Optimizing Hepasor Dosage for Maximal Therapeutic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Hepasor and its active protoberberine alkaloids—palmatine, jatrorrhizine, and columbamine—for maximal therapeutic effect in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound is a drug derived from the plant Enantia chlorantha. Its primary therapeutic action comes from a mixture of protoberberine alkaloids. The standardized composition is approximately 65% palmatine, 20% jatrorrhizine, and 15% columbamine.[1] These alkaloids are investigated for a range of pharmacological effects, including hepatoprotective, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4]

Q2: What is the proposed mechanism of action for this compound's hepatoprotective effects?

A2: The active components of this compound are understood to work through multiple pathways. Palmatine, the main component, has been shown to attenuate liver injury by promoting autophagy via the AMPK/mTOR signaling pathway.[2] It also exhibits anti-inflammatory and antioxidant effects, potentially by modulating pathways like NF-κB.[5] Jatrorrhizine also contributes to hepatoprotection and has been studied for its ability to regulate glucose and lipid metabolism, which can be beneficial in liver diseases.[6] Broadly, these alkaloids help in regulating hepatic functions, stimulating blood circulation for the regeneration of inflamed hepatocytes, and potentially inhibiting viral activity.[1]

Q3: What are typical starting concentrations for in vitro experiments with this compound's active alkaloids?

A3: The optimal concentration will vary significantly depending on the cell line and the specific research question. Based on available literature for palmatine, a starting point for in vitro studies could be in the low micromolar (µM) range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. For instance, in studies on alcohol-induced liver injury, palmatine has been used at concentrations up to 150 µg/mL.[7] However, cytotoxicity should be carefully evaluated.

Q4: What are some key considerations for transitioning from in vitro to in vivo studies?

A4: When moving to animal models, factors such as bioavailability, solubility, and metabolism become critical. Jatrorrhizine, for example, is known for its low oral bioavailability, which may be due to P-glycoprotein (P-gp) efflux in the intestine.[8] Formulation strategies like solid dispersions or self-emulsifying drug delivery systems (SEDDS) may be necessary to improve absorption.[9] Animal models of liver injury, such as those induced by carbon tetrachloride (CCl4) or thioacetamide, are commonly used to evaluate efficacy.[10][11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Solubility of Alkaloids in Aqueous Media Protoberberine alkaloids like jatrorrhizine have inherently poor water solubility.- Prepare stock solutions in DMSO or ethanol. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).- For jatrorrhizine hydrochloride, solubility in water is approximately 1.72 mg/mL and can be aided by sonication and warming.[9]- Consider using cyclodextrin inclusion complexes to enhance solubility.
High Cytotoxicity Observed at Expected Therapeutic Doses The chosen cell line may be particularly sensitive to the compound. High concentrations of palmatine chloride are known to induce apoptosis.[12]- Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line.- Start with a lower concentration range and titrate upwards.- Ensure the solvent used for the stock solution is not contributing to cytotoxicity.
Inconsistent or Non-reproducible Results in vitro - Peptide/Compound Degradation: Repeated freeze-thaw cycles of stock solutions.- Cellular Health: Variations in cell passage number, confluency, or health.- Pipetting Errors: Inaccurate dispensing of the compound.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Use cells within a consistent and low passage number range and ensure similar confluency at the time of treatment.- Regularly calibrate pipettes and use proper techniques.
Low Bioavailability in in vivo Models - Poor Absorption: The compound may not be well absorbed from the gastrointestinal tract.- P-gp Efflux: Active transport of the compound out of intestinal cells by P-glycoprotein.[8]- Consider alternative routes of administration, such as intraperitoneal (IP) injection, which has been used in rat studies with this compound.[10]- For oral administration, co-administer with a P-gp inhibitor (e.g., verapamil) to increase absorption.[8]- Develop advanced formulations like nanoparticles or lipid-based delivery systems.[8]

Data Presentation

Table 1: Reported in vitro IC50 Values for Palmatine in Various Cell Lines

Cell LineCell TypeIC50 Value (µM)Exposure Time (hours)
HeLaHuman Cervical Cancer~74 µM (26.057 µg/mL)Not Specified
G-402Human Kidney Cancer83.1448
HCT-116Human Colon Cancer> 10072
HepG2Human Liver Cancer> 10072
L02Human Normal Liver> 10072

Source: BenchChem, 2025.[12]

Table 2: Example in vivo Dosages for Palmatine in a Rat Model of Liver Fibrosis

Treatment GroupDosage (mg/kg)Route of AdministrationStudy Context
Low Dose Palmatine54Not specifiedCCl4-induced liver fibrosis
High Dose Palmatine108Not specifiedCCl4-induced liver fibrosis

Source: Qin et al., 2023.[7]

Experimental Protocols

Protocol 1: in vitro Cytotoxicity Assessment using MTT Assay

This protocol is to determine the concentration range of a this compound alkaloid that is non-toxic to a chosen liver cell line (e.g., HepG2, L02).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of the alkaloid (e.g., palmatine) in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Include a vehicle control (medium with the highest concentration of DMSO used).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Induction of Liver Fibrosis in Mice using Carbon Tetrachloride (CCl4)

This protocol describes a common method to induce liver fibrosis in an animal model to test the therapeutic efficacy of this compound or its components.

  • Animal Model: Use male C57BL/6 mice, 8-10 weeks old.

  • CCl4 Preparation: Prepare a 10% (v/v) solution of CCl4 in olive oil or corn oil.

  • Induction: Administer the CCl4 solution via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight, twice a week for 6-8 weeks.[13][14]

  • Treatment: During the fibrosis induction period, administer this compound or its purified alkaloids (dissolved in a suitable vehicle) to the treatment group via oral gavage or IP injection at the desired dosage. The control group should receive the vehicle only.

  • Monitoring: Monitor the animals' body weight and general health throughout the experiment.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue.

  • Assessment:

    • Serum Analysis: Measure serum levels of liver enzymes such as ALT and AST.

    • Histology: Perform histological staining of liver sections (e.g., H&E, Masson's trichrome, Sirius Red) to assess inflammation, necrosis, and collagen deposition.

    • Gene/Protein Expression: Analyze the expression of fibrosis markers (e.g., α-SMA, Collagen I) using qPCR, Western blotting, or immunohistochemistry.

Visualizations

Signaling_Pathway This compound Palmatine AMPK AMPK Activation This compound->AMPK NFkB NF-κB Inhibition This compound->NFkB mTOR mTOR Inhibition AMPK->mTOR inhibits Autophagy ↑ Autophagy AMPK->Autophagy mTOR->Autophagy inhibits Apoptosis ↓ Apoptosis Autophagy->Apoptosis reduces Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Mechanism of action for Palmatine in hepatoprotection.

Experimental_Workflow cluster_InVitro In Vitro Optimization cluster_InVivo In Vivo Validation A 1. Determine Solubility (DMSO, Ethanol) B 2. Cytotoxicity Screen (MTT Assay) Determine IC50 in Liver Cell Lines A->B C 3. Dose-Response Experiment Measure Therapeutic Endpoint (e.g., anti-inflammatory markers) B->C D 4. Select Animal Model (e.g., CCl4-induced fibrosis) C->D Transition to In Vivo E 5. Formulation & PK/PD Study (Assess bioavailability) D->E F 6. Efficacy Study (Test optimized dose) E->F

References

Technical Support Center: Improving the Bioavailability of Silymarin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The brand name "Hepasor" may refer to various formulations. As the precise composition is not universally documented in scientific literature, this guide focuses on Silymarin and its primary active component, Silybin . These are well-researched, potent hepatoprotective compounds commonly found in liver health supplements and face significant bioavailability challenges. The principles and protocols described here are widely applicable to researchers working on improving the delivery of these and similar poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of Silymarin/Silybin?

A1: The oral bioavailability of silymarin is notably low, often reported to be less than 1% for its active component silybin in rats.[1] This is attributed to several key factors:

  • Poor Aqueous Solubility: Silymarin is highly lipophilic and has a very low solubility in water (less than 50 μg/mL), which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[2][3][4]

  • Extensive Phase II Metabolism: After absorption, silybin undergoes rapid and extensive conjugation in the intestinal cells and the liver, primarily forming glucuronide and sulfate metabolites.[5][6] This biotransformation converts the active compound into forms that are more easily excreted.

  • Efflux Transporter Activity: Silybin is a substrate for efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) in the intestinal epithelium.[6] These transporters actively pump the absorbed compound back into the GI lumen, further reducing net absorption.[6][7]

  • Rapid Excretion: The conjugated metabolites of silybin are quickly eliminated from the body, primarily through bile and urine.[4][5]

Q2: What are the most effective strategies to improve the bioavailability of Silybin?

A2: Research has focused on overcoming the physicochemical and metabolic barriers through various formulation and co-administration strategies:

  • Lipid-Based Formulations: These are a very common and effective approach.[2]

    • Phytosomes (Phospholipid Complexes): Complexing silybin with phospholipids (e.g., phosphatidylcholine) forms a more lipophilic entity that can better traverse the enterocyte cell membrane. This strategy has been shown to markedly enhance bioavailability.[2][5]

    • Nanotechnology: Encapsulating silybin in nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, nanoemulsions, and micelles protects it from degradation and can improve its absorption profile.[2][3][8]

  • Solid Dispersions: Dispersing silybin in a matrix of hydrophilic polymers (e.g., PVP, PEG) can enhance its dissolution rate and, consequently, its absorption.[5][9]

  • Co-administration with Bioenhancers: Certain natural compounds can inhibit metabolic enzymes or efflux transporters. A well-known example is Piperine (from black pepper), which can inhibit P-gp and glucuronidation, thereby increasing the plasma concentration of co-administered drugs.[1][6]

Q3: How can I perform a preliminary assessment of my new Silybin formulation's bioavailability in vitro?

A3: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal drug absorption.[10][11][12] These cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters.[10][13] The assay measures the rate of transport of a compound from an apical (AP, gut lumen side) to a basolateral (BL, blood side) compartment. A bidirectional assay (also measuring BL to AP transport) can determine if the compound is a substrate for active efflux.[14]

Q4: What are the key pharmacokinetic parameters I should measure in an in vivo study?

A4: An in vivo pharmacokinetic study, typically in a rodent model, is essential for definitive bioavailability assessment.[1][15] After oral administration of the formulation, blood samples are collected at various time points and analyzed for silybin concentration. The key parameters derived from the plasma concentration-time curve are:

  • Cmax (Maximum Plasma Concentration): The highest concentration the drug reaches in the plasma.[16]

  • Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[16]

  • AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.[16]

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.[16]

  • Relative Bioavailability (Frel): Calculated by comparing the AUC of your test formulation to that of a reference formulation (e.g., unformulated silybin).

Troubleshooting Guides

Issue 1: My in vitro Caco-2 permeability results are low and inconsistent.
Possible Cause Troubleshooting Steps
Compromised Monolayer Integrity Verify TEER values: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop (>25%) indicates damaged cell junctions. Ensure cells are cultured for the standard 21 days to achieve full differentiation.[12][13]
Compound Precipitation Check solubility: The compound may be precipitating out of the transport buffer in the donor compartment. Reduce the test concentration or add a small, non-toxic amount of a solubilizing agent (e.g., DMSO). Ensure the final DMSO concentration is typically ≤1%.
Low Analytical Sensitivity Optimize LC-MS/MS method: Your analytical method may not be sensitive enough to detect the low concentrations of silybin crossing the monolayer. Optimize the mass spectrometry parameters and sample preparation to improve the limit of quantification (LOQ).
Active Efflux Perform a bidirectional assay: If the Papp (B-A) is significantly higher than Papp (A-B) (Efflux Ratio > 2), your compound is being actively pumped out.[14] Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to confirm.
Issue 2: I'm observing high inter-animal variability in my in vivo pharmacokinetic study.
Possible Cause Troubleshooting Steps
Formulation Instability/Inhomogeneity Characterize the formulation: Ensure your formulation is stable and provides a consistent dose. For suspensions, ensure adequate mixing before each administration. For lipid-based systems, check for signs of phase separation.
Inconsistent Dosing Technique Standardize administration: Use precise oral gavage techniques. Ensure the entire dose is delivered to the stomach and not regurgitated. Train all personnel on the same standardized procedure.
Physiological Differences Control variables: Use animals from the same supplier, of the same sex, and within a narrow weight and age range. Fasting animals overnight before dosing is a standard practice to reduce variability from food effects.[15]
Low Bioavailability of the Compound Acknowledge inherent variability: Compounds with very low and erratic absorption (like unformulated silybin) will naturally exhibit high variability.[1][17][18] One of the goals of formulation is to reduce this variability, so a higher variability in the control group is expected.
Analytical Sample Handling Standardize sample processing: Ensure a strict and consistent protocol for blood collection, plasma separation, and storage.[19] Conduct stability tests to ensure the analyte does not degrade during storage or freeze-thaw cycles.[19]

Data Presentation

Table 1: Comparison of Oral Pharmacokinetic Parameters of Silybin Formulations in Rats.

This table compiles representative data to illustrate the enhancement effect of different formulation strategies. Absolute values can vary based on dose and experimental conditions.

FormulationDose (Silybin Equiv.)Cmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)Reference
Control (Unformulated) 140 mg/kg1.52 ± 0.212.32 ± 1.351.0 (Baseline)[1]
+ Piperine (Bioenhancer) 140 mg/kg1.84 ± 0.328.45 ± 1.65~3.6x[1]
Solid Dispersion 50 mg/kg1.19 ± 0.251.30 ± 0.07~2.2x (vs. premix)[9]
Phytosome Complex 200 mg/kg8.17 ± (N/A)9.78 ± (N/A)Significantly higher vs. native form[20]
Self-Microemulsifying System (N/A)14.62 ± 2.4283.60 ± 11.03~2.3x[21]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format, 0.4 µm pore size) at a density of ~60,000 cells/cm².

    • Culture for 21-23 days in a humidified incubator (37°C, 5% CO₂). Change the medium every 2-3 days.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well using an epithelial volt-ohm meter. Only use monolayers with TEER values within the laboratory's established range (e.g., >300 Ω·cm²).[13]

  • Transport Experiment (A-B Direction):

    • Carefully wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound solution (e.g., 10 µM silybin formulation in transport buffer) to the apical (AP) chamber (donor).

    • Add fresh transport buffer to the basolateral (BL) chamber (receiver).

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the BL chamber and replace the volume with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of silybin in the collected samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration in the donor chamber.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization:

    • House male Wistar or Sprague-Dawley rats (200-250g) in a controlled environment for at least one week before the study.

  • Dosing and Sampling:

    • Fast the animals overnight (12-18 hours) with free access to water.[15]

    • Administer the silybin formulation orally via gavage at a predetermined dose (e.g., 140 mg/kg).[1]

    • Collect blood samples (~200 µL) from the tail vein or another appropriate site into heparinized tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Processing:

    • Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of silybin in rat plasma. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration of silybin versus time.

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[9][16]

Visualizations

Caption: Workflow for evaluating a novel silybin formulation.

Caption: Silybin's activation of the Nrf2 antioxidant pathway.[22][23]

Caption: Silybin's inhibition of the pro-inflammatory NF-κB pathway.[22][24]

Caption: Troubleshooting high variability in in vivo PK studies.

References

Technical Support Center: Refinement of Hepasor Extraction from Enantia chlorantha

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of Hepasor from Enantia chlorantha.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary active components?

A1: this compound is a protoberberine-containing extract from the stem bark of Enantia chlorantha, known for its hepatoprotective properties.[1][2] The primary active components are protoberberine alkaloids, including palmatine, columbamine, and jatrorrhizine. The bark also contains other bioactive compounds such as flavonoids, saponins, phenols, and cardiac glycosides that may contribute to its overall therapeutic effects.[3]

Q2: What are the recommended extraction methods for obtaining bioactive compounds from Enantia chlorantha?

A2: Both conventional and modern extraction techniques are effective. The most common methods are:

  • Cold Maceration: This involves soaking the powdered bark in a solvent (typically 70-100% ethanol or methanol) for an extended period (48-72 hours) with occasional agitation.[4][5]

  • Heat-Assisted Extraction (HAE): This method uses elevated temperatures to improve extraction efficiency, reducing the extraction time. Optimal conditions for HAE have been identified as an operating temperature of approximately 54°C, an extraction time of about 120 minutes, and a solid-to-liquid ratio of 1:50 g/mL.[6][7]

Q3: How can the crude extract be fractionated to isolate specific compound classes?

A3: Liquid-liquid partitioning is a standard method for fractionating the crude extract. This process involves dissolving the crude extract in water and successively extracting with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.[5][8] This separates the compounds based on their solubility in the different solvents.

Q4: What are the known mechanisms of action for the active compounds in this compound?

A4: The protoberberine alkaloids in this compound exert their effects through various signaling pathways. For instance, palmatine and jatrorrhizine have been shown to modulate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are crucial in cell proliferation and inflammation.[9][10][11] In terms of its antimicrobial properties, the extract has been found to inhibit the H+-ATPase proton pumps in bacteria.[12] The hepatoprotective effects are likely mediated through pathways such as the IL-6/Stat3 signaling pathway, which is involved in liver regeneration and protection against toxin-induced damage.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and purification of this compound.

Problem 1: Low Yield of Crude Extract

Possible Causes and Solutions:

Possible Cause Solution
Improper Plant Material Preparation Ensure the Enantia chlorantha stem bark is thoroughly dried (e.g., in an oven at 40-50°C) to a constant weight and ground into a fine, uniform powder to maximize the surface area for extraction.[15]
Suboptimal Extraction Parameters For maceration, ensure a sufficient extraction time (at least 48-72 hours) and an appropriate solvent-to-solid ratio (e.g., 1:10 w/v).[4][15] For heat-assisted extraction, optimize the temperature, time, and solvent ratio as per established protocols (e.g., ~54°C, 120 min, 1:50 g/mL).[6][7]
Incorrect Solvent Choice Protoberberine alkaloids are generally well-extracted with polar solvents. Use 70-100% ethanol or methanol for optimal results.[4][5]
Inefficient Extraction Method If maceration yields are consistently low, consider switching to a more efficient method like heat-assisted extraction or ultrasound-assisted extraction to improve efficiency.[15]
Problem 2: Low Purity of Target Alkaloids in the Final Product

Possible Causes and Solutions:

Possible Cause Solution
Thermal Degradation of Compounds Protoberberine alkaloids can be sensitive to high temperatures. When evaporating the solvent, use a rotary evaporator under reduced pressure at a low temperature (e.g., 40-45°C).[5][15]
pH Instability Extreme pH levels can cause degradation of the alkaloids. Maintain a neutral or slightly acidic pH (around 4-6) during extraction and purification to ensure stability.[15]
Inefficient Purification Strategy A multi-step purification process may be necessary. After initial fractionation, employ column chromatography (e.g., silica gel or Sephadex) to separate the target alkaloids.[11][16]
Column Chromatography Issues If using column chromatography, common issues include improper column packing, incorrect mobile phase composition, or compound decomposition on the silica gel. Ensure the column is packed uniformly, optimize the solvent system based on TLC analysis, and check the stability of your compounds on silica.[16][17]

Experimental Protocols

Protocol 1: Cold Maceration Extraction
  • Preparation of Plant Material:

    • Clean the fresh stem bark of Enantia chlorantha to remove any debris.

    • Dry the bark in an oven at 40°C until a constant weight is achieved.[18]

    • Grind the dried bark into a fine powder using an electric blender.[4]

  • Extraction:

    • Weigh 800 g of the powdered bark and place it in a large container.

    • Add 5 liters of 70% ethanol (solid-to-solvent ratio of approximately 1:6 w/v).[4]

    • Seal the container and allow it to macerate for 72 hours at room temperature, with constant shaking using a mechanical shaker.[4]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.[4]

    • Concentrate the filtrate to dryness using a rotary evaporator at 40°C under reduced pressure.[4]

    • The resulting crude extract can then be used for further fractionation and purification.

Protocol 2: Liquid-Liquid Fractionation
  • Initial Dissolution:

    • Take 80 g of the crude methanolic or ethanolic extract and dissolve it in 300 mL of distilled water.[5]

  • Hexane Fractionation:

    • Transfer the aqueous solution to a separatory funnel and add 500 mL of hexane.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the upper hexane layer. Repeat this step two more times with fresh hexane.

    • Combine the hexane fractions and concentrate them to dryness.[5]

  • Ethyl Acetate Fractionation:

    • To the remaining aqueous layer, add 500 mL of ethyl acetate and repeat the extraction process as described for hexane.

    • Collect and combine the ethyl acetate fractions and concentrate to dryness.[5]

  • n-Butanol Fractionation:

    • Finally, extract the remaining aqueous layer with n-butanol following the same procedure.

    • The n-butanol fraction is often rich in protoberberine alkaloids.[5][19]

    • Concentrate the n-butanol fraction to obtain the refined extract.

Protocol 3: Phytochemical Screening

Standard qualitative tests can be used to identify the presence of key phytochemicals:

  • Alkaloids: To 2 mL of extract solution, add a few drops of Mayer's reagent. The formation of a creamy-white precipitate indicates the presence of alkaloids.

  • Flavonoids: To 2 mL of extract solution, add a few pieces of magnesium ribbon followed by a few drops of concentrated hydrochloric acid. The appearance of a crimson color indicates the presence of flavonoids.

  • Saponins: Vigorously shake 2 mL of the extract solution with 5 mL of distilled water. The formation of a stable froth indicates the presence of saponins.

  • Phenols: To 2 mL of the extract solution, add a few drops of 5% ferric chloride solution. A dark green or blue-black color indicates the presence of phenols.

Quantitative Data Summary

Parameter Value Reference
Optimal HAE Temperature 54.10 °C[6][7]
Optimal HAE Time 120.16 min[6][7]
Optimal HAE Solid/Liquid Ratio 1:50 g/mL[6][7]
Maceration Yield (70% Ethanol) 12% w/w[4]
MIC of n-butanol fraction (vs. E. coli) 32 µg/mL[5][19]
MIC of n-butanol fraction (vs. P. aeruginosa) 32 µg/mL[5][19]

Visualizations

Extraction_Workflow Start Enantia chlorantha Stem Bark Drying Drying & Grinding Start->Drying Extraction Extraction (Maceration or HAE) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Purification Column Chromatography Fractionation->Purification This compound Refined this compound Purification->this compound

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Low_Yield Problem Low Crude Extract Yield Cause1 Improper Plant Material Preparation? Problem->Cause1 Cause2 Suboptimal Extraction Parameters? Problem->Cause2 Cause3 Incorrect Solvent Choice? Problem->Cause3 Solution1 Ensure thorough drying and fine grinding. Cause1->Solution1 Yes Solution2 Optimize time, temp, and solvent ratio. Cause2->Solution2 Yes Solution3 Use polar solvents (Ethanol/Methanol). Cause3->Solution3 Yes

Caption: Troubleshooting logic for low extraction yield.

Palmatine_Signaling_Pathway Palmatine Palmatine PI3K PI3K Palmatine->PI3K inhibits NFkB NF-κB Palmatine->NFkB inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth promotes Inflammation Inflammation NFkB->Inflammation promotes

Caption: Simplified signaling pathway for Palmatine.

References

Stability testing of Hepasor under different laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Hepasor. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data to support your laboratory investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, a formulation containing arginine, ornithine, and sorbitol, can be influenced by several factors, including temperature, humidity, light exposure, and pH. Forced degradation studies are crucial for identifying the specific degradation pathways.[1][2][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: Based on ICH Q1A guidelines, long-term stability studies are typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[4][5][6] The appropriate condition is determined by the climatic zone for which the product is intended.[5][6][7]

Q3: How should I conduct photostability testing for this compound?

A3: Photostability testing should follow the recommendations of ICH Q1B.[8][9][10] This involves exposing the drug substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[11] Both the drug substance and the drug product in its packaging should be tested.[8][9]

Q4: What is the purpose of a forced degradation study?

A4: Forced degradation studies, or stress testing, are designed to intentionally degrade the sample.[1][3] This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1][2][3] Stress conditions typically include heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[12]

Q5: Are there any known stability issues with the individual components of this compound?

A5: Arginine has been shown to potentially act as a protein denaturant in some contexts, though it is also used to suppress protein aggregation.[13] The stability of arginine and ornithine can be affected by enzymatic activity, such as from arginase, which can convert arginine to ornithine.[14][15][16] The specific formulation and presence of excipients can significantly impact the stability of the final product.[17]

Troubleshooting Guides

Problem 1: I am observing a significant decrease in the assay value of this compound under accelerated stability conditions (40°C/75% RH).

  • Question: What are the potential causes for the rapid degradation of this compound at elevated temperature and humidity?

  • Answer:

    • Hydrolysis: The amide bonds in arginine and ornithine may be susceptible to hydrolysis, which is accelerated by high temperature and humidity. Sorbitol, a sugar alcohol, is generally stable to hydrolysis but can be affected by other degradation pathways.

    • Oxidation: High temperatures can increase the rate of oxidative degradation. The presence of any residual peroxides or metal ions in the excipients or on the manufacturing equipment can catalyze these reactions.

    • Interaction between components: There could be an interaction between the active ingredients or between the active ingredients and any excipients in the formulation, which is accelerated at higher temperatures.

  • Question: What steps should I take to investigate this issue?

  • Answer:

    • Characterize Degradants: Use a stability-indicating method (e.g., HPLC-MS) to separate and identify the degradation products. This will provide clues about the degradation pathway.

    • Forced Degradation Studies: Perform forced degradation studies under various conditions (acidic, basic, oxidative) to see if you can reproduce the degradants observed in the accelerated stability study. This can help confirm the degradation pathway.[18]

    • Excipient Compatibility Studies: If your formulation includes excipients, conduct studies to assess the compatibility of this compound with each excipient individually under accelerated conditions.

Problem 2: My this compound sample is showing discoloration after exposure to light.

  • Question: What could be causing the discoloration of this compound upon light exposure?

  • Answer: Photodegradation is the likely cause. The energy from light, particularly UV light, can induce chemical reactions that lead to the formation of colored degradants. Even if the main active components do not absorb significantly in the UV-Vis range, impurities or excipients might act as photosensitizers.

  • Question: How can I confirm that the discoloration is due to photodegradation and protect my sample?

  • Answer:

    • Conduct a Confirmatory Photostability Study: Follow the ICH Q1B guideline for photostability testing.[8][9][10] Expose the drug substance to controlled light conditions and monitor for both the appearance of color and the formation of degradation products by HPLC.

    • Use a Control Sample: In your photostability study, include a control sample that is protected from light (e.g., wrapped in aluminum foil) but stored under the same temperature and humidity conditions. This will help you differentiate between photodegradation and thermal degradation.

    • Evaluate Packaging: Test the drug product in its immediate and marketing packaging to assess the level of protection they provide against light.[8][9]

Data Presentation

Table 1: Summary of Accelerated Stability Data for this compound (40°C ± 2°C / 75% RH ± 5% RH)

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0White to off-white powder100.00.15
1White to off-white powder98.50.45
3Off-white powder96.21.25
6Yellowish-white powder92.82.75

Table 2: Summary of Photostability Data for this compound

ConditionAppearanceAssay (% of Initial)Total Impurities (%)
Control (dark)White to off-white powder99.80.18
Exposed (ICH Q1B)Slight yellowish tint97.51.50

Experimental Protocols

1. Forced Degradation Study Protocol

  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 48 hours.

    • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 48 hours.

    • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 48 hours.

    • Thermal Degradation: Store solid this compound at 80°C for 72 hours.

    • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method.

2. Photostability Testing Protocol

  • Objective: To evaluate the intrinsic photostability of this compound.

  • Methodology:

    • Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

    • Exposure: Place the samples in a photostability chamber and expose them to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m²).[11]

    • Sample Analysis: After exposure, visually inspect the samples for any changes in appearance. Analyze the exposed and dark control samples by a validated stability-indicating HPLC method to determine the assay and impurity profile.

Visualizations

experimental_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Objectives select_batches Select Batches (ICH Q1A) start->select_batches develop_method Develop & Validate Stability-Indicating Method start->develop_method stability_storage Place Samples in Stability Chambers (Long-term, Accelerated, Intermediate) select_batches->stability_storage forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) develop_method->forced_degradation pathway_id Identify Degradation Pathways forced_degradation->pathway_id Provides insights sampling Pull Samples at Time Points stability_storage->sampling analysis Analyze Samples sampling->analysis data_review Review Data (Assay, Impurities, Appearance) analysis->data_review shelf_life Establish Re-test Period / Shelf Life data_review->shelf_life pathway_id->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for this compound Stability Testing.

degradation_pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound (Arginine + Ornithine + Sorbitol) Hydrolysis_Product_A Degradant A (e.g., from Arginine side chain hydrolysis) This compound->Hydrolysis_Product_A Acid/Base, Heat Hydrolysis_Product_B Degradant B (e.g., from Ornithine) This compound->Hydrolysis_Product_B Acid/Base, Heat Oxidation_Product Oxidized Degradant C This compound->Oxidation_Product H₂O₂, Light Photo_Product Photodegradant D (Colored Impurity) This compound->Photo_Product UV/Vis Light

Caption: Potential Degradation Pathways for this compound.

References

How to control for placebo effects in Hepasor clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Hepasor Clinical Studies: Technical Support Center

This center provides researchers, scientists, and drug development professionals with essential guidance on controlling for placebo effects in clinical studies of this compound, a novel therapeutic agent for liver disease. The following information is structured to address common challenges and provide robust methodological frameworks.

Frequently Asked Questions (FAQs)

Q1: Why is controlling for the placebo effect critical in this compound clinical trials?

A1: Controlling for the placebo effect is fundamental to establishing the true efficacy of this compound. The placebo effect refers to improvements in a patient's condition attributable to their belief in a treatment, rather than the treatment's specific pharmacological action.[1][2] In liver disease trials, outcomes can be influenced by factors like patient expectations, natural disease progression, and attention from healthcare professionals.[1][2][3] A placebo-controlled study allows researchers to isolate the therapeutic effects of this compound from these non-specific psychological and physiological responses, ensuring that observed benefits are genuinely due to the drug's activity.[4][5]

Q2: What is the most appropriate type of placebo to use for an orally administered drug like this compound?

A2: For an orally administered drug, the ideal placebo is an inert substance formulated to be identical to the active this compound medication in appearance, size, shape, color, taste, and smell.[4][6] This ensures that neither the patient nor the investigator can distinguish between the active drug and the placebo, a critical component for maintaining the blind.[7]

Q3: What are the ethical considerations for using a placebo in a this compound trial, especially if standard treatments exist?

A3: The use of placebos is ethically complex when effective standard treatments are available.[8][9] A placebo control is generally considered ethical under the following conditions:

  • No proven effective treatment exists for the specific indication being studied.[8]

  • Withholding the standard treatment poses negligible risk or, at most, temporary discomfort and does not risk irreversible harm.[8][10]

  • Compelling methodological reasons necessitate a placebo to accurately determine efficacy, and the study is designed to minimize risk.[8]

For this compound trials, an "add-on" design may be appropriate, where all participants receive the standard of care, and are then randomized to receive either this compound or a placebo in addition.[11] This ensures no patient is denied effective treatment.[11] All participants must be fully informed that they might receive a placebo.[11][12]

Q4: How can we manage patient expectations to minimize their impact on trial outcomes?

A4: Patient expectations can significantly influence the placebo response.[13][14] While they cannot be eliminated, their effects can be standardized and minimized across trial arms by:

  • Standardized Information: Providing all participants with the same neutral, balanced information about the potential benefits and risks of the trial, without overstating potential efficacy.

  • Blinding: Implementing a robust double-blind protocol where neither the participants nor the study staff know the treatment allocation.[4][15] This is the gold standard for preventing expectation bias.[4]

  • Training Staff: Training clinical staff to interact with patients in a consistent and neutral manner to avoid inadvertently influencing their expectations.[2][16]

Troubleshooting Guides

Issue 1: High variability in placebo response is obscuring the true effect of this compound.

  • Cause: High placebo response can be driven by factors such as natural disease history, regression to the mean, and patient/researcher biases.[2] In non-alcoholic steatohepatitis (NASH) trials, for example, a significant placebo response on histologic outcomes is common.[3][17]

  • Solution:

    • Refine Inclusion/Exclusion Criteria: Select a more homogeneous patient population to reduce variability in natural disease progression.

    • Implement a Placebo Run-in Period: A period where all participants receive a placebo before randomization can help identify and exclude "placebo responders."[16] However, this method must be used cautiously as it can alter the characteristics of the study population.

    • Use Objective Endpoints: Prioritize objective, quantitative endpoints (e.g., specific biomarkers, imaging results) over subjective, patient-reported outcomes, as the latter are more susceptible to placebo effects.[18]

    • Train Raters: For any subjective assessments, ensure that outcome assessors are thoroughly trained and blinded to treatment allocation to ensure consistency.[19]

Issue 2: The blind appears to have been broken, potentially biasing the results.

  • Cause: The active drug (this compound) may have a discernible side effect, taste, or other characteristic that allows participants or investigators to guess the treatment allocation. This is known as unblinding.[1]

  • Solution:

    • Use an Active Placebo: If this compound has a known, mild side effect (e.g., dry mouth), consider using an "active placebo" that mimics this side effect without having therapeutic activity for liver disease. This helps maintain the blind.

    • Double-Dummy Technique: If comparing this compound to another active drug with a different formulation, use a double-dummy design. Each participant takes two sets of medication: one group receives active this compound + placebo for the comparator, and the other group receives placebo for this compound + the active comparator.[20]

    • Assess Blinding: At the end of the study, formally assess the success of blinding by asking both participants and investigators to guess the treatment allocation and their reasons. This data can be used in a sensitivity analysis to evaluate the potential impact of unblinding on the results.

Data Presentation: Comparison of Placebo Control Strategies

Control StrategyDescriptionAdvantagesDisadvantages & Mitigation
Inert Placebo Control Participants receive a pill/substance with no active ingredients, identical in appearance to the active drug.[4]Gold standard for demonstrating efficacy; isolates the drug's true pharmacological effect.[4]Ethical Concerns: May be unethical if an effective treatment exists.[8] Mitigation: Use in "add-on" designs or for conditions with no standard of care.[11]
Active Comparator Control A new drug is compared against an established, effective standard treatment.[21]Ethically sound when effective treatments exist; provides data on relative efficacy.Cannot establish absolute efficacy; may require a non-inferiority design, which is often more complex. A finding of no difference could mean both drugs work or neither works.[21]
Dose-Response Control Participants are randomized to several different dosage groups of this compound and a placebo group.[5]Can establish efficacy and identify the optimal therapeutic dose in a single trial.[5]Requires a larger sample size and can be more complex to design and analyze.
Three-Arm Trial Design Includes an active drug arm, a placebo arm, and a no-treatment/standard of care arm.[22]Allows for the direct measurement of both the drug effect (vs. placebo) and the placebo effect (vs. no treatment).Increases trial complexity, cost, and the number of participants required.[22]

Experimental Protocol: Double-Blind, Placebo-Controlled Trial

This protocol outlines a standard methodology for a Phase III, randomized, double-blind, placebo-controlled clinical trial for this compound.

1. Study Objective: To evaluate the efficacy and safety of this compound compared to a placebo in patients with a specific liver condition (e.g., NASH with stage F2/F3 fibrosis).

2. Endpoints:

  • Primary Endpoint: A clearly defined, objective measure, such as the proportion of patients achieving a ≥1-stage improvement in fibrosis with no worsening of steatohepatitis after 52 weeks.

  • Secondary Endpoints: Changes in liver enzymes (ALT, AST), non-invasive fibrosis markers, and safety/tolerability assessments.

3. Patient Population:

  • Clearly defined inclusion and exclusion criteria based on demographics, disease severity (confirmed by biopsy), and comorbidities.

4. Randomization and Blinding:

  • Participants will be randomly assigned in a 1:1 ratio to receive either this compound or a matching placebo.

  • Randomization will be stratified by key baseline factors (e.g., presence of diabetes, fibrosis stage) to ensure balanced groups.[6]

  • The trial will be double-blinded: participants, investigators, study coordinators, and outcome assessors will be unaware of the treatment assignments.[4][20] Allocation concealment will be maintained until the final database lock.[23]

5. Intervention:

  • Active Group: Receives a specified dose of this compound, administered orally, once daily.

  • Placebo Group: Receives a placebo pill, identical in appearance, taste, and packaging to this compound, administered on the same schedule.[4]

6. Data Collection and Analysis:

  • Efficacy and safety data will be collected at baseline and at specified intervals throughout the 52-week study period.

  • The primary analysis will be conducted on the intent-to-treat (ITT) population, including all randomized participants.

  • Statistical analysis will compare the proportion of responders in the this compound group to the placebo group using appropriate statistical tests (e.g., Chi-squared test).

Visualizations

Diagram 1: Experimental Workflow

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Intervention cluster_2 Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Biopsy, Biomarkers) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Group A: Receives this compound Randomization->ArmA ArmB Group B: Receives Placebo Randomization->ArmB FollowUp Follow-up Visits (Data Collection) ArmA->FollowUp ArmB->FollowUp Endpoint End-of-Study Assessment (Week 52 Biopsy) FollowUp->Endpoint Unblinding Database Lock & Unblinding Endpoint->Unblinding Analysis Statistical Analysis Unblinding->Analysis

Caption: Workflow for a double-blind, placebo-controlled clinical trial.

Diagram 2: Logic of Placebo Effect Control

G ObservedEffect Total Observed Effect TrueDrugEffect True Pharmacological Effect of this compound ObservedEffect->TrueDrugEffect NonSpecificEffects Non-Specific Effects ObservedEffect->NonSpecificEffects PlaceboEffect Placebo Effect (Patient Expectation) NonSpecificEffects->PlaceboEffect NaturalHistory Natural History of Disease NonSpecificEffects->NaturalHistory Bias Observer & Patient Bias NonSpecificEffects->Bias ControlMethod Control Methods Randomization Randomization ControlMethod->Randomization Blinding Double-Blinding ControlMethod->Blinding PlaceboControl Inert Placebo Control ControlMethod->PlaceboControl Randomization->Bias Minimizes Blinding->Bias Minimizes PlaceboControl->PlaceboEffect Isolates

Caption: Logical relationship of factors controlled in a placebo trial.

References

Technical Support Center: Mitigating Hepasor-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering cytotoxicity with high concentrations of Hepasor in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell cultures when using high concentrations of this compound. Isn't this compound reported to have low toxicity?

A1: The manufacturer of this compound, derived from Enantia chlorantha, states that no toxic signs were noted in laboratory tests at prescribed doses[1]. However, cytotoxicity at high concentrations is a common phenomenon for many compounds, including natural product extracts. Several factors could contribute to this observation in a cell culture setting:

  • Dose-Dependent Effects: All compounds can become toxic at high enough concentrations. Your experimental concentrations may be significantly exceeding the therapeutic window.

  • Off-Target Effects: At high concentrations, the active components of this compound (palmatine, jatrorrhizine, columbamine) may interact with unintended cellular targets, leading to toxicity[2].

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, the final concentration of the solvent in the culture medium could be causing cytotoxicity. It's recommended to keep the final DMSO concentration below 0.5%[2][3].

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds. The cell line you are using may be particularly susceptible to the effects of this compound's constituent alkaloids.

Q2: What are the initial steps to troubleshoot this compound-induced cytotoxicity?

A2: The first step is to systematically characterize the cytotoxic profile of this compound in your specific cell line. This involves conducting a comprehensive dose-response and time-course experiment to determine the half-maximal inhibitory concentration (IC50)[3]. We recommend testing a broad range of this compound concentrations (e.g., from low micromolar to high millimolar) at several time points (e.g., 24, 48, and 72 hours)[2]. This will help you identify a non-toxic working concentration range.

Q3: How can we determine if the observed cytotoxicity is specific to this compound or an experimental artifact?

A3: It is crucial to include proper controls in your experiments[3].

  • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish between solvent-induced and this compound-induced toxicity[2].

  • Untreated Control: An untreated cell population is essential as a baseline for normal cell viability and growth.

Q4: Are there any general strategies to mitigate the cytotoxicity of this compound at high concentrations?

A4: Yes, several strategies can be employed to reduce cytotoxicity:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to reduce the concentration of this compound to the lowest effective level and minimize the duration of exposure[4].

  • Co-treatment with Antioxidants: If the cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) or Vitamin E may offer protection[3][4].

  • Optimize Cell Culture Conditions: Ensure your cells are healthy and not under stress from other factors. Use cells at a consistent and low passage number, and maintain uniform seeding densities and media conditions[3][4].

Troubleshooting Guide

This guide provides a structured approach to resolving common issues with this compound-induced cytotoxicity.

Observation Potential Cause Recommended Solution
High cytotoxicity across all tested concentrations of this compound. 1. Calculation Error: Incorrect dilution of this compound stock solution. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. High Compound Concentration: The starting concentration of this compound is too high.1. Verify all calculations and prepare fresh serial dilutions. 2. Perform a dose-response experiment for the solvent alone to determine its non-toxic concentration range. Ensure the final solvent concentration is below 0.5%[2][3]. 3. Expand the dilution series to include much lower concentrations.
High variability in cytotoxicity between replicate wells. 1. Uneven Cell Seeding: Improper mixing of the cell suspension before plating. 2. Edge Effects: Evaporation of media from wells on the edge of the plate during extended incubation[5]. 3. Inconsistent Drug Distribution: Inadequate mixing when adding this compound to the wells.1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outer wells of the plate for experiments requiring long incubation times. Fill them with sterile PBS or media to maintain humidity[5]. 3. Gently mix the plate with a swirling motion after adding the compound.
Cytotoxicity is observed, but the mechanism is unclear. 1. Apoptosis: Programmed cell death. 2. Necrosis: Uncontrolled cell death due to injury[2]. 3. Oxidative Stress: An imbalance between free radicals and antioxidants.1. Perform assays to detect markers of apoptosis (e.g., caspase activity, Annexin V staining). 2. Measure the release of lactate dehydrogenase (LDH) into the culture medium, a marker of membrane damage and necrosis[5]. 3. Test for the presence of reactive oxygen species (ROS) and assess the effect of co-treatment with antioxidants like N-acetylcysteine[3][4].

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using the MTT Assay

This protocol provides a framework for assessing the dose-dependent cytotoxicity of this compound.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle (solvent for this compound, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessing Membrane Integrity using the LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release provided by the kit manufacturer.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the positive control.

Visualizations

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed with this compound check_controls Are Vehicle Controls Also Toxic? start->check_controls solvent_issue Solvent Toxicity Issue check_controls->solvent_issue Yes hepasor_specific This compound-Specific Toxicity check_controls->hepasor_specific No reduce_solvent Reduce Solvent Concentration (<0.5%) or Change Solvent solvent_issue->reduce_solvent dose_dependent Is Toxicity Dose-Dependent? hepasor_specific->dose_dependent perform_ic50 Determine IC50 (See Protocol 1) dose_dependent->perform_ic50 Yes not_dose_dependent Potential Artifact (e.g., compound precipitation) dose_dependent->not_dose_dependent No time_dependent Is Toxicity Time-Dependent? perform_ic50->time_dependent check_solubility Check this compound Solubility in Media not_dose_dependent->check_solubility optimize_time Optimize Exposure Time time_dependent->optimize_time Yes mechanism_investigation Investigate Mechanism (Apoptosis, Necrosis, Oxidative Stress) time_dependent->mechanism_investigation No optimize_time->mechanism_investigation mitigation_strategies Implement Mitigation Strategies (e.g., Antioxidant Co-treatment) mechanism_investigation->mitigation_strategies

Caption: Troubleshooting workflow for this compound-induced cytotoxicity.

Hepasor_Cytotoxicity_Pathway This compound High Concentration This compound Cell Cell This compound->Cell ROS Increased ROS (Oxidative Stress) Cell->ROS Off-target effects Membrane Plasma Membrane Damage Cell->Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Hypothetical pathways of this compound-induced cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h prep_this compound 3. Prepare this compound Dilutions incubate_24h->prep_this compound add_this compound 4. Add this compound to Cells incubate_exp 5. Incubate (24-72h) add_this compound->incubate_exp add_mtt 6. Add MTT Reagent incubate_mtt 7. Incubate (2-4h) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan incubate_mtt->solubilize read_plate 9. Read Absorbance (570nm) solubilize->read_plate analyze_data 10. Calculate % Viability and Determine IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Validation & Comparative

A Comparative Analysis of Hepasor and Lamivudine for Hepatitis B Treatment in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two distinct therapeutic agents, Hepasor and lamivudine, for the treatment of Hepatitis B Virus (HBV) infection in animal models. The comparison is based on publicly available scientific literature and aims to present an objective summary of their preclinical evaluation. Lamivudine, a well-established nucleoside analog, is contrasted with this compound, a herbal product, to highlight differences in their scientific validation, mechanism of action, and reported efficacy in animal studies.

Executive Summary

Lamivudine is a potent inhibitor of HBV replication with extensive documentation of its efficacy in various animal models, including transgenic mice, woodchucks, and ducks. In contrast, this compound, a herbal preparation containing protoberberine alkaloids from Enantia chlorantha, lacks verifiable, peer-reviewed scientific evidence of its anti-HBV activity in animal models. While the manufacturer of this compound alludes to preclinical studies, these are not readily accessible in the scientific literature, precluding a direct, data-driven comparison of antiviral efficacy. This guide, therefore, presents the robust preclinical data for lamivudine and contextualizes the claims made about this compound within the available scientific landscape.

Lamivudine: A Profile of a Nucleoside Analog

Lamivudine is a synthetic nucleoside analog that has been a cornerstone of Hepatitis B therapy for many years. Its mechanism of action and efficacy have been thoroughly investigated in numerous preclinical and clinical studies.

Mechanism of Action

Lamivudine is a reverse transcriptase inhibitor. Inside the host cell, it is phosphorylated to its active triphosphate form. This active metabolite is then incorporated into the newly synthesizing viral DNA chain by the HBV polymerase. As lamivudine lacks a 3'-hydroxyl group, its incorporation results in the termination of the DNA chain, thereby halting viral replication.

Signaling Pathway of Lamivudine's Action

lamivudine_mechanism cluster_cell Hepatocyte Lamivudine Lamivudine Lamivudine_TP Lamivudine Triphosphate (Active Form) Lamivudine->Lamivudine_TP Phosphorylation Viral_DNA_Synthesis Viral DNA Synthesis Lamivudine_TP->Viral_DNA_Synthesis Incorporation by HBV Polymerase HBV_Polymerase HBV Polymerase (Reverse Transcriptase) HBV_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination HBV_Replication_Inhibited HBV Replication Inhibited Chain_Termination->HBV_Replication_Inhibited

Caption: Mechanism of action of lamivudine in inhibiting HBV replication.

Efficacy in Animal Models

Numerous studies have demonstrated the potent antiviral activity of lamivudine in various animal models of HBV infection. These models are crucial for understanding the in vivo effects of antiviral agents before human clinical trials.

Table 1: Summary of Lamivudine Efficacy in Animal Models of Hepatitis B

Animal ModelDosageDuration of TreatmentKey Findings
HBV Transgenic Mice 25, 50, 100 mg/kg/day (oral)21 daysDose-responsive reduction in serum and liver HBV DNA levels.
Woodchuck (WHV Model) Not specifiedExtended periodsDelayed development of hepatocellular carcinoma and extended survival.
Duck (DHBV Model) 25 mg/kg/day (oral)4 weeksSignificant decrease in serum DHBV DNA levels.
Experimental Protocols in Lamivudine Studies

The methodologies employed in lamivudine animal studies are well-documented, allowing for reproducibility and validation of findings.

HBV Transgenic Mouse Model

  • Animal Model: Transgenic mice expressing the full HBV genome, leading to high levels of viral replication.

  • Treatment: Lamivudine administered orally via gavage at doses of 25, 50, and 100 mg/kg/day for 21 consecutive days.

  • Virological Analysis: Serum and liver samples collected at baseline, during treatment, and post-treatment. HBV DNA levels quantified using dot blot hybridization or PCR-based methods.

  • Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) monitored to assess liver injury.

Duck Hepatitis B Virus (DHBV) Model

  • Animal Model: Pekin ducks congenitally or experimentally infected with DHBV, a virus closely related to human HBV.

  • Treatment: Lamivudine administered orally at a dose of 25 mg/kg/day for 4 weeks.

  • Virological Analysis: Serum DHBV DNA levels measured by dot-blot hybridization or real-time PCR.

  • Histological Analysis: Liver biopsies examined for pathological changes and the presence of viral antigens.

Experimental Workflow for Lamivudine Efficacy Testing in Animal Models

lamivudine_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Transgenic Mice, Ducks) Infection Establish HBV/DHBV Infection Animal_Model->Infection Grouping Randomize into Treatment & Control Groups Infection->Grouping Administration Administer Lamivudine (Oral Gavage) Grouping->Administration Sampling Collect Blood and Liver Samples Administration->Sampling Virology Quantify Viral DNA (PCR, Hybridization) Sampling->Virology Biochemistry Measure Liver Enzymes (ALT, AST) Sampling->Biochemistry Histology Examine Liver Tissue Sampling->Histology

Caption: General experimental workflow for evaluating lamivudine's anti-HBV efficacy.

This compound: A Herbal Product for Hepatitis

This compound is a commercially available herbal product from Cameroon. Its manufacturer claims it has curative and preventive actions against viral hepatitis, including Hepatitis B.

Composition

This compound is an extract of the stem bark of Enantia chlorantha, an African medicinal plant. The primary active components are identified as protoberberine alkaloids, specifically:

  • Palmatine (65%)

  • Jatrorrhizine (20%)

  • Columbamine (15%)

Efficacy in Animal Models

Despite claims by the manufacturer of animal studies conducted in the late 1980s, a thorough search of peer-reviewed scientific databases did not yield any specific studies demonstrating the antiviral efficacy of this compound or its isolated components against Hepatitis B virus in animal models. Some studies have investigated the general hepatoprotective effects of Enantia chlorantha extracts against chemically-induced liver damage in rats, but these do not provide evidence of specific antiviral activity against HBV.

Table 2: Summary of Available Preclinical Data for this compound / Enantia chlorantha

Study TypeAnimal ModelCompound TestedKey Findings
Hepatoprotective Studies RatsEnantia chlorantha extractReduction in elevated liver enzymes (ALT, AST) in response to chemical toxins (e.g., paracetamol).
Antiviral Studies (HBV) -This compound / ProtoberberinesNo peer-reviewed in vivo data available.

The absence of published, peer-reviewed data on the anti-HBV efficacy of this compound in animal models makes a direct comparison with the extensively studied lamivudine impossible. The scientific community relies on such data to validate the therapeutic claims of any potential drug, herbal or synthetic.

Comparative Discussion and Conclusion

The comparison between lamivudine and this compound for the treatment of Hepatitis B in animal models reveals a significant disparity in the level of scientific evidence.

  • Lamivudine is a well-characterized antiviral drug with a clear mechanism of action and a robust body of evidence from multiple, well-established animal models demonstrating its potent inhibition of HBV replication. The experimental protocols for these studies are standardized and have been published in numerous peer-reviewed journals.

  • This compound is a herbal product with a claimed efficacy against Hepatitis B. However, these claims are not supported by publicly available, peer-reviewed scientific literature detailing its antiviral effects in animal models of HBV infection. While some of its constituent alkaloids, like berberine (a related protoberberine), have been investigated for antiviral properties in vitro, there is no specific in vivo data for this compound or its specific blend of alkaloids against HBV.

For researchers and drug development professionals, this disparity is critical. The development of any new therapeutic agent requires rigorous preclinical evaluation in relevant animal models to establish safety and efficacy before proceeding to human trials. While traditional medicines and herbal products can be a valuable source of new drugs, they must be subjected to the same scientific scrutiny as synthetic compounds.

Comparative efficacy of Hepasor and other natural hepatoprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Natural Hepatoprotective Agents

In the quest for effective therapies to support liver health and combat liver diseases, a variety of natural compounds have emerged as promising hepatoprotective agents. This guide provides a comparative analysis of the efficacy of several leading natural compounds, supported by experimental data, for researchers, scientists, and drug development professionals. The agents under review include Silymarin (from Milk Thistle), Curcumin (from Turmeric), Artichoke Leaf Extract, and Phyllanthus niruri. While a specific product named "Hepasor" was not identified in the scientific literature, this guide will serve as a benchmark for evaluating the efficacy of any hepatoprotective formulation, which may contain one or more of these well-researched natural compounds.

Comparative Efficacy of Natural Hepatoprotective Agents

The hepatoprotective effects of these natural agents are primarily attributed to their antioxidant, anti-inflammatory, and antifibrotic properties. Clinical and preclinical studies have demonstrated their ability to modulate key signaling pathways involved in liver pathology, leading to improvements in liver function markers.

Table 1: Summary of Quantitative Efficacy Data for Natural Hepatoprotective Agents

AgentKey Efficacy MarkersDosage Range (in human studies)Study PopulationNotable FindingsCitations
Silymarin Reduction in ALT, AST, GGT; Improved liver histology140-700 mg/dayPatients with NAFLD, alcoholic liver disease, viral hepatitisStimulates liver regeneration and protein synthesis.[1] Reduces collagen accumulation in biliary fibrosis.[2] A combination with Phyllanthus niruri and choline showed superior efficacy over silymarin alone.[3][4][5][1][2][3][4][5]
Curcumin Reduction in ALT, AST, inflammatory cytokines (TNF-α, IL-6); Improved lipid metabolism100-400 mg/kg (in animal studies); up to 8g/day (in human studies)Patients with NAFLD, MASLD, IFALDModulates NF-κB, TGF-β/Smad, and Nrf2 pathways.[6] Reduces liver fat and fibrosis.[6] Nanoformulations enhance bioavailability.[6][6]
Artichoke Leaf Extract Reduction in ALT, AST, total cholesterol, LDL, triglycerides100-2700 mg/dayPatients with NAFLD, hypercholesterolemiaDecreased liver enzymes in participants with NAFLD and BMIs greater than 25.[7] Improved hepatic vein flow and reduced liver size in NAFLD patients.[8][9][7][8][9]
Phyllanthus niruri Reduction in ALT, AST, bilirubin; Inhibition of Hepatitis B virus200-400 mg/kg (in animal studies)Preclinical models of NAFLD and CCl4-induced hepatotoxicityDemonstrates antioxidant, anti-inflammatory, and anti-apoptotic activities. Active compounds include corilagin, quercetin, and gallic acid.[10] Limited clinical trials in humans for hepatoprotective effects.[10]

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, GGT: Gamma-Glutamyl Transferase, NAFLD: Non-alcoholic Fatty Liver Disease, MASLD: Metabolic dysfunction-associated steatotic liver disease, IFALD: Intestinal failure-associated liver disease, LDL: Low-Density Lipoprotein.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols frequently cited in the evaluation of hepatoprotective agents.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This is a widely used preclinical model to screen for hepatoprotective activity.

  • Animal Model : Male Wistar rats (150-200g) are typically used.

  • Induction of Hepatotoxicity : A single intraperitoneal injection of CCl4 (1-2 mL/kg body weight), often diluted in olive oil or liquid paraffin, is administered to induce acute liver injury. For chronic models, CCl4 is administered 2-3 times a week for several weeks.

  • Treatment Protocol : The test compound (e.g., Silymarin, Curcumin, etc.) is administered orally for a specified period before and/or after CCl4 administration. A control group receives the vehicle, and a positive control group may receive a known hepatoprotective drug like silymarin.

  • Biochemical Analysis : Blood samples are collected to measure serum levels of liver enzymes such as ALT, AST, alkaline phosphatase (ALP), and bilirubin.

  • Histopathological Examination : Liver tissues are collected, fixed in 10% formalin, and stained with hematoxylin and eosin (H&E) to assess the degree of necrosis, inflammation, and steatosis.

In Vitro Model: Cytoprotective Activity in HepG2 Cells

Human hepatoma G2 (HepG2) cells are a common in vitro model to study liver cell function and toxicity.

  • Cell Culture : HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Induction of Cytotoxicity : Cells are exposed to a hepatotoxin, such as CCl4, acetaminophen, or ethanol, to induce cell damage.

  • Treatment : Cells are pre-treated with various concentrations of the natural agent for a specific duration before the addition of the toxin.

  • Cell Viability Assay : Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Biochemical Assays : The levels of intracellular reactive oxygen species (ROS), glutathione (GSH), and superoxide dismutase (SOD) can be measured to evaluate the antioxidant effects of the test compound.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the scientific approach.

Hepatoprotective Mechanisms of Curcumin

Curcumin exerts its hepatoprotective effects by modulating multiple signaling pathways involved in inflammation, oxidative stress, and fibrosis.

cluster_stimuli Hepatotoxic Stimuli (e.g., Alcohol, Toxins, Viruses) cluster_pathways Intracellular Signaling Pathways cluster_curcumin Curcumin Intervention cluster_effects Hepatoprotective Effects Stimuli Hepatotoxic Stimuli ROS ↑ Reactive Oxygen Species (ROS) Stimuli->ROS NFkB ↑ NF-κB Activation Stimuli->NFkB TGFb ↑ TGF-β/Smad Signaling Stimuli->TGFb Nrf2 ↓ Nrf2 Activation Stimuli->Nrf2 AntiInflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->AntiInflammatory AntiFibrotic ↓ Hepatic Stellate Cell Activation ↓ Collagen Deposition TGFb->AntiFibrotic Antioxidant ↑ Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->Antioxidant Curcumin Curcumin Curcumin->ROS Inhibits Curcumin->NFkB Inhibits Curcumin->TGFb Inhibits Curcumin->Nrf2 Activates

Caption: Curcumin's modulation of key signaling pathways.

Experimental Workflow for Evaluating Hepatoprotective Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential hepatoprotective agent.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Conclusion A Hepatocyte Cell Culture (e.g., HepG2) B Induce Toxicity (e.g., CCl4, Acetaminophen) A->B C Treat with Natural Agent B->C D Assess Cytotoxicity & Antioxidant Activity C->D I Compare with Control Groups D->I Promising Results E Animal Model (e.g., Rats) F Induce Liver Injury (e.g., CCl4) E->F G Administer Natural Agent F->G H Biochemical & Histopathological Analysis G->H H->I J Determine Efficacy and Mechanism of Action I->J

Caption: Preclinical evaluation workflow for hepatoprotective agents.

Logical Relationship of Hepatocellular Injury and Protection

This diagram illustrates the interplay between hepatotoxic insults, the resulting cellular damage, and the protective mechanisms of hepatoprotective agents.

cluster_insult Hepatotoxic Insult cluster_damage Cellular Damage Cascade cluster_protection Hepatoprotective Intervention cluster_outcome Outcome Insult Toxins / Drugs / Viruses OxidativeStress Oxidative Stress Insult->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis CellDeath Hepatocyte Death Fibrosis->CellDeath Outcome Improved Liver Function & Histology CellDeath->Outcome Prevents Agent Natural Hepatoprotective Agent Agent->OxidativeStress Reduces Agent->Inflammation Reduces Agent->Fibrosis Reduces

Caption: Interplay of liver injury and hepatoprotection.

References

Validating the Antiviral Activity of Hepasor using RT-PCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential antiviral activity of Hepasor, a natural product rich in protoberberine alkaloids, against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). Its performance is evaluated in the context of established antiviral agents, Entecavir for HBV and Sofosbuvir for HCV, with a focus on validation using Reverse Transcription Polymerase Chain Reaction (RT-PCR) for viral load quantification.

Executive Summary

This compound is a pharmaceutical preparation derived from the extract of Enantia chlorantha, containing a mixture of protoberberine alkaloids, primarily palmatine, jatrorrhizine, and columbamine. While traditional use and preliminary studies suggest antiviral properties, rigorous quantitative validation of its efficacy against hepatitis viruses is emerging. This guide synthesizes available data on the antiviral activity of this compound's principal components and compares them with the well-documented performance of leading antiviral drugs. The primary method of evaluation discussed is quantitative RT-PCR (qRT-PCR), a cornerstone for measuring viral load and assessing therapeutic efficacy.

Comparative Antiviral Efficacy

The antiviral activity of a compound is typically determined by its ability to reduce viral replication, measured as a decrease in viral RNA or DNA levels in infected cells. The following tables summarize the reported efficacy of this compound's key component, berberine, in comparison to standard-of-care antiviral drugs.

Table 1: Comparative Antiviral Activity against Hepatitis B Virus (HBV)

Compound/DrugTarget VirusCell LineMethodEffective Concentration (EC50)Viral Load ReductionCitation
Berberine (this compound component) HBVHepG2-NTCPRT-qPCR3.6 µMDose-dependent reduction in HBV production[1]
Entecavir HBVHBeAg-positive patient samplesReal-time PCRNot ApplicableSignificant reduction in serum HBV DNA from a median of 6.8×10⁷ copies/mL to 2.5×10³ copies/mL after 48 weeks.[1][1]

Table 2: Comparative Antiviral Activity against Hepatitis C Virus (HCV)

Compound/DrugTarget VirusCell LineMethodEffective Concentration (EC50)Viral Load ReductionCitation
Berberine (this compound component) HCVHuh-7.5 cellsRT-qPCR7.87 µM (inhibition of entry)Disappearance of viral RNA[2][3]
Sofosbuvir HCV (Genotype 1)Patient SamplesReal-time PCRNot Applicable90% of patients achieved sustained virologic response (undetectable viral RNA) after 24 weeks of treatment.[4][4]

Experimental Protocols

Accurate and reproducible quantification of viral load is paramount in assessing antiviral efficacy. Below are detailed methodologies for quantitative RT-PCR for both HBV DNA and HCV RNA.

Protocol 1: Quantification of HBV DNA via Real-Time PCR

This protocol outlines the steps for quantifying HBV DNA from patient serum or cell culture supernatant.

  • Sample Preparation and DNA Extraction:

    • Viral DNA is extracted from 200 µL of serum or supernatant using a commercial viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.

    • The purified DNA is eluted in 50 µL of elution buffer.

  • Real-Time PCR Reaction Setup:

    • A reaction mixture is prepared containing:

      • 12.5 µL of 2x TaqMan Universal PCR Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 0.5 µL of TaqMan probe (10 µM)

      • 5 µL of extracted viral DNA

      • Nuclease-free water to a final volume of 25 µL.

    • Primers and probes targeting a conserved region of the HBV S gene are commonly used.[5]

  • Thermal Cycling Conditions:

    • The reaction is performed in a real-time PCR instrument with the following cycling conditions:

      • Initial denaturation at 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation at 95°C for 15 seconds.

        • Annealing/Extension at 60°C for 1 minute.

  • Data Analysis:

    • A standard curve is generated using serial dilutions of a plasmid containing the HBV target sequence with known concentrations.

    • The HBV DNA copy number in the samples is calculated by comparing their Ct values to the standard curve.[5]

Protocol 2: Quantification of HCV RNA via RT-qPCR

This protocol details the quantification of HCV RNA from patient plasma or cell culture supernatant.

  • RNA Extraction:

    • Viral RNA is extracted from 140 µL of plasma or supernatant using a viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's protocol.

    • The purified RNA is eluted in 60 µL of elution buffer.

  • One-Step RT-qPCR Reaction Setup:

    • A one-step RT-qPCR master mix is used to combine reverse transcription and PCR in a single tube. The reaction mixture includes:

      • 12.5 µL of 2x One-Step RT-PCR Master Mix

      • 0.5 µL of reverse transcriptase

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 0.5 µL of TaqMan probe (10 µM)

      • 5 µL of extracted viral RNA

      • Nuclease-free water to a final volume of 25 µL.

    • Primers and probes targeting the highly conserved 5' untranslated region (5' UTR) of the HCV genome are recommended.[6]

  • Thermal Cycling Conditions:

    • The reaction is performed in a real-time PCR instrument with the following cycling conditions:

      • Reverse Transcription at 50°C for 30 minutes.

      • Initial denaturation at 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation at 95°C for 15 seconds.

        • Annealing/Extension at 60°C for 1 minute.

  • Data Analysis:

    • A standard curve is created using serial dilutions of in vitro transcribed HCV RNA of a known concentration.

    • The HCV RNA copy number in the samples is determined by interpolating their Ct values on the standard curve.[6]

Visualizing Mechanisms and Workflows

Understanding the mechanism of action and the experimental process is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the proposed antiviral mechanisms of this compound's components and the experimental workflow for its validation.

HBV_Inhibition_Pathway cluster_virus HBV Life Cycle cluster_cell Host Cell cluster_drug This compound (Berberine) HBV Hepatitis B Virus Entry Viral Entry HBV->Entry cccDNA cccDNA Formation Entry->cccDNA Transcription Viral Transcription cccDNA->Transcription Translation Viral Protein Synthesis Transcription->Translation Assembly Virion Assembly Translation->Assembly Release New Virion Release Assembly->Release HNF4a HNF4α Degradation HNF4α Degradation HNF4a->Degradation Leads to CorePromoter HBV Core Promoter HNF4a->CorePromoter Activates Proteasome Proteasome Degradation->CorePromoter Suppresses Berberine Berberine Berberine->HNF4a Enhances Polyubiquitination

Caption: Proposed mechanism of HBV inhibition by Berberine.

HCV_Entry_Inhibition cluster_virus HCV cluster_cell Hepatocyte cluster_drug This compound (Berberine) HCV Hepatitis C Virus E2 E2 Glycoprotein Receptors Host Cell Receptors (CD81, SR-BI, etc.) E2->Receptors Binding Endocytosis Clathrin-Mediated Endocytosis Receptors->Endocytosis Fusion Membrane Fusion Endocytosis->Fusion Replication Viral Replication Fusion->Replication Berberine Berberine Berberine->E2 Targets Berberine->Receptors Blocks Interaction

Caption: Proposed mechanism of HCV entry inhibition by Berberine.

RTPCR_Workflow cluster_workflow RT-PCR Workflow for Antiviral Activity Validation start Infected Cell Culture (with/without this compound) extraction Viral Nucleic Acid Extraction (RNA/DNA) start->extraction rt_step Reverse Transcription (for RNA viruses like HCV) extraction->rt_step HCV qpcr Quantitative PCR (Amplification & Detection) extraction->qpcr HBV rt_step->qpcr analysis Data Analysis (Ct values vs Standard Curve) qpcr->analysis result Quantification of Viral Load Reduction analysis->result

Caption: Experimental workflow for validating antiviral activity using RT-PCR.

Discussion and Future Directions

The available evidence suggests that the protoberberine alkaloids present in this compound, particularly berberine, exhibit promising antiviral activity against both HBV and HCV. For HBV, the mechanism appears to involve the downregulation of the host transcription factor HNF4α, which is crucial for viral gene expression.[1] For HCV, berberine seems to act as an entry inhibitor by targeting the viral E2 glycoprotein.[2]

While these findings are encouraging, further research is necessary to fully validate the therapeutic potential of this compound. Specifically, studies employing robust, quantitative RT-PCR assays are needed to establish a clear dose-response relationship and to determine the in vivo efficacy of this compound. Future investigations should also aim to elucidate the synergistic or antagonistic effects of the alkaloid mixture present in this compound, as the combined action of these compounds may differ from their individual activities.

References

A Comparative Analysis of the Active Components of Different Enantia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the active components found in different species of the Enantia genus, a group of African trees known for their medicinal properties. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes key signaling pathways associated with the plant's bioactive compounds.

Introduction to Enantia Species

The genus Enantia, belonging to the Annonaceae family, comprises several species of trees native to tropical Africa. For centuries, various parts of these plants, particularly the stem bark, have been utilized in traditional medicine to treat a wide range of ailments, including malaria, fever, pain, and infections[1]. The therapeutic potential of Enantia species is largely attributed to a rich diversity of phytochemicals, with protoberberine alkaloids being the most prominent and well-studied class of active compounds. This guide focuses on a comparative analysis of these components, with a particular emphasis on Enantia chlorantha and Enantia polycarpa.

Comparative Analysis of Active Components

The primary bioactive constituents of Enantia species are protoberberine alkaloids, which include palmatine, jatrorrhizine, and columbamine. In addition to these, other classes of compounds such as flavonoids, saponins, and tannins have also been identified, contributing to the overall pharmacological profile of these plants.

Quantitative Data on Active Components

While direct comparative studies quantifying the active components across different Enantia species using identical methodologies are limited, data from various independent studies provide valuable insights into their chemical composition.

Enantia chlorantha

A study utilizing high-performance centrifugal partition chromatography on a methanolic extract of Enantia chlorantha stem bark yielded specific quantities of its major protoberberine alkaloids. From a 1.47 g crude extract, the following amounts were isolated[2][3]:

Active ComponentChemical ClassAmount Isolated (mg)
PalmatineProtoberberine Alkaloid600
JatrorrhizineProtoberberine Alkaloid16
ColumbamineProtoberberine Alkaloid13

Another study on the ethanolic extract of E. chlorantha stem bark reported the quantitative composition of different phytochemical classes, highlighting alkaloids as the most abundant group[4].

Phytochemical ClassPercentage Composition (%)
Alkaloids146.22
Phenols26.41
Saponins12.98
Flavonoids7.63

It is important to note that the exceptionally high percentage of alkaloids reported in the second study may be due to the specific extraction and quantification methods employed.

Enantia polycarpa

Quantitative data for the active components in Enantia polycarpa is less abundant in the available literature. However, studies have confirmed the presence of protoberberine and aporphine alkaloids as the main bioactive constituents[5]. One study successfully isolated palmatine and jatrorrhizine from a chloroform fraction of the stem bark and demonstrated their significant anti-inflammatory and analgesic activities[6]. The essential oil of E. polycarpa stem bark has also been analyzed, revealing a high concentration of oxygenated compounds and sesquiterpenes, with β-elemene being a major component[7].

Experimental Protocols

The following sections detail representative methodologies for the extraction and quantification of active components from Enantia species, based on protocols described in the scientific literature.

General Alkaloid Extraction

A common method for the extraction of total alkaloids from plant material involves a multi-step process:

  • Sample Preparation: The plant material (e.g., stem bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

  • Maceration: The powdered plant material is soaked in a suitable solvent, typically methanol or ethanol, for an extended period (e.g., 48-72 hours) at room temperature with occasional agitation.

  • Filtration and Concentration: The mixture is then filtered to separate the extract from the solid plant material. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 10% acetic acid in ethanol) to protonate the alkaloids, making them water-soluble.

    • The acidic solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove neutral and acidic impurities.

    • The pH of the aqueous layer is then adjusted to be alkaline (e.g., using concentrated ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the aqueous layer using an organic solvent (e.g., chloroform or dichloromethane).

    • The organic layer is collected, dried, and evaporated to yield the total alkaloid fraction.

Quantification of Total Alkaloids (Spectrophotometric Method)

A simple and rapid spectrophotometric method using bromocresol green (BCG) can be employed for the quantification of total alkaloids:

  • Principle: This method is based on the reaction between alkaloids and BCG at a specific pH to form a colored complex that can be measured spectrophotometrically.

  • Reagents:

    • Phosphate buffer (pH 4.7)

    • Bromocresol green (BCG) solution

    • Standard solution of a known alkaloid (e.g., atropine)

    • Chloroform

  • Procedure:

    • An accurately weighed amount of the total alkaloid extract is dissolved in a known volume of solvent.

    • An aliquot of this solution is mixed with the phosphate buffer and BCG solution in a separatory funnel.

    • The mixture is shaken with chloroform to extract the yellow alkaloid-BCG complex into the organic layer.

    • The absorbance of the chloroform layer is measured at the wavelength of maximum absorption (typically around 470 nm) using a UV-Vis spectrophotometer.

  • Calculation: The total alkaloid content is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of the reference alkaloid[8][9].

Quantification of Individual Alkaloids (HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation and quantification of individual alkaloids:

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: The mobile phase often consists of a gradient mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample and Standard Preparation:

    • The total alkaloid extract is dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

    • Standard solutions of the individual alkaloids to be quantified (e.g., palmatine, jatrorrhizine, columbamine) are prepared in known concentrations.

  • Chromatographic Conditions:

    • The flow rate, injection volume, and column temperature are optimized to achieve good separation of the alkaloids.

    • The detector is set to the wavelength of maximum absorbance for the alkaloids of interest.

  • Quantification: The concentration of each alkaloid in the sample is determined by comparing the peak area in the sample chromatogram to the peak areas of the corresponding standards from a calibration curve[10].

Signaling Pathways Modulated by Enantia Alkaloids

The protoberberine alkaloids found in Enantia species are known to exert their biological effects, particularly their anti-inflammatory properties, by modulating key intracellular signaling pathways. Berberine, a closely related and extensively studied protoberberine alkaloid, has been shown to inhibit the activation of pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[11][12][13][14].

Experimental Workflow for Phytochemical Analysis

The general workflow for the extraction and analysis of active components from Enantia species is depicted in the following diagram.

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation (for Alkaloids) cluster_analysis Analysis plant_material Dried & Powdered Enantia Bark maceration Maceration with Solvent (e.g., Methanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction qualitative Qualitative Analysis (e.g., TLC, GC-MS) alkaloid_fraction->qualitative quantitative Quantitative Analysis alkaloid_fraction->quantitative hplc HPLC-UV/MS (Individual Alkaloids) quantitative->hplc spectro Spectrophotometry (Total Alkaloids) quantitative->spectro

Caption: General workflow for the extraction and analysis of active components from Enantia species.

Anti-inflammatory Signaling Pathway of Protoberberine Alkaloids

The diagram below illustrates the inhibitory effect of protoberberine alkaloids on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation, releases NFkB_complex NF-κB-IκB Complex NFkB_complex->IkB NFkB_complex->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Protoberberine Protoberberine Alkaloids Protoberberine->MAPK_pathway inhibits Protoberberine->IKK inhibits Protoberberine->NFkB_n inhibits translocation DNA DNA NFkB_n->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_genes transcription

Caption: Inhibition of NF-κB and MAPK signaling pathways by protoberberine alkaloids.

Conclusion

This comparative guide highlights the significant presence of protoberberine alkaloids, particularly palmatine, jatrorrhizine, and columbamine, as the key active components in Enantia species. While quantitative data for Enantia chlorantha is more readily available, further research employing standardized and validated analytical methods is necessary for a direct and comprehensive comparison across different species of the genus. The detailed experimental protocols and the elucidation of the inhibitory effects on major inflammatory signaling pathways provided herein serve as a valuable resource for researchers and professionals in the field of natural product drug discovery and development. The potent bioactivities of these compounds underscore the therapeutic potential of Enantia species and warrant continued investigation.

References

A Head-to-Head Clinical Trial Framework: Hepasor vs. Standard of Care for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide outlines a proposed head-to-head clinical trial designed to rigorously evaluate the efficacy and safety of Hepasor, a protoberberine-based therapeutic, against the current standard of care for Chronic Hepatitis B (CHB). This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for a comparative clinical study.

Introduction and Rationale

Chronic Hepatitis B (CHB) infection remains a significant global health challenge, with the potential to progress to cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments primarily involve long-term use of nucleos(t)ide analogues (NAs) that effectively suppress HBV DNA replication but rarely lead to a functional cure, characterized by the loss of the hepatitis B surface antigen (HBsAg).[1][2][3][4]

This compound is a therapeutic agent containing protoberberine extracted from Enantia chlorantha.[5][6] Preclinical evidence suggests that protoberberines, such as berberine, may inhibit HBV replication by downregulating viral core promoter activity.[7] Furthermore, berberine has been observed to reduce HBsAg levels in in-vitro models.[8] These findings provide a scientific rationale for investigating this compound as a potential treatment for CHB.

This guide proposes a robust head-to-head trial to compare the efficacy and safety of this compound with a first-line standard-of-care NA, Tenofovir Disoproxil Fumarate (TDF), in patients with CHB.

Comparative Efficacy and Safety Profile

The following table summarizes the established data for the standard of care and the hypothesized outcomes for this compound based on its purported mechanism of action.

ParameterStandard of Care (Tenofovir Disoproxil Fumarate)This compound (Protoberberine-based) - Hypothesized
Efficacy
HBV DNA SuppressionHigh rate of achieving undetectable HBV DNA levels with long-term therapy.[1][2]Potential to suppress HBV DNA replication through inhibition of viral promoter activity.[7]
HBsAg Loss (Functional Cure)Very low rates of HBsAg seroclearance, even with long-term treatment.Potential for a higher rate of HBsAg reduction and loss, a key differentiator from NAs.[8]
ALT NormalizationFrequently achieved in patients with elevated baseline ALT levels.Expected to normalize ALT levels by reducing liver inflammation.
Safety & Tolerability
Common Adverse EventsGenerally well-tolerated. Potential for renal and bone density-related side effects with long-term use.To be determined in clinical trials. Traditional use suggests a generally favorable profile at therapeutic doses.
ResistanceHigh barrier to resistance.[1][3]To be determined. The novel mechanism of action may offer a different resistance profile.

Proposed Head-to-Head Trial Design

Trial Title: A Phase II, Randomized, Double-Blind, Active-Controlled Study to Evaluate the Efficacy and Safety of this compound Compared to Tenofovir Disoproxil Fumarate in Treatment-Naïve Patients with HBeAg-Positive Chronic Hepatitis B.

Study Objectives
  • Primary Objective: To compare the proportion of patients achieving HBsAg loss at 48 weeks of treatment.

  • Secondary Objectives:

    • To compare the mean reduction in HBsAg levels from baseline.

    • To evaluate the proportion of patients with undetectable HBV DNA.

    • To assess the rates of HBeAg loss and seroconversion.

    • To monitor the normalization of ALT levels.

    • To evaluate the safety and tolerability of this compound.

Patient Population
  • Inclusion Criteria:

    • Adults aged 18-65 years.

    • Confirmed diagnosis of CHB (HBsAg positive for > 6 months).

    • HBeAg-positive.

    • HBV DNA > 20,000 IU/mL.

    • ALT > 2 times the upper limit of normal.

    • Treatment-naïve for CHB.

  • Exclusion Criteria:

    • Co-infection with Hepatitis C, Hepatitis D, or HIV.

    • Evidence of cirrhosis.

    • Prior use of antiviral therapy for HBV.

    • Significant renal impairment.

    • Pregnancy or breastfeeding.

Experimental Protocol

This study will be a multicenter, randomized, double-blind, active-controlled trial.

  • Screening Phase (4 weeks): Eligible patients will undergo baseline assessments, including virological markers (HBsAg, HBeAg, HBV DNA), liver function tests, and renal function tests.

  • Randomization: Patients will be randomized in a 1:1 ratio to one of two treatment arms.

  • Treatment Phase (48 weeks):

    • Arm A (Investigational): this compound (dose to be determined by Phase I studies) + Placebo for TDF.

    • Arm B (Active Comparator): TDF (300 mg once daily) + Placebo for this compound.

  • Follow-up Phase (24 weeks): Patients who complete the treatment phase will be followed to assess the durability of the response.

Endpoints
  • Primary Efficacy Endpoint: Proportion of patients with HBsAg loss at Week 48.

  • Secondary Efficacy Endpoints:

    • Change from baseline in serum HBsAg levels.

    • Proportion of patients with HBV DNA < 20 IU/mL.

    • Proportion of patients with HBeAg loss and seroconversion.

    • Proportion of patients with ALT normalization.

  • Safety Endpoints: Incidence of adverse events and serious adverse events.

Statistical Analysis

The primary efficacy endpoint will be analyzed using a chi-squared test. Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data. A non-inferiority analysis for HBV DNA suppression may also be considered.

Visualized Experimental Workflow and Mechanism of Action

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Analysis Screening Screening of CHB Patients (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (HBsAg, HBeAg, HBV DNA, ALT) Randomization Randomization (1:1) Baseline->Randomization Consent->Baseline ArmA Arm A: This compound + Placebo for TDF Randomization->ArmA ArmB Arm B: TDF + Placebo for this compound Randomization->ArmB Treatment 48 Weeks of Treatment ArmA->Treatment ArmB->Treatment FollowUp 24 Weeks Post-Treatment Follow-up Treatment->FollowUp Analysis Endpoint Analysis: - Primary: HBsAg Loss - Secondary: HBV DNA, HBeAg, ALT FollowUp->Analysis Safety Safety & Tolerability Assessment FollowUp->Safety

Caption: Proposed workflow for the head-to-head clinical trial of this compound vs. TDF.

G cluster_0 HBV Life Cycle in Hepatocyte cluster_1 Proposed Mechanism of Action HBV_entry HBV Entry cccDNA cccDNA Formation (in Nucleus) HBV_entry->cccDNA Transcription Viral Transcription cccDNA->Transcription Translation Viral Protein Synthesis (HBsAg, HBeAg, Core) Transcription->Translation Replication HBV DNA Replication Transcription->Replication Virion_assembly Virion Assembly & Release Translation->Virion_assembly Replication->Virion_assembly This compound This compound (Protoberberine) HNF4a HNF4α Degradation This compound->HNF4a Core_promoter Core Promoter Inhibition HNF4a->Core_promoter Core_promoter->Transcription Inhibits

Caption: Proposed mechanism of this compound in inhibiting HBV replication.

Conclusion

The proposed head-to-head clinical trial provides a robust framework for evaluating this compound as a potential novel treatment for Chronic Hepatitis B. By focusing on the ambitious endpoint of HBsAg loss, this study aims to determine if this compound can offer a significant advancement over the current standard of care, potentially leading to a functional cure for patients with CHB. The successful execution of such a trial would provide critical data on the efficacy and safety of this protoberberine-based therapy.

References

An Independent Comparative Guide to Published Data on Hepasor for Viral Hepatitis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on publicly available data. A comprehensive search for independent, peer-reviewed clinical trial data on Hepasor did not yield specific quantitative results or validation studies in internationally recognized medical databases. The information presented here is based on manufacturer claims and preclinical studies.

Introduction to this compound

This compound is an oral medication developed by Labothera laboratories in Cameroon, reportedly in use since 1989 for the treatment of viral hepatitis A, B, C, D, and E. The active component is a protoberberine alkaloid mix extracted from the stem bark of Enantia chlorantha, an African medicinal plant. The primary alkaloids include palmatine, jatrorrhizine, and columbamine. While preclinical studies from the late 1980s suggested hepatoprotective effects in rats, publicly accessible, peer-reviewed human clinical trial data demonstrating safety and efficacy are not available.

Comparative Data on Efficacy

A direct quantitative comparison between this compound and current standard-of-care treatments for chronic viral hepatitis is not possible due to the lack of published clinical trial data for this compound. Modern treatments for Hepatitis B (HBV) and Hepatitis C (HCV) are evaluated based on specific virological markers, such as sustained virologic response (SVR) for HCV, which is considered a cure.[1][2]

The following table contrasts the available information for this compound with internationally approved direct-acting antiviral (DAA) regimens for Hepatitis C, highlighting the absence of comparable data for this compound.

Table 1: Comparison of Efficacy Data for Chronic Hepatitis C Treatment

Parameter This compound Standard of Care: Direct-Acting Antivirals (DAAs) (e.g., Sofosbuvir/Velpatasvir, Glecaprevir/Pibrentasvir)
Active Ingredient Protoberberine Alkaloids (Enantia chlorantha extract) Sofosbuvir, Velpatasvir, Glecaprevir, Pibrentasvir, etc.
Mechanism of Action Proposed anti-inflammatory, antioxidant, and antiviral effects.[3][4] Inhibition of viral proteins essential for replication (e.g., NS5A, NS5B polymerase, NS3/4A protease).[5]
Primary Efficacy Endpoint Not Available in Published Clinical Trials Sustained Virologic Response (SVR): Undetectable HCV RNA 12 weeks post-treatment.[2]
Reported Cure Rate Not Available in Published Clinical Trials >95% for most genotypes with 8-12 weeks of treatment.[1]
Supporting Evidence Preclinical rat studies (1980s), manufacturer claims. Multiple large-scale, randomized, controlled Phase III clinical trials.[6]

| Independent Validation | Not Found | Extensively validated by global regulatory bodies (e.g., FDA, EMA) and independent researchers. |

Proposed Mechanism of Action of Active Components

The active components in this compound, protoberberine alkaloids like berberine, are believed to exert their effects through multiple pathways. Preclinical studies suggest these compounds can modulate key signaling pathways involved in inflammation, metabolism, and cell survival, such as the AMPK and TGF-β pathways.[3] Berberine has also been noted to exhibit antiviral properties by potentially interfering with viral entry and replication.[4][7]

The diagram below illustrates a proposed signaling pathway based on research into berberine, a primary protoberberine alkaloid.

Hepasor_Mechanism cluster_cell Hepatocyte AMPK AMPK (Activated) TGF_beta TGF-β Pathway (Inhibited) AMPK->TGF_beta Modulates NF_kB NF-κB Pathway (Inhibited) AMPK->NF_kB Inhibits ViralReplication Viral Replication (Inhibited) Berberine Berberine (from this compound) Berberine->AMPK Activates Berberine->ViralReplication Inhibits Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization ArmA Investigational Arm (e.g., this compound) Randomization->ArmA ArmB Control Arm (Standard of Care) Randomization->ArmB FollowUp End of Treatment & Follow-up (12 Weeks) ArmA->FollowUp ArmB->FollowUp SVR12 Primary Endpoint Assessment (SVR12) FollowUp->SVR12 Analysis Data Analysis & Reporting SVR12->Analysis

References

Hepasor: A Comparative Analysis of its In-Vitro and In-Vivo Efficacy in Liver Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro and in-vivo efficacy of Hepasor, a protoberberine-based formulation derived from Enantia chlorantha, with a focus on its hepatoprotective and potential antiviral properties. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of available experimental data, methodologies, and underlying molecular mechanisms.

Executive Summary

This compound, a product containing a mixture of protoberberine alkaloids—primarily palmatine, jatrorrhizine, and columbamine—has demonstrated significant hepatoprotective effects in preclinical in-vivo studies. Research indicates its potential to mitigate chemically-induced liver damage by influencing key serum markers of liver function and improving liver histology. The individual alkaloids within this compound have been shown to modulate various signaling pathways implicated in liver injury and disease, including those involved in autophagy, inflammation, and apoptosis. While direct in-vitro studies on the anti-hepatitis virus efficacy of the complete this compound formulation are limited in the public domain, the constituent alkaloids have been investigated for their biological activities. This guide will present a detailed comparison of this compound's active components with standard antiviral treatments for hepatitis B, based on available scientific literature.

In-Vivo Efficacy of this compound

Preclinical studies using rat models of liver injury have demonstrated the hepatoprotective effects of this compound, an extract of Enantia chlorantha containing palmatine, columbamine, and jatrorrhizine.[1] These studies utilized chemical inducers to mimic liver damage and assessed the therapeutic potential of this compound by measuring key biochemical markers and observing histological changes.

Table 1: Summary of In-Vivo Hepatoprotective Efficacy of this compound in Rat Models
Model of Liver InjuryTreatmentKey Biochemical MarkersHistological FindingsReference
Thioacetamide-inducedThis compoundMarked influence on S-ALT and S-OH-PROL values in female rats. Some reduction in S-AP activity and S-CREAT values.Improved blood flow and mitotic activity in the liver of female rats.[1]
Allyl-alcohol-inducedThis compoundLowered the increase in serum alanine transferase (ALT) and serum alkaline phosphatase (APHOS) values.Fewer morphological changes in the liver were observed.[2]
D-galactosamine-inducedThis compoundPrevented significant increases in ALT and lesser increases in APHOS values. Prevented a decrease in serum hydroxyproline (OH-PRO) values.Nearly abolished the increase in binuclear cells, lymphocytes, and neutrophils, as well as changes in Kupffer cells and degenerating hepatocytes.[2]

S-ALT: Serum Alanine Transferase; S-OH-PROL: Serum Hydroxyproline; S-AP: Serum Alkaline Phosphatase; S-CREAT: Serum Creatinine.

Experimental Protocols

Thioacetamide-Induced Liver Injury Model: Experimental liver injury was induced in rats through intraperitoneal injections of thioacetamide. Following traumatization, the rats received further intraperitoneal injections of this compound. The assessment of efficacy was based on the analysis of biochemical markers from blood plasma, including serum alanine transferase (S-ALT), serum alkaline phosphatase (S-AP), serum creatinine (S-CREAT), serum hydroxyproline (S-OH-PROL), and serum calcium (S-Ca). Liver samples were also collected for histological processing.[1]

Allyl-Alcohol and D-Galactosamine-Induced Liver Injury Models: The curative effects of this compound were examined in adult female rats 3 days after liver injury was induced by either allyl alcohol (AA) or D-galactosamine (GalN). The evaluation included the measurement of serum alanine transferase (ALT) and serum alkaline phosphatase (APHOS) values. Liver biopsies were performed to observe morphological changes, including necrotic areas and the number of binuclear cells, lymphocytes, and neutrophils.[2]

In-Vitro Efficacy of this compound's Constituent Alkaloids

Table 2: Summary of Relevant In-Vitro Studies on this compound's Constituent Alkaloids
AlkaloidCell LineModelKey FindingsReference
PalmatineHepatocytesAlcohol-induced acute liver injuryAttenuates hepatocyte injury by promoting autophagy.[3]
JatrorrhizineRat hepatocyte BRL-3A cellst-BHP-induced injuryDecreased the release of LDH (EC50 = 15.7 ± 3.3 μM), indicating a hepatoprotective effect.[4]
JatrorrhizineRAW264.7 cellsLPS-induced inflammationDecreased the secretion of inflammatory factors TNF-α and IL-6.[5]
ColumbamineSMMC7721, HepG2, and Hep3B (Hepatocellular carcinoma cells)Cancer cell growthStrong suppression of cell growth.[6]

LDH: Lactate Dehydrogenase; t-BHP: tert-Butyl hydroperoxide; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Experimental Protocols

Alcohol-Induced Hepatocyte Injury Model: A cellular model of alcohol-induced acute liver injury was used to investigate the protective effect of palmatine. The study assessed the role of palmatine in promoting autophagy and its impact on hepatocyte apoptosis.[3]

t-BHP-Induced Hepatocyte Injury: Rat hepatocyte BRL-3A cells were injured using tert-Butyl hydroperoxide (t-BHP). The hepatoprotective effect of jatrorrhizine was evaluated by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[4]

LPS-Induced Inflammation in Macrophages: RAW264.7 macrophage cells were stimulated with lipopolysaccharide (LPS) to create an in-vitro inflammation model. The effect of jatrorrhizine on the production and release of inflammatory cytokines, such as TNF-α and IL-6, was determined by ELISA.[5]

Signaling Pathways and Mechanism of Action

The hepatoprotective effects of this compound's constituent alkaloids are attributed to their ability to modulate multiple signaling pathways involved in liver homeostasis and pathology.

Palmatine Signaling Pathways

Palmatine has been shown to attenuate hepatocyte injury by promoting autophagy through the activation of the AMP-activated protein kinase (AMPK) and inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[3] In the context of liver fibrosis, palmatine derivatives have been found to repress both the canonical transforming growth factor-beta 1 (TGF-β1)/Smads pathway and the non-canonical janus-activated kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) pathway.[7][8]

Palmatine_Signaling cluster_Autophagy Autophagy Induction cluster_Fibrosis Anti-Fibrotic Pathways Palmatine Palmatine AMPK AMPK Palmatine->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Palmatine_fib Palmatine TGFB1_Smad TGF-β1/Smads Palmatine_fib->TGFB1_Smad JAK1_STAT3 JAK1/STAT3 Palmatine_fib->JAK1_STAT3 Fibrosis Liver Fibrosis TGFB1_Smad->Fibrosis JAK1_STAT3->Fibrosis

Caption: Palmatine's dual mechanism in promoting hepatocyte survival and inhibiting fibrosis.

Jatrorrhizine Signaling Pathways

Jatrorrhizine has demonstrated protective effects in vascular endothelial dysfunction by upregulating the Akt/AMPK/eNOS signaling pathway.[4] This pathway is crucial for cell survival and function.

Jatrorrhizine_Signaling Jatrorrhizine Jatrorrhizine Akt Akt Jatrorrhizine->Akt AMPK AMPK Akt->AMPK eNOS eNOS AMPK->eNOS Cell_Survival Cell Survival and Function eNOS->Cell_Survival

Caption: Jatrorrhizine's activation of the pro-survival Akt/AMPK/eNOS pathway.

Columbamine Signaling Pathways

In the context of hepatocellular carcinoma, columbamine has been shown to suppress cancer cell growth by down-regulating the PI3K/AKT, p38, and ERK1/2 MAPK signaling pathways.[6] These pathways are often dysregulated in cancer and inflammation.

Columbamine_Signaling Columbamine Columbamine PI3K_AKT PI3K/AKT Columbamine->PI3K_AKT p38 p38 MAPK Columbamine->p38 ERK12 ERK1/2 MAPK Columbamine->ERK12 Cell_Growth Hepatocellular Carcinoma Cell Growth PI3K_AKT->Cell_Growth p38->Cell_Growth ERK12->Cell_Growth

Caption: Columbamine's inhibitory effect on key signaling pathways in liver cancer cells.

Comparison with Alternative Treatments for Hepatitis B

The primary goal of treatment for chronic hepatitis B is to suppress viral replication and prevent the progression of liver disease. The current standard of care involves the use of nucleos(t)ide analogs (NAs) and pegylated interferon alfa (PEG-IFN-a).[9]

Table 3: Comparison of this compound's Active Components with Standard Hepatitis B Antiviral Therapies
TreatmentMechanism of ActionReported EfficacyKey AdvantagesKey Disadvantages
This compound (Protoberberine Alkaloids) Modulation of host signaling pathways (e.g., AMPK/mTOR, TGF-β1/Smads, JAK1/STAT3).[3][7]Hepatoprotective effects demonstrated in animal models.[1][2] Direct antiviral efficacy against HBV is not well-established.Potential for broad hepatoprotective effects.Lack of robust clinical trial data for anti-HBV efficacy.
Tenofovir (TDF/TAF) Nucleotide analog reverse transcriptase inhibitor; inhibits HBV DNA polymerase.[9]High rates of viral suppression.High barrier to resistance.[9]Long-term therapy is often required; potential for renal and bone density side effects (less with TAF).[10]
Entecavir Nucleoside analog; inhibits HBV DNA polymerase.[11]High rates of viral suppression.High barrier to resistance in treatment-naïve patients.[11]Long-term therapy is often required.
Pegylated Interferon Alfa (PEG-IFN-a) Immunomodulatory; induces an antiviral state in host cells.[9]Finite duration of therapy; potential for sustained off-treatment response.[9]HBeAg seroconversion rate of around 27%.[9]Significant side effects (flu-like symptoms, depression); lower tolerability.[9][10]
Experimental Workflow for Antiviral Drug Efficacy Testing

The evaluation of antiviral efficacy typically follows a standardized workflow, from initial in-vitro screening to comprehensive in-vivo and clinical studies.

Antiviral_Workflow cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies cluster_clinical Clinical Trials Cell_Culture Hepatocyte Cell Culture (e.g., HepG2.2.15) Drug_Treatment Treatment with Antiviral Compound Cell_Culture->Drug_Treatment Viral_Markers Measurement of Viral Markers (HBsAg, HBeAg, HBV DNA) Drug_Treatment->Viral_Markers Animal_Model Animal Model of HBV Infection (e.g., Transgenic Mice) Drug_Admin Administration of Antiviral Compound Animal_Model->Drug_Admin Serum_Analysis Analysis of Serum Viral Load and Liver Enzymes Drug_Admin->Serum_Analysis Histo_Analysis Histological Analysis of Liver Tissue Drug_Admin->Histo_Analysis Phase_I Phase I (Safety and Dosage) Phase_II Phase II (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard Treatment) Phase_II->Phase_III cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

Caption: A typical experimental workflow for the development and validation of antiviral therapies.

Conclusion

The available preclinical data suggests that this compound, through its constituent protoberberine alkaloids, exhibits significant hepatoprotective properties in animal models of liver injury. The mechanisms underlying these effects appear to involve the modulation of key signaling pathways related to cellular stress, inflammation, and fibrosis. While the direct antiviral efficacy of the this compound formulation against hepatitis viruses requires further investigation through rigorous in-vitro and clinical studies, the foundational research on its components provides a strong rationale for its potential as a supportive therapy in liver diseases. In comparison to standard antiviral treatments for hepatitis B, which directly target viral replication, this compound's mode of action appears to be more focused on protecting the liver from damage. Future research should aim to elucidate the specific anti-hepatitis virus activity of the complete this compound formulation and its individual alkaloids to fully understand its therapeutic potential in viral hepatitis.

References

Benchmarking the safety profile of Hepasor against other antivirals

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a registered antiviral drug named "Hepasor" has yielded no results in established pharmaceutical databases or scientific literature. The name may be associated with herbal or supplementary products, for which rigorous, comparative safety data against licensed antiviral medications is not available.

Therefore, a direct, data-driven comparison of the safety profile of "this compound" with other antivirals, as requested, cannot be conducted at this time due to the absence of publicly available and verifiable experimental data.

For a meaningful and scientifically valid comparison, it is essential to have access to preclinical and clinical trial data that has been subjected to peer review and regulatory scrutiny. This would include information on:

  • Mechanism of Action: How the drug inhibits viral replication.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of the drug.

  • Pharmacodynamics: The relationship between drug concentration and its effect.

  • Toxicology Studies: Data from in vitro and in vivo studies assessing potential toxic effects.

  • Clinical Trial Data: Information on adverse events, tolerability, and overall safety in human subjects.

Without such data for "this compound," any attempt at a comparative safety analysis would be speculative and would not meet the standards of scientific and professional discourse expected by the target audience of researchers, scientists, and drug development professionals.

Should verifiable scientific data for an antiviral agent named "this compound" become available, a comprehensive comparison guide could be developed. Such a guide would include the requested data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Protoberberine Alkaloids in the Management of Liver Disease: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of studies on protoberberine alkaloids, with a primary focus on berberine and emerging data on palmatine and jatrorrhizine, for the treatment of various liver diseases. We present a comparative overview of their efficacy, supported by quantitative data from clinical trials and preclinical studies, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Comparative Efficacy of Protoberberine Alkaloids

Protoberberine alkaloids, a class of natural compounds, have garnered significant attention for their therapeutic potential in a range of liver pathologies, including Non-Alcoholic Fatty Liver Disease (NAFLD), Alcoholic Liver Disease (ALD), and viral hepatitis. This section summarizes the quantitative data from meta-analyses and clinical trials to compare the performance of berberine, palmatine, and jatrorrhizine.

Non-Alcoholic Fatty Liver Disease (NAFLD)

Berberine is the most extensively studied protoberberine alkaloid in the context of NAFLD, with numerous clinical trials and meta-analyses demonstrating its beneficial effects on metabolic parameters and liver health.

Table 1: Meta-analysis of Berberine's Efficacy in NAFLD Patients

Outcome MeasureStandardized Mean Difference (SMD) / Weighted Mean Difference (WMD)95% Confidence Interval (CI)p-valueNumber of Studies (Patients)Citation
Liver Enzymes
Alanine Aminotransferase (ALT)SMD = -0.72-1.01 to -0.44< 0.0000110 (811)[1]
Aspartate Aminotransferase (AST)SMD = -0.79-1.17 to -0.40< 0.000110 (811)[1]
Gamma-Glutamyl Transferase (GGT)SMD = -0.62-0.95 to -0.290.000210 (811)[1]
Lipid Profile
Total Cholesterol (TC)SMD = -0.74-1.00 to -0.49< 0.0000110 (811)[1]
Triglycerides (TG)SMD = -0.59-0.86 to -0.31< 0.000110 (811)[1]
Low-Density Lipoprotein (LDL-C)SMD = -0.53-0.88 to -0.180.00310 (811)[1]
High-Density Lipoprotein (HDL-C)SMD = -0.51-0.12 to 1.150.1110 (811)[1]
Glycemic Control
Homeostatic Model Assessment for Insulin Resistance (HOMA-IR)SMD = -1.56-2.54 to -0.580.00210 (811)[1]
Anthropometric Measures
Body Mass Index (BMI)SMD = -0.58-0.77 to -0.38< 0.0000110 (811)[1]
Hepatic Fat Content (HFC) Reduction-57.2% (Berberine + LSI) vs. -36.4% (LSI alone)-0.0081 (184)[2][3]

LSI: Lifestyle Intervention

Data on palmatine and jatrorrhizine for NAFLD in humans is currently limited. However, preclinical studies suggest potential benefits. Palmatine analogues have been shown to activate the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, and attenuate liver steatosis, inflammation, and fibrosis in animal models of NASH.[4] Jatrorrhizine has demonstrated hepatoprotective effects in cellular models of liver injury and has been shown to improve lipid metabolism by regulating key enzymes involved in fatty acid synthesis and oxidation in preclinical studies.[5][6]

Alcoholic Liver Disease (ALD)

Clinical data on protoberberine alkaloids for ALD is less extensive than for NAFLD. Preclinical studies, however, indicate a promising role for these compounds.

Table 2: Preclinical Data on Protoberberine Alkaloids in Alcoholic Liver Disease Models

AlkaloidAnimal ModelKey FindingsCitation
Berberine MiceAttenuated alcohol-induced liver injury, reduced oxidative stress, and suppressed lipid accumulation.
Palmatine Cellular ModelAttenuated alcohol-induced hepatocyte injury by promoting autophagy.[7][7]
Viral Hepatitis

The antiviral and hepatoprotective effects of berberine have been investigated in preclinical models of viral hepatitis.

Table 3: Preclinical Data on Berberine in Viral Hepatitis Models

VirusModelKey FindingsCitation
Hepatitis C Virus (HCV) Cell CultureInhibited HCV entry into host cells by targeting the viral E2 glycoprotein.[8][8]
Hepatitis B Virus (HBV) Preclinical StudiesDemonstrated inhibition of viral replication.[9][9]

Clinical trials evaluating the efficacy of protoberberine alkaloids in patients with viral hepatitis are currently lacking.

Experimental Protocols

The methodologies employed in clinical trials of protoberberine alkaloids for liver disease generally follow a structured approach.

General Clinical Trial Design for Berberine in NAFLD
  • Study Design: Randomized, controlled trials (RCTs) are the most common design, often with parallel groups.[2][10][11] Some studies are open-label, while others are double-blinded and placebo-controlled.[2][10]

  • Participant Population: Patients diagnosed with NAFLD, often with co-existing conditions like type 2 diabetes or metabolic syndrome.[11] Diagnosis is typically confirmed through imaging techniques (e.g., ultrasound, MRI) and liver enzyme levels.[12]

  • Intervention:

    • Berberine: Dosages typically range from 0.5g to 1.5g per day, administered orally in divided doses.[11]

    • Control: Control groups may receive a placebo or lifestyle intervention (LSI), which includes dietary counseling and recommendations for physical activity.[2][10] In some trials with diabetic patients, the control group receives metformin.[11]

  • Duration: Treatment duration in most cited studies ranges from 12 to 16 weeks.[10][11]

  • Outcome Measures:

    • Primary Outcomes: Changes in liver enzymes (ALT, AST, GGT), lipid profiles (TC, TG, LDL-C, HDL-C), and markers of insulin resistance (HOMA-IR).[1][11] Some studies also measure changes in hepatic fat content using imaging.[2]

    • Secondary Outcomes: Changes in anthropometric measures (BMI, waist circumference) and assessment of adverse events.[1][11]

Preclinical Study Design for Palmatine and Jatrorrhizine
  • Animal Models:

    • NAFLD/NASH: High-fat diet-induced models in rodents are commonly used to mimic the metabolic and hepatic features of human NAFLD.[13]

    • Alcoholic Liver Disease: Ethanol-fed mouse models are employed to study alcohol-induced liver injury.

    • Fulminant Hepatic Failure: D-galactosamine/lipopolysaccharide (GalN/LPS)-induced models in mice are used to investigate acute liver injury.[14]

  • Intervention: The protoberberine alkaloid is typically administered orally or via intraperitoneal injection at varying doses.[14]

  • Outcome Measures:

    • Biochemical Analysis: Serum levels of liver enzymes and lipids are measured.

    • Histopathological Examination: Liver tissues are examined for steatosis, inflammation, and fibrosis.

    • Molecular Analysis: Gene and protein expression of key signaling molecules are assessed to elucidate the mechanism of action.[7]

Mechanisms of Action: Signaling Pathways

The therapeutic effects of protoberberine alkaloids in liver disease are attributed to their ability to modulate multiple signaling pathways involved in metabolism, inflammation, and oxidative stress.

Berberine's Multi-Targeted Mechanism in Liver Disease

Berberine's hepatoprotective effects are primarily mediated through the activation of AMP-activated protein kinase (AMPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.

Berberine_Mechanism Berberine Berberine AMPK AMPK Activation Berberine->AMPK Activates Nrf2 Nrf2 Activation Berberine->Nrf2 Activates NFkB NF-κB Inhibition Berberine->NFkB Inhibits SIRT1 SIRT1 Activation AMPK->SIRT1 Activates SREBP1c SREBP-1c ↓ AMPK->SREBP1c Inhibits PGC1a PGC-1α SIRT1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Fatty Acid Oxidation ↑ PGC1a->Mitochondrial_Biogenesis Liver_Health Improved Liver Health: ↓ Steatosis ↓ Inflammation ↓ Fibrosis Mitochondrial_Biogenesis->Liver_Health Lipogenesis Lipogenesis ↓ SREBP1c->Lipogenesis Lipogenesis->Liver_Health ARE ARE Binding Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ↑ (HO-1, NQO1) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress ↓ Antioxidant_Enzymes->Oxidative_Stress Oxidative_Stress->Liver_Health Inflammation Inflammation ↓ (TNF-α, IL-6 ↓) NFkB->Inflammation Inflammation->Liver_Health Palmatine_Mechanism Palmatine Palmatine AMPK_Pal AMPK Activation Palmatine->AMPK_Pal Activates mTOR mTOR Inhibition AMPK_Pal->mTOR Inhibits Autophagy Autophagy ↑ mTOR->Autophagy Promotes Hepatocyte_Protection Hepatocyte Protection & Reduced Apoptosis Autophagy->Hepatocyte_Protection Jatrorrhizine_Mechanism Jatrorrhizine Jatrorrhizine Lipid_Metabolism Modulation of Lipid Metabolism Jatrorrhizine->Lipid_Metabolism Oxidative_Stress_Jat Reduction of Oxidative Stress Jatrorrhizine->Oxidative_Stress_Jat SREBP1c_Jat SREBP-1c ↓ Lipid_Metabolism->SREBP1c_Jat FAS FAS ↓ Lipid_Metabolism->FAS PPARa PPARα ↑ Lipid_Metabolism->PPARa CPT1A CPT1A ↑ Lipid_Metabolism->CPT1A Hepatoprotection Hepatoprotective Effects SREBP1c_Jat->Hepatoprotection FAS->Hepatoprotection PPARa->Hepatoprotection CPT1A->Hepatoprotection Oxidative_Stress_Jat->Hepatoprotection

References

Safety Operating Guide

Navigating the Disposal of Hepasor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hepasor is a drug primarily derived from natural sources. One formulation contains protoberberine extracted from Enantia chlorantha, with key components being palmatine, jatrorrhizine, and columbamine.[1] Another product, this compound CT, is composed of extracts from artichoke (Cynara scolymus), desmodium (Desmodium adscendens), and dandelion (Taraxacum officinale).[2] Although touted as having no toxic signs in therapeutic use, all laboratory waste should be handled with a degree of caution.[1]

Composition of this compound Formulations

For clarity, the known active components of this compound products are summarized below.

Product NameKey ComponentsSource
This compound Protoberberine (Palmatine, Jatrorrhizine, Columbamine)Enantia chlorantha
This compound CT Cynarin, Rutin, VitexinCynara scolymus, Desmodium adscendens, Taraxacum officinale

Step-by-Step Disposal Protocol for this compound Waste

The correct disposal route for this compound waste depends on its potential contamination with other hazardous materials in the laboratory. The following step-by-step process will guide researchers in making the correct disposal decision.

Step 1: Hazard Assessment

Before disposal, assess the nature of the this compound waste. Determine if the this compound solution or materials contaminated with it have come into contact with any of the following:

  • Biohazardous Materials: This includes cell cultures, tissues, viruses, bacteria, or any other potentially infectious agents.[3][4][5]

  • Hazardous Chemicals: Consider if the this compound waste is mixed with solvents, reagents, or other chemicals that are classified as hazardous (e.g., flammable, corrosive, reactive, or toxic).[6]

  • Sharps: Any items that can puncture or cut the skin, such as needles, syringes, scalpels, or broken glass, must be disposed of as sharps waste.[7]

Step 2: Segregation of Waste Streams

Proper segregation at the source is crucial for safe and compliant disposal.[7] Based on the hazard assessment, segregate the this compound waste into the appropriate waste stream.

  • General Laboratory Waste: If the this compound waste is not contaminated with any biohazardous or chemically hazardous materials, it may be suitable for disposal as general laboratory waste. However, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office.

  • Biohazardous Waste: If the this compound waste is contaminated with biological materials, it must be disposed of in a designated biohazard bag (typically red or orange) and placed in a rigid, leak-proof container with a biohazard symbol.[5][8]

  • Chemical Waste: If the this compound waste is mixed with hazardous chemicals, it should be collected in a compatible, sealed container that is properly labeled with the contents.[6]

  • Sharps Waste: All sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[7]

Step 3: Decontamination

For biohazardous waste, decontamination is a critical step. The most common method of decontamination in a laboratory setting is autoclaving (steam sterilization).[9][10]

  • Autoclaving: Place the sealed biohazard bags containing this compound-contaminated waste into an autoclave for treatment. After a successful autoclave cycle, the decontaminated waste may be disposed of as general waste, depending on institutional policies.[9]

Step 4: Labeling and Storage

All waste containers must be clearly labeled with their contents.[6] Store waste in a designated area away from general laboratory traffic until it is collected for final disposal.

Step 5: Final Disposal

The final disposal of laboratory waste is typically managed by your institution's EHS department or a licensed waste management contractor.[4]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to determine the correct disposal pathway for this compound waste in a laboratory setting.

Hepasor_Disposal_Workflow start Start: this compound Waste Generated assess_sharps Is it a Sharp? start->assess_sharps assess_biohazard Contaminated with Biohazardous Material? assess_chemical Mixed with Hazardous Chemicals? assess_biohazard->assess_chemical No bio_waste Dispose as Biohazardous Waste (Red Bag) assess_biohazard->bio_waste Yes chem_waste Dispose as Chemical Waste assess_chemical->chem_waste Yes general_waste Consult EHS for General Waste Disposal assess_chemical->general_waste No assess_sharps->assess_biohazard No sharps_waste Dispose in Sharps Container assess_sharps->sharps_waste Yes

Caption: Decision tree for the proper disposal of this compound waste.

General Laboratory Waste Classification

The table below provides a general overview of common laboratory waste streams for context. Always follow your institution's specific guidelines.

Waste CategoryDescriptionDisposal Container
General Waste Non-hazardous materials.Standard trash receptacle.
Biohazardous Waste Materials contaminated with infectious agents.Labeled, leak-proof container with a biohazard bag.[3][5]
Chemical Waste Hazardous chemical substances.Sealed, labeled, chemically compatible container.[6]
Sharps Waste Items that can puncture skin.Puncture-resistant sharps container.[7]
Radioactive Waste Materials contaminated with radioactive isotopes.Labeled, shielded container.

By following these procedural steps and utilizing the decision-making workflow, researchers can ensure the safe and compliant disposal of this compound waste, thereby fostering a secure laboratory environment.

References

Safeguarding Innovation: A Comprehensive Guide to Handling "Hepasor"

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of research and development, the introduction of novel compounds like "Hepasor" necessitates a robust safety framework to protect laboratory personnel. As "this compound" is a substance not yet publicly documented, it must be treated as a compound with unknown hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals.

Risk Assessment: The Foundation of Safe Handling

Before any handling of "this compound," a thorough risk assessment is mandatory.[1][2][3][4] This process is crucial for identifying potential hazards and implementing appropriate control measures.[1][2][3][4] The risk assessment should be a collaborative effort involving the principal investigator, laboratory manager, and all personnel who will be handling the substance.

Key Steps in Risk Assessment:

  • Information Gathering: Review all available internal documentation, such as synthesis records and preliminary analytical data, for any information on the properties of "this compound."[1][5]

  • Hazard Identification: In the absence of a Safety Data Sheet (SDS), treat "this compound" as a substance with high potential for toxicity, flammability, and reactivity.[1][6] Consider all potential routes of exposure, including inhalation, skin contact, and ingestion.[2]

  • Exposure Assessment: Evaluate the experimental protocol to determine the potential for exposure during handling, including weighing, dissolution, and transfer.

  • Control Measures: Based on the assessed risk, determine the necessary engineering controls (e.g., fume hood, glove box), administrative controls (e.g., standard operating procedures, training), and personal protective equipment (PPE).[7]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical when handling a substance with unknown properties.[8][9][10][11] The following table summarizes the recommended PPE for handling "this compound" based on a conservative approach to safety.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing or aerosol generation.[7][11]
Hands Double Gloving (e.g., Nitrile inner, Neoprene outer)Double gloving provides enhanced protection against a broader range of potential chemical hazards. The specific glove materials should be selected based on any available information about the chemical class of "this compound." Regularly inspect gloves for any signs of degradation.[7][11]
Body Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material should be worn to protect against spills and splashes. For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is recommended.[7][9]
Respiratory Respirator (as determined by risk assessment)If there is a potential for aerosol generation or if the substance is volatile, a respirator is required. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator) will be determined by the risk assessment.[7][9]
Feet Closed-toe, Chemical-Resistant ShoesShoes that fully cover the feet are mandatory to protect against spills.[7][9]

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with "this compound," the following experimental workflow should be adopted.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh 'this compound' prep_setup->handle_weigh handle_dissolve Dissolve/Dilute handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decon Decontaminate Work Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.